7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3,7,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFURQWSCFPJMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(NC2=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its Congeners
Abstract
The pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for this class of compounds, with a particular focus on the 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivative. While direct experimental data on this specific analog is limited, this whitepaper synthesizes existing research on structurally related pyrrolo[3,4-b]pyridin-5-ones to propose and detail the most probable molecular mechanisms. The primary focus will be on the well-documented anti-cancer properties, particularly the potential for microtubule destabilization through interaction with αβ-tubulin. Additionally, we will explore other plausible biological targets, including cyclin-dependent kinases (CDKs), ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and muscarinic acetylcholine receptors, drawing from the broader family of pyrrolopyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding and future directions for this promising class of therapeutic agents.
Introduction: The Rise of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The pyrrolo[3,4-b]pyridin-5-one core is an aza-analog of isoindolin-1-one, a key structural motif found in numerous natural and synthetic compounds with potent anticancer properties.[1][2] This structural analogy has spurred significant interest in the synthesis and biological evaluation of novel pyrrolo[3,4-b]pyridin-5-one derivatives. The versatility of multicomponent reactions has enabled the creation of diverse libraries of these compounds, leading to the identification of molecules with significant cytotoxic effects against various cancer cell lines.[1][3] This guide will delve into the molecular underpinnings of these effects, providing a scientifically grounded framework for their further development.
Primary Putative Mechanism of Action: Microtubule Dynamics Modulation
A compelling body of evidence from in silico and in vitro studies points towards the modulation of microtubule dynamics as a primary mechanism of action for certain polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[1][3]
The αβ-Tubulin Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer therapeutics.
-
In Silico Docking Studies: Molecular docking simulations have revealed that active pyrrolo[3,4-b]pyridin-5-one derivatives can bind to the αβ-tubulin heterodimer.[3] These studies indicate that strong hydrophobic interactions are key to this binding, suggesting a mode of action analogous to that of paclitaxel, a well-known microtubule-stabilizing agent.[1][3] However, other studies on related compounds suggest a microtubule destabilizing activity.[4][5]
Signaling Pathway: Disruption of Mitosis
The interaction of pyrrolo[3,4-b]pyridin-5-ones with tubulin is hypothesized to disrupt the delicate balance of microtubule polymerization and depolymerization, leading to mitotic arrest and subsequent apoptosis.
Figure 1: Proposed signaling pathway for the anti-mitotic activity of pyrrolo[3,4-b]pyridin-5-ones.
Experimental Validation Workflow
Verifying the interaction with and effect on tubulin requires a series of well-defined experiments.
Sources
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- 3. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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biological activity of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
An In-depth Technical Guide to the Biological Activity of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its Derivatives
Authored by a Senior Application Scientist
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain core structures, often referred to as "privileged scaffolds," reappear in a multitude of biologically active compounds. The isoindolin-1-one core is one such scaffold, forming the foundation of various natural and synthetic anticancer agents[1]. Its aza-analogue, the pyrrolo[3,4-b]pyridin-5-one system, has emerged as a structure of significant interest, demonstrating a wide array of pharmacological activities[1][2]. This guide delves into the biological landscape of this promising scaffold, with a particular focus on the pivotal role of the this compound intermediate. While direct biological activity data on this specific hydroxylated compound is limited in the current literature, its true value lies in its synthetic versatility. It serves as a key building block for a diverse library of derivatives with potent biological effects. This document will, therefore, explore the known activities of these derivatives, providing researchers and drug development professionals with a comprehensive understanding of the therapeutic potential unlocked from this central precursor.
The Synthetic Gateway: The 7-Hydroxy Intermediate
The strategic importance of this compound lies in its utility as a synthetic intermediate. Its synthesis can be achieved through multi-component reactions, and the 7-hydroxy group serves as an excellent handle for introducing a wide range of substituents via nucleophilic substitution[3]. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The reactivity of this intermediate is the causal factor that enables the generation of diverse libraries of compounds for biological screening.
Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
A significant body of research has focused on the anticancer potential of substituted pyrrolo[3,4-b]pyridin-5-ones. These compounds have demonstrated notable cytotoxic effects against various cancer cell lines.
Efficacy Against Cervical and Breast Carcinomas
Studies have revealed that polysubstituted pyrrolo[3,4-b]pyridin-5-ones exhibit significant cytotoxicity against human cervical carcinoma cell lines, including SiHa, HeLa, and CaSki[2]. Similarly, derivatives of this scaffold have shown potential cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7[1][4]. The HeLa cell line appeared to be particularly sensitive to some of these compounds[2].
Proposed Mechanism of Action: Microtubule Disruption
In silico docking studies have provided insights into the potential mechanism of action for the anticancer effects of these compounds. These studies suggest that, like the well-known chemotherapeutic agent Paclitaxel, certain pyrrolo[3,4-b]pyridin-5-one derivatives may bind to αβ-tubulin[2]. By binding to tubulin, these compounds can disrupt the dynamic instability of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The hydrophobic and aromatic moieties on these molecules appear to play a key role in their interaction with the tubulin protein[2].
Caption: Proposed mechanism of anticancer activity.
Quantitative Data Summary
| Compound Class | Cell Line | Activity | Reference |
| Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | SiHa, HeLa, CaSki | Significant cytotoxicity | [2] |
| Pyrrolo[3,4-b]pyridin-5-one derivative 1f | MDA-MB-231 | Decreased cell viability from 6.25 µM | [1] |
Neuromodulatory Potential: M4 Muscarinic Receptor Modulation
The versatility of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold extends beyond oncology into the realm of neuroscience. Certain derivatives have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor[5][6].
Therapeutic Implications
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor involved in regulating neurotransmitter release and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Positive allosteric modulators (PAMs) of the M4 receptor are a promising therapeutic strategy because they enhance the effect of the endogenous ligand, acetylcholine, only when it is present, which may offer a more nuanced and safer pharmacological profile compared to direct agonists[5]. The discovery of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as M4 PAMs opens up new avenues for the development of treatments for these challenging conditions[5][6].
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Synthesis of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives: A Strategic Guide to a Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-5-one Core
The 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold is a cornerstone in modern medicinal chemistry. As a fused, bis-heterocyclic system, it is recognized as a privileged aza-analogue of the isoindolin-1-one core, a structure present in numerous natural and synthetic anticancer agents.[1][2] Its rigid framework and versatile substitution points make it an ideal starting point for developing novel therapeutics. Derivatives of this core have shown promise as allosteric modulators of the M4 muscarinic acetylcholine receptor, indicating potential in treating neurological and psychiatric disorders.[3]
This guide provides a comprehensive overview of the synthesis of this vital scaffold and its derivatives, moving from the foundational synthesis of the key 7-hydroxy intermediate to advanced, diversity-oriented multicomponent strategies. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development efforts.
Part 1: Synthesis of the Key Intermediate: this compound
The strategic cornerstone for accessing a diverse library of C7-functionalized derivatives is the synthesis of the 7-hydroxy intermediate. This carbinolamine moiety is synthetically valuable because the hydroxyl group, upon protonation or activation, becomes an excellent leaving group, facilitating nucleophilic substitution.
While a variety of complex one-pot syntheses exist for the broader family of pyrrolo[3,4-b]pyridin-5-ones, a direct and robust synthesis of the unsubstituted 7-hydroxy parent compound can be logically approached via a two-stage process: (1) formation of the parent lactam, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, followed by (2) selective α-hydroxylation.
Stage 1: Formation of the Pyrrolo[3,4-b]pyridin-5-one Core
The most direct route to the core lactam structure is the cyclization of 2,3-pyridinedicarboxylic acid. This involves forming the anhydride, followed by reaction with an ammonia source to yield the corresponding imide, which is then selectively reduced. A more direct approach involves the thermal decomposition of the ammonium salt of the diacid.
Stage 2: α-Hydroxylation at the C7 Position
The C7 position is analogous to a benzylic position, making it susceptible to oxidation. A common and effective method for such transformations is aerobic oxidation, which offers a greener and more efficient alternative to stoichiometric heavy-metal oxidants.
Caption: Synthetic pathway to the key 7-hydroxy intermediate.
Experimental Protocol 1: Synthesis of this compound (Generalized)
Step 1a: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione.
-
To a round-bottom flask, add 2,3-pyridinedicarboxylic acid (1.0 equiv) and urea (1.5 equiv).
-
Heat the mixture carefully using a sand bath or heating mantle to 150-160 °C.
-
Maintain the temperature for 30-45 minutes until the evolution of gas ceases and the mixture solidifies.
-
Cool the reaction to room temperature. Recrystallize the solid from water or ethanol to yield the pure imide.
Step 1b: Selective Reduction to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
-
Suspend the imide (1.0 equiv) in glacial acetic acid.
-
Add activated zinc dust (3.0-4.0 equiv) portion-wise while stirring, maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the lactam.
Step 2: Aerobic Hydroxylation to the 7-Hydroxy Derivative.
-
Dissolve the lactam (1.0 equiv) in a suitable solvent such as acetonitrile or acetic acid.
-
Add a catalytic amount of a transition metal catalyst (e.g., Co(OAc)₂ or Mn(OAc)₂) and an initiator like N-hydroxyphthalimide (NHPI).
-
Heat the mixture to 60-80 °C and bubble oxygen or air through the solution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the this compound.
Part 2: Derivatization via Nucleophilic Substitution at C7
The true synthetic utility of the 7-hydroxy intermediate lies in its ability to undergo nucleophilic substitution. This reaction allows for the introduction of a wide array of functional groups at the C7 position, enabling the exploration of structure-activity relationships (SAR).
Causality of the Reaction: The reaction proceeds via an SN1-type mechanism. Under acidic or basic conditions, the hydroxyl group is converted into a better leaving group (H₂O or OAc⁻, for example). The departure of the leaving group generates a resonance-stabilized N-acyliminium ion intermediate. This electrophilic intermediate is then readily attacked by a wide range of nucleophiles.[4]
Caption: General workflow for C7 derivatization.
Experimental Protocol 2: General Procedure for Nucleophilic Substitution
-
Dissolve the this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or the nucleophile itself if it is a liquid).
-
Add the nucleophile (1.1 to 3.0 equiv).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base, depending on the nature of the nucleophile.[4]
-
Stir the reaction at a temperature ranging from room temperature to reflux, monitoring its progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution for acidic reactions).
-
Extract the product into an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Scope of Nucleophilic Substitution
The versatility of this reaction is demonstrated by the wide range of nucleophiles that can be successfully employed.
| Nucleophile Category | Specific Example | Condition | Reference |
| Alcohols | Methanol, Ethanol | Acidic (p-TsOH) | [4] |
| Thiols | p-Toluenethiol | Acidic (TFA) | [4] |
| Amines | Ammonia, Aniline | Basic or Acidic | [4] |
| Active Methylene | Diethyl malonate | Basic (NaOEt) | [4] |
| Aromatics | Anisole, Thiophene | Acidic (TFA) | [4] |
| Organophosphorus | Triethyl phosphite | Neat, Heat | [4] |
| Sulfinates | Benzenesulfinic acid | Acidic | [4] |
Part 3: Advanced Strategy: One-Pot Multicomponent Synthesis
For rapid library synthesis and the generation of highly complex molecules, multicomponent reactions (MCRs) are unparalleled. The Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process is a powerful method for constructing polysubstituted pyrrolo[3,4-b]pyridin-5-ones in a single pot.[2][5]
Mechanistic Rationale: This strategy begins with an Ugi-Zhu reaction between an aldehyde, an amine, and an isocyanide to form a 5-aminooxazole intermediate.[6] This intermediate then acts as a diene in an aza-Diels-Alder reaction with a dienophile, typically maleic anhydride. A subsequent cascade of N-acylation, decarboxylation, and dehydration rapidly assembles the final, complex heterocyclic core.[2][6] The use of microwave irradiation and a Lewis acid catalyst, such as ytterbium triflate (Yb(OTf)₃) or scandium triflate (Sc(OTf)₃), significantly accelerates the reaction.[2][7]
Caption: The Ugi-Zhu/Diels-Alder cascade for one-pot synthesis.
Experimental Protocol 3: One-Pot Ugi-Zhu/Cascade Synthesis
-
Place the aldehyde (1.0 equiv), amine (1.0 equiv), and anhydrous sodium sulfate (1.0 equiv) in a sealed microwave reaction tube.[7]
-
Add anhydrous toluene (1.5 mL) and heat the mixture with microwave irradiation (e.g., 90 °C, 150 W) for 30 minutes to form the imine.[7]
-
Add the Lewis acid catalyst, ytterbium(III) triflate (0.08 equiv), and stir under microwave irradiation for 5 minutes.[2][7]
-
Add the isocyanide (1.2 equiv) and continue microwave irradiation (e.g., 70 °C, 150 W) for 15 minutes to form the 5-aminooxazole.[2]
-
Add maleic anhydride (1.4 equiv) and irradiate again (e.g., 80 °C, 150 W) for 15-30 minutes to drive the cascade reaction.[2]
-
After cooling, evaporate the solvent to dryness. Extract the crude product with dichloromethane and wash sequentially with aqueous Na₂CO₃ and brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel column chromatography.
Conclusion
The this compound scaffold represents a highly valuable platform in drug discovery. This guide has detailed three core synthetic strategies: a foundational method for preparing the key 7-hydroxy intermediate, a robust protocol for its subsequent derivatization via nucleophilic substitution, and an advanced multicomponent approach for rapidly generating molecular complexity. By understanding the chemical principles behind each method, researchers can effectively leverage this privileged core to develop the next generation of innovative therapeutics.
References
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Yamazaki, Y., & Hino, K. (1981). Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. Bulletin of the Chemical Society of Japan, 54(10), 3237-3238. [Link]
-
Ortega, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
-
Morales-Salazar, I., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4104. [Link]
-
Morales-Salazar, I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Pharmaceuticals, 16(11), 1562. [Link]
- VANDENBOSCH, K., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
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Ríos-Gutiérrez, M., & Domingo, L. R. (2019). Unravelling the Mysteries of the [3+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2019(2), 267-282. (While not directly about this synthesis, it provides context for the cycloaddition mechanisms involved). [Link]
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García-Hernández, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Molecules, 23(10), 2463. (This review provides context on the power of Ugi-based strategies). [Link]
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Spectroscopic Characterization of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A Technical Guide
Introduction
This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this important heterocyclic scaffold.
Molecular Structure and Key Features
The structure of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one combines a pyridine ring fused to a pyrrolidinone (a five-membered lactam) ring. The key functional groups that will dominate the spectroscopic analysis are:
-
Aromatic Pyridine Ring: This will give rise to characteristic signals in NMR and UV-Vis spectroscopy.
-
Lactam (Cyclic Amide): The carbonyl group and the N-H bond of the lactam will produce distinct signals in IR and NMR spectroscopy.
-
Secondary Alcohol: The hydroxyl (-OH) group and the methine (C-H) at the C7 position will have signature peaks in NMR and IR spectra.
The presence of these functional groups in a compact, fused-ring system leads to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY, HSQC, and HMBC) would provide a complete picture of its molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as labile protons (N-H and O-H) may exchange with deuterium in some solvents. DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.
-
¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, particularly between adjacent protons on the pyridine and pyrrolidinone rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Diagram: NMR Experimental Workflow
Caption: A typical workflow for the complete NMR analysis of an organic compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following key signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine H | 7.0 - 8.5 | m | The protons on the pyridine ring will appear in the aromatic region. Their exact shifts and coupling patterns will depend on the substitution pattern of the pyridine ring in the specific isomer. | |
| N-H (Lactam) | 8.0 - 9.0 | br s | The lactam N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent. | |
| C7-H | 5.0 - 5.5 | d or dd | ~ 3-6 | The methine proton at the 7-position, being attached to a carbon bearing an oxygen and a nitrogen, will be significantly deshielded. It will likely show coupling to the C6 protons. |
| C6-H₂ | 3.0 - 4.0 | m | The diastereotopic protons at the 6-position will appear as a multiplet, coupled to each other and to the C7 proton. | |
| O-H | 4.5 - 6.0 | d or br s | The hydroxyl proton signal can be a sharp doublet (if coupled to C7-H) or a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and concentration. |
Note: The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show signals for all seven carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT Information | Notes |
| C=O (Lactam) | 165 - 175 | C | The lactam carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum. |
| Pyridine C | 110 - 150 | C or CH | The carbons of the pyridine ring will resonate in the aromatic region. |
| C7 | 70 - 80 | CH | The carbon bearing the hydroxyl group will be significantly deshielded. |
| C6 | 40 - 50 | CH₂ | The methylene carbon of the pyrrolidinone ring. |
| Quaternary C | 140 - 160 | C | The two carbons at the fusion of the two rings will be quaternary. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, should be used to obtain an accurate mass measurement of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID). This will provide valuable structural information.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a strong signal for the protonated molecule [M+H]⁺. For C₇H₈N₂O₂, the expected monoisotopic mass is 152.0586, so the [M+H]⁺ ion should be observed at m/z 153.0664.
-
Key Fragmentation Pathways:
-
Loss of Water (-18 Da): A common fragmentation for alcohols is the loss of a water molecule. This would result in a fragment ion at m/z 135.0558.
-
Loss of CO (-28 Da): Lactams can undergo fragmentation with the loss of a carbonyl group. This would lead to a fragment at m/z 125.0740.
-
Cleavage of the Pyrrolidinone Ring: Various cleavages of the five-membered ring can occur, leading to a series of smaller fragment ions.
-
Diagram: Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum will be characterized by the following key absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. |
| N-H Stretch (Lactam) | 3100 - 3300 | Medium | The N-H stretch of the lactam. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the CH and CH₂ groups of the pyrrolidinone ring. |
| C=O Stretch (Lactam) | 1650 - 1690 | Strong | The strong absorption of the lactam carbonyl is a key diagnostic peak. |
| C=C & C=N Stretch | 1400 - 1600 | Medium | Aromatic ring stretching vibrations. |
| C-O Stretch (Alcohol) | 1000 - 1250 | Strong | The C-O single bond stretch. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 400 nm.
Predicted UV-Vis Absorption
The UV-Vis spectrum is expected to show absorption bands characteristic of the pyridine and lactam chromophores. The pyridine ring will likely exhibit multiple absorption bands due to π → π* transitions. The exact position of the absorption maxima (λmax) will be influenced by the fusion of the pyrrolidinone ring and the presence of the hydroxyl group. One would expect to see absorptions in the range of 220-280 nm.
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, MS, IR, and UV-Vis spectroscopy. While experimental data for this specific molecule is not widely published, this guide provides a comprehensive, predictive framework for its characterization based on established spectroscopic principles and data from analogous structures. The detailed protocols and predicted spectral data herein should serve as a valuable resource for researchers working with this important class of heterocyclic compounds, enabling them to confidently elucidate its structure and further explore its potential in drug discovery and development.
References
-
Yadav, M. R., et al. (2012). Synthesis and anti-inflammatory activity of some new 2,3-di-substituted-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Bioorganic & Medicinal Chemistry Letters, 22(15), 5049-5052. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. Chemical and Pharmaceutical Bulletin, 31(5), 1587-1595. [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 835254. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2659. [Link]
in vitro evaluation of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
An In-Depth Technical Guide to the In Vitro Evaluation of Pyrrolo[3,4-b]pyridine-based Compounds as Potential Therapeutic Agents
Authored by: A Senior Application Scientist
Abstract
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its unique electronic and steric properties make it a focal point in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology and neuropharmacology. This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives, using 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-based compounds as a representative case study. We will delve into the strategic selection of assays, from initial cytotoxicity screening to specific mechanistic studies, while emphasizing the importance of robust experimental design and data interpretation. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this important class of molecules.
Introduction: The Therapeutic Promise of the Pyrrolo[3,4-b]pyridine Scaffold
The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,4-b]pyridine system creates a planar, aromatic structure with a unique distribution of nitrogen atoms that can serve as both hydrogen bond donors and acceptors. This arrangement facilitates interactions with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. Notably, derivatives of this scaffold have been investigated for their potential as inhibitors of critical cellular signaling pathways implicated in cancer and other diseases. A key example is the investigation of 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives as potent inhibitors of glycogen synthase kinase-3 (GSK-3), a key regulator of multiple cellular processes, and their potential as anticancer agents.
The initial stages of drug discovery for these compounds rely heavily on a well-defined in vitro evaluation cascade. This process is designed to efficiently identify promising lead candidates, elucidate their mechanism of action, and provide a solid foundation for further preclinical development. This guide will outline a logical and technically sound approach to this in vitro evaluation process.
The In Vitro Evaluation Workflow: A Strategic Approach
A successful in vitro evaluation strategy is not a random collection of assays but a hierarchical process that moves from broad, high-throughput screening to more focused, hypothesis-driven mechanistic studies. This approach conserves resources and ensures that the most promising compounds are advanced.
Figure 1: A hierarchical workflow for the in vitro evaluation of novel pyrrolo[3,4-b]pyridine derivatives.
Phase 1: Primary Screening - Identifying Bioactivity
The initial phase of in vitro testing is designed to cast a wide net and identify compounds that exhibit biological activity at a relevant concentration.
Prerequisite: Compound Quality Control
Before any biological evaluation, it is imperative to confirm the identity, purity, and stability of the test compound. This is typically achieved through a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Cytotoxicity Screening
A fundamental first step is to determine the effect of the compounds on cell viability. This provides a preliminary indication of potency and a therapeutic window.
Recommended Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., human colon cancer HCT-116, human breast cancer MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.
Initial Target-Based Screening
If the pyrrolo[3,4-b]pyridine derivatives have been designed with a specific target in mind, such as a particular kinase, a target-based assay should be run in parallel with the cytotoxicity screen.
Recommended Assay: In Vitro Kinase Inhibition Assay
For compounds targeting kinases like GSK-3, an in vitro kinase assay can directly measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified enzyme.
Experimental Protocol: In Vitro GSK-3β Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine purified recombinant GSK-3β enzyme, a specific substrate peptide (e.g., a pre-phosphorylated peptide known as Prime-tide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding a solution of MgCl2 and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay like Kinase-Glo®.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-compound control.
Phase 2: Lead Characterization - Quantifying Potency and Cellular Effects
Compounds that show significant activity in the primary screens are advanced to the next phase for more detailed characterization.
Dose-Response Analysis and IC50 Determination
The goal here is to quantify the potency of the active compounds by determining the half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing the efficacy of different derivatives.
Experimental Protocol:
This follows the same procedure as the primary cytotoxicity and kinase inhibition assays, but with a more extensive range of compound concentrations (typically a 10-point, 3-fold serial dilution) to generate a complete dose-response curve.
Data Analysis:
The percentage of inhibition or cell death is plotted against the logarithm of the compound concentration. A sigmoidal curve is then fitted to the data using non-linear regression analysis to determine the IC50 value.
| Compound | Cell Line | IC50 (µM) | Target | IC50 (nM) |
| Derivative A | HCT-116 | 5.2 | GSK-3β | 150 |
| Derivative B | HCT-116 | 1.8 | GSK-3β | 55 |
| Staurosporine (Control) | HCT-116 | 0.01 | Pan-kinase | 10 |
Table 1: Example of a data summary table for dose-response analysis.
Cell Cycle Analysis
To understand how the compounds affect cell proliferation, it is essential to analyze their impact on the cell cycle.
Recommended Assay: Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Apoptosis Assays
If the compounds induce cytotoxicity, it is important to determine if cell death is occurring through apoptosis (programmed cell death) or necrosis.
Recommended Assay: Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic cells, which have lost membrane integrity.
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Phase 3: Mechanism of Action Studies - Unveiling the "How"
This final phase of in vitro evaluation aims to confirm the molecular target of the compound and elucidate the downstream signaling pathways that are affected.
Western Blot Analysis
Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications (such as phosphorylation) in response to compound treatment.
Experimental Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins of interest (e.g., anti-GSK-3β, anti-phospho-GSK-3β, anti-β-catenin, anti-PARP, anti-caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Data Analysis:
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation levels. For example, a decrease in the phosphorylation of GSK-3β at Ser9 would be consistent with its inhibition. An increase in cleaved PARP or cleaved caspase-3 would confirm the induction of apoptosis.
Figure 2: A simplified signaling pathway illustrating the potential mechanism of action of a GSK-3β-inhibiting pyrrolo[3,4-b]pyridine derivative.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. The principle is that a protein becomes more thermally stable when it is bound to a ligand.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing the stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
Data Analysis:
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct binding.
Conclusion and Future Directions
This guide has outlined a systematic and robust workflow for the in vitro evaluation of novel 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-based compounds. By progressing from broad screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising drug candidates. The data generated from these assays, including IC50 values, effects on cell cycle and apoptosis, and confirmation of target engagement, are crucial for making informed decisions about which compounds to advance into more complex cellular models and eventually in vivo studies. The versatility of the pyrrolo[3,4-b]pyridine scaffold ensures that it will remain an area of intense research, and the application of rigorous in vitro evaluation methodologies will be paramount to unlocking its full therapeutic potential.
References
-
Jamal, M. A., et al. (2020). Synthesis, biological evaluation, and molecular docking studies of novel 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103383. [Link]
-
Jamal, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel 7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives as potent glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolo[3,4-b]pyridin-5-ones
Abstract
The pyrrolo[3,4-b]pyridin-5-one scaffold, an aza-analogue of isoindolin-1-one, has garnered significant attention in medicinal chemistry as a privileged structure.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of this important heterocyclic system. We will delve into the prevalent synthetic strategies, with a particular focus on multicomponent reactions, and explore alternative methodologies. Furthermore, this guide will illuminate the structure-activity relationships that govern the biological effects of these compounds and discuss their burgeoning therapeutic applications. Detailed, field-proven protocols and data interpretation are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate this exciting area of chemical biology.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[3,4-b]pyridin-5-one core is a fused bicyclic heterocycle that has emerged as a cornerstone in the design of innovative bioactive molecules. Its structural similarity to isoindolin-1-one, a key pharmacophore in numerous natural products and synthetic drugs, has fueled interest in its potential.[1][3] The incorporation of a pyridine ring in place of the benzene ring in the isoindolin-1-one scaffold introduces a nitrogen atom, which can significantly alter the molecule's physicochemical properties, such as solubility and basicity, and provide an additional point for hydrogen bonding interactions with biological targets.[2] This modification has led to the discovery of pyrrolo[3,4-b]pyridin-5-one derivatives with a diverse range of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[4][5][6] This guide will serve as a technical deep-dive into the synthesis and discovery of these promising compounds.
Dominant Synthetic Strategy: The Ugi-Zhu Multicomponent Reaction
The most powerful and widely adopted method for the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process.[1] This one-pot methodology offers remarkable efficiency and molecular diversity, allowing for the rapid generation of compound libraries for biological screening.[7]
Mechanistic Rationale and Causality
The UZ-3CR involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide. The reaction proceeds through the initial formation of a Schiff base from the aldehyde and amine, which is then protonated to form an iminium ion. The nucleophilic isocyanide attacks the iminium ion, and a subsequent intramolecular cyclization yields a 5-aminooxazole intermediate. This intermediate is the cornerstone of the subsequent cascade reaction.
The cascade sequence is typically initiated by an aza-Diels-Alder reaction between the in situ generated 5-aminooxazole and a dienophile, such as maleic anhydride.[7] This is followed by an intramolecular N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one core. The choice of catalyst, often a Lewis acid like ytterbium triflate, is crucial for promoting the initial condensation and the subsequent cycloaddition.[1] Microwave irradiation has also been successfully employed to accelerate the reaction and improve yields.[1]
Caption: Ugi-Zhu cascade reaction workflow.
Self-Validating Experimental Protocol: Synthesis of a Representative Pyrrolo[3,4-b]pyridin-5-one
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyrrolo[3,4-b]pyridin-5-one derivative via the Ugi-Zhu cascade reaction.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
α-Isocyanoacetamide (1.2 equiv)
-
Maleic anhydride (1.2 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.03 equiv)
-
Toluene (solvent)
-
Microwave reactor vial (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a stir bar, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).
-
Add toluene (1.0 mL) to dissolve the reactants.
-
Seal the vial and heat the mixture using microwave irradiation at 65 °C for 5 minutes.[1]
-
Add ytterbium(III) triflate (0.03 equiv) to the reaction mixture.
-
Continue heating at 65 °C for an additional 5 minutes.[1]
-
Add the α-isocyanoacetamide (1.2 equiv) to the mixture.
-
Heat the reaction at 80 °C for 30 minutes.
-
Add maleic anhydride (1.2 equiv) to the reaction mixture.
-
Continue heating at 80 °C for an additional 30 minutes.
-
Upon completion, cool the reaction to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Validation:
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure of the synthesized compound by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.[4]
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the product to confirm its elemental composition.[4]
Alternative Synthetic Methodologies
While the Ugi-Zhu reaction is a dominant strategy, other synthetic routes to the pyrrolo[3,4-b]pyridin-5-one core have been explored, offering alternative approaches to access diverse derivatives.
Stepwise Methodologies
Stepwise approaches, although often more time-consuming, can provide greater control over the introduction of substituents and may be necessary for the synthesis of specific target molecules. These methods often involve the initial construction of a substituted pyridine or pyrrole ring followed by a subsequent cyclization to form the fused bicyclic system. For example, Devasthale and co-workers reported a stepwise synthesis to produce a panel of pyrrolo[3,4-b]pyridin-5-ones for evaluation as dipeptidyl peptidase-4 (DPP-4) inhibitors.[4]
Cycloaddition Reactions
Beyond the aza-Diels-Alder reaction in the Ugi-Zhu cascade, other cycloaddition strategies can be employed. For instance, [3+2] cycloaddition reactions between aza-ylides and appropriate dipolarophiles can be a viable route to the pyrrole ring of the scaffold. While less common, these methods can offer unique regiochemical outcomes and access to different substitution patterns.
Caption: Alternative synthetic pathways.
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[3,4-b]pyridin-5-one derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.
For instance, in a series of compounds evaluated for their anticancer activity against cervical cancer cell lines, it was found that hydrophobic-aromatic moieties play a key role in the interaction with the biological target, αβ-tubulin.[6] A quantitative structure-activity relationship (QSAR) study revealed that six-membered rings were significant molecular frameworks for cytotoxic activity.[6] In another study on breast cancer cell lines, a compound bearing a sulfur-containing substituent exhibited the highest biological activity, highlighting the potential for this element to modulate anticancer efficacy.[4]
Therapeutic Applications and Future Perspectives
The pyrrolo[3,4-b]pyridin-5-one scaffold has demonstrated significant promise in a variety of therapeutic areas, with the majority of research focused on oncology.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of pyrrolo[3,4-b]pyridin-5-one derivatives against a range of cancer cell lines, including breast, cervical, and others.[4][6] The proposed mechanisms of action include the inhibition of key cellular targets such as the serine/threonine kinase AKT1, the Orexin type 2 receptor (Ox2R), and the disruption of microtubule dynamics through binding to αβ-tubulin.[4][6]
Table 1: Representative Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-ones
| Compound | Cell Line | IC₅₀ (µM) | Putative Target | Reference |
| 1f | MDA-MB-231 | 6.25 | AKT1, Ox2R | [4] |
| Compound A | HeLa | Not specified | αβ-tubulin | [6] |
| Compound B | SiHa | Not specified | αβ-tubulin | [6] |
| Compound C | CaSki | Not specified | αβ-tubulin | [6] |
Antiviral Activity
Recent research has also explored the potential of this scaffold in the development of antiviral agents. A series of fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety were synthesized and evaluated for their activity against SARS-CoV-2.[5] Several compounds were found to effectively inhibit early-stage viral replication.[5]
Future Directions
The versatility of the pyrrolo[3,4-b]pyridin-5-one scaffold, coupled with the efficiency of its synthesis, particularly through multicomponent reactions, paves the way for future discoveries. Further exploration of this chemical space is warranted to:
-
Expand the scope of biological targets: Investigate the activity of these compounds against other enzymes, receptors, and protein-protein interactions implicated in various diseases.
-
Develop more potent and selective inhibitors: Utilize structure-based drug design and medicinal chemistry strategies to optimize the lead compounds.
-
Explore novel therapeutic areas: Evaluate the potential of this scaffold in areas such as neurodegenerative diseases, inflammation, and metabolic disorders.
The continued investigation of the synthesis and biological activity of novel pyrrolo[3,4-b]pyridin-5-ones holds immense promise for the future of drug discovery and development.
References
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Morales-Salazar, I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(10), 4195. [Link]
-
González-Zamora, E., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Molecules, 23(4), 783. [Link]
-
Islas-Jácome, A., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4125. [Link]
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Singh, R., & Kumar, V. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem, e202500420. [Link]
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ResearchGate. (n.d.). pyrrolo[3,4-b]pyridin-5-ones and isoindolin-1-ones of interest. [Link]
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Navarro-Tito, N., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(23), 8235. [Link]
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Jha, M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(1), 123. [Link]
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Martínez-García, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
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ResearchGate. (n.d.). Isoindolin-1-one and one of its aza-analogues (pyrrolo[3,4-b]pyridin-5-one). [Link]
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A Technical Guide to Investigating the Structure-Activity Relationship (SAR) of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Abstract
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core represents a privileged scaffold in medicinal chemistry, with derivatives showing promise in oncology and other therapeutic areas.[1][2] This guide focuses on a key starting point for drug discovery campaigns: the 7-hydroxy derivative. We present a comprehensive framework for elucidating the Structure-Activity Relationship (SAR) of this molecule, treating it as a versatile template for generating focused compound libraries. This document outlines a strategic approach, from target hypothesis and library design to a multi-tiered experimental evaluation and in silico modeling, providing researchers with a robust workflow to unlock the therapeutic potential of this chemical series.
Introduction: The Pyrrolo[3,4-b]pyridin-5-one Core as a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks, termed "privileged structures," demonstrate a remarkable ability to bind to multiple biological targets with high affinity.[3] The pyrrolopyridine class of heterocycles is a prime example, with a structural resemblance to the purine ring of ATP, making them ideal candidates for kinase inhibitors.[4] The pyrrolo[3,4-b]pyridin-5-one core, in particular, has been identified in compounds with potent anticancer activities.[1][5]
The subject of this guide, 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is a pivotal starting point for SAR exploration. The 7-hydroxy group is not merely a functional decoration; it is a versatile chemical handle that allows for the synthesis of a diverse array of derivatives.[6][7] Its presence also introduces a chiral center, opening an avenue to investigate the impact of stereochemistry on biological activity. Understanding how modifications to this core, particularly at the C7 position, influence target engagement and cellular activity is paramount to developing potent and selective drug candidates.
Target Hypothesis: Focusing on Cyclin-Dependent Kinase 2 (CDK2)
Given that pyrrolopyridine scaffolds are known to mimic ATP, protein kinases are a logical target class.[4] Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1 to S phase transition of the cell cycle.[8] Its overactivity is a hallmark of various cancers, making it a well-validated therapeutic target. Numerous heterocyclic inhibitors have been developed that target the ATP-binding pocket of CDK2, often forming critical hydrogen bond interactions with the hinge region of the kinase.[6][9]
The pyrrolo[3,4-b]pyridin-5-one core possesses the necessary features to act as a CDK2 hinge-binder. The pyridine nitrogen and the lactam carbonyl can serve as hydrogen bond acceptors, while the pyrrole N-H can act as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP. Therefore, we hypothesize that derivatives of this compound are likely to exhibit inhibitory activity against CDK2.
SAR Exploration Strategy: A Focused Library Design
To systematically probe the SAR of the this compound scaffold, a focused library of analogs should be synthesized. The design of this library is centered on three key regions of the molecule, with the goal of understanding the steric, electronic, and physicochemical requirements for optimal target engagement.
Modifications at the C7 Position
The 7-hydroxy group is the primary point of diversification. The initial synthesis will yield a racemic mixture, which should be separated by chiral chromatography to evaluate the individual (R)- and (S)-enantiomers. Subsequent modifications will explore the importance of the hydroxyl group itself and the impact of replacing it with various bioisosteres.[10]
-
Stereochemistry: Evaluate the (R)- and (S)-enantiomers of the parent compound separately to determine if there is a stereochemical preference for binding.
-
Hydroxyl Group Replacement: Synthesize analogs where the -OH group is replaced with -H (to probe the necessity of the hydrogen-bonding moiety), -F (a common bioisostere for -OH), and -NH2 (to alter hydrogen bonding potential).[10][11]
-
Ether and Ester Analogs: Prepare a series of O-alkyl (e.g., -OCH3, -OCH2CH3) and O-acyl (e.g., -OCOCH3) derivatives to explore the steric tolerance and potential for additional hydrophobic interactions in the pocket.
-
Carbon Homologation: Synthesize analogs with one- and two-carbon linkers at C7 (e.g., -CH2OH, -CH2CH2OH) to probe the dimensions of the binding site.
Substitution on the Pyrrole Nitrogen (N6)
The nitrogen atom of the pyrrole ring is another key position for modification. This position can be used to introduce substituents that may interact with the solvent-exposed region of the kinase ATP-binding site.
-
Small Alkyl Groups: Introduce methyl, ethyl, and isopropyl groups to probe for small hydrophobic pockets.
-
Cyclic and Aromatic Groups: Synthesize analogs with cyclopropyl, phenyl, and substituted phenyl rings to explore larger hydrophobic interactions and potential pi-stacking.
Aromatic Ring Substitution
While the parent scaffold is unsubstituted on the pyridine ring, introducing small substituents can modulate the electronic properties of the core and provide additional interaction points.
-
Electron-Donating and Withdrawing Groups: Synthesize analogs with small groups like -F, -Cl, and -CH3 at available positions on the pyridine ring to fine-tune the electronics of the hinge-binding motif.
Experimental Workflow for SAR Evaluation
A tiered approach to screening the synthesized library will ensure efficient use of resources, starting with broad biochemical assays and progressing to more complex cell-based and in vivo models for the most promising compounds.
Primary Screening: Biochemical Kinase Assay
The initial evaluation of all synthesized compounds will be through a direct biochemical assay to determine their inhibitory activity against the target kinase, CDK2/Cyclin E.
Protocol: CDK2/Cyclin E HTRF® Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare solutions of recombinant human CDK2/Cyclin E, ATP, and the peptide substrate (e.g., Ulight™-CDKtide).
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add the test compound, CDK2/Cyclin E enzyme, and the Ulight™-peptide substrate. Initiate the reaction by adding ATP (at the Km concentration). Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add the Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and convert to percent inhibition relative to controls. Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.
Secondary Screening: Cell-Based Assays
Compounds showing significant activity in the biochemical assay (e.g., IC50 < 1 µM) will be advanced to cell-based assays to assess their ability to inhibit cell proliferation in a cancer cell line that is dependent on CDK2 activity.
Protocol: Cell Proliferation Assay (e.g., in MCF-7 breast cancer cells)
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted test compounds for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Summary and Interpretation
The data from the primary and secondary screens should be compiled into a clear, structured table to facilitate the identification of SAR trends.
| Compound ID | C7-Stereo | C7-Substituent | N6-Substituent | Aromatic Sub. | CDK2 IC50 (nM) | MCF-7 GI50 (µM) |
| Parent-R | R | -OH | -H | None | 850 | 15.2 |
| Parent-S | S | -OH | -H | None | >10000 | >50 |
| C7-F-R | R | -F | -H | None | 450 | 8.1 |
| N6-Me-R | R | -OH | -CH3 | None | 250 | 3.5 |
Table 1: Hypothetical SAR data for a subset of the proposed library. This table allows for easy comparison of how modifications at different positions impact biochemical potency and cellular activity.
In Silico Modeling to Rationalize SAR
Computational chemistry techniques should be employed in parallel with the experimental work to build a predictive model of the SAR and guide the design of subsequent generations of inhibitors.
Molecular Docking
Molecular docking studies will be used to predict the binding mode of the synthesized compounds within the ATP-binding site of CDK2. A crystal structure of CDK2 (e.g., PDB ID: 1HCK) will be used as the receptor.
Workflow: Molecular Docking
-
Protein Preparation: Prepare the CDK2 crystal structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand.
-
Ligand Preparation: Generate 3D structures of the synthesized analogs and assign appropriate protonation states and charges.
-
Docking Simulation: Dock each ligand into the prepared CDK2 active site using software such as AutoDock Vina or Glide.
-
Pose Analysis: Analyze the predicted binding poses, paying close attention to hydrogen bonds with the hinge region (e.g., Leu83), hydrophobic interactions, and the position of the C7 and N6 substituents.
The docking results can explain why, for instance, the (R)-enantiomer is more active than the (S)-enantiomer by showing a more favorable orientation of the C7 substituent within a specific sub-pocket.
Pharmacophore Modeling
Based on the active compounds identified through screening and their predicted binding poses, a 3D pharmacophore model can be generated.[7][12] This model will define the essential chemical features required for CDK2 inhibition.
A typical pharmacophore for a CDK2 inhibitor would likely include:
-
One or two hydrogen bond acceptors interacting with the hinge.
-
One hydrogen bond donor interacting with the hinge.
-
A hydrophobic feature occupying the ribose-binding pocket.
-
An additional vector to represent the direction for substitution towards the solvent-exposed region.
This model can then be used to virtually screen large compound libraries to identify novel, structurally diverse hits.
Visualizing Workflows and Relationships
Clear diagrams are essential for communicating complex scientific workflows and relationships.
Caption: High-level workflow for SAR investigation.
Caption: Key hinge-binding interactions.
Conclusion and Future Directions
This guide provides a comprehensive, multi-faceted strategy for investigating the SAR of this compound. By integrating rational library design, a tiered experimental screening approach, and predictive in silico modeling, researchers can efficiently map the chemical space around this privileged scaffold. The initial focus on CDK2 provides a solid, mechanistically plausible starting point. However, should the SAR data suggest a lack of selectivity or an alternative mode of action, the synthesized library is a valuable asset for screening against a broader panel of kinases or other ATP-dependent enzymes. The ultimate goal of this workflow is to generate a detailed SAR map that not only identifies potent lead compounds but also provides a deep understanding of the molecular interactions driving their activity, thereby accelerating the journey from hit to clinical candidate.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Abstract
The bicyclic heteroaromatic scaffold of pyrrolo[3,4-b]pyridin-5-one has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets for a specific derivative, 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Drawing upon evidence from structurally related compounds and established pharmacological principles, we elucidate a rational basis for investigating this molecule's therapeutic potential across several key disease areas. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents. We will explore the mechanistic underpinnings of its potential interactions with G protein-coupled receptors, enzymes, and structural proteins, and provide detailed, actionable protocols for target validation.
Introduction: The Therapeutic Promise of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The pyrrolo[3,4-b]pyridin-5-one core is a versatile pharmacophore that has been successfully exploited to generate compounds with diverse therapeutic applications. Its rigid, planar structure, combined with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical properties and biological activity. Various derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, and neuroprotective agents.[1][2][3] The introduction of a hydroxyl group at the 7-position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core, as in the topic compound, is of particular interest. This modification introduces a chiral center and a hydrogen bond donor/acceptor, which can significantly influence its interaction with biological targets.
This guide will systematically explore the most promising therapeutic targets for this compound, based on a comprehensive analysis of the existing scientific literature on analogous structures. For each potential target, we will present the underlying biological rationale, evidence from related compounds, and a detailed experimental workflow for validation.
Potential Therapeutic Target I: G Protein-Coupled Receptor 109A (GPR109A)
Biological Rationale
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a Gi protein-coupled receptor that is endogenously activated by the ketone body β-hydroxybutyrate (BHB).[4] Pharmacologically, it is the receptor for the antidyslipidemic drug niacin.[5] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade has pleiotropic effects, including the inhibition of lipolysis in adipocytes and the suppression of inflammatory responses in various cell types, including immune cells and microglia.[4][6]
The therapeutic potential of GPR109A agonists is broad, with preclinical and clinical evidence supporting their use in:
-
Metabolic Diseases: By mimicking the effects of caloric restriction and ketogenic diets, GPR109A agonists have shown promise in ameliorating hepatic steatosis (fatty liver disease).[4]
-
Neuroinflammatory and Neurodegenerative Diseases: Activation of GPR109A on microglia can suppress the production of pro-inflammatory mediators, suggesting a therapeutic role in conditions like Parkinson's disease, multiple sclerosis, and chronic pain.[6]
-
Cancer: GPR109A is expressed in colon epithelial cells and its activation by butyrate, a product of fiber fermentation, is associated with tumor-suppressive effects.[7][]
-
Cardiovascular Diseases: Niacin, a GPR109A agonist, has been used for decades to treat dyslipidemia and reduce the risk of atherosclerosis, in part through its anti-inflammatory effects.[5]
The this compound molecule, with its hydroxy-substituted lactam structure, bears a structural resemblance to endogenous and synthetic GPR109A ligands, making it a prime candidate for agonistic activity at this receptor.
Experimental Validation Workflow
A systematic approach is required to validate GPR109A as a target for this compound. The following experimental cascade will provide a comprehensive assessment of its activity.
Caption: Experimental workflow for GPR109A target validation.
2.2.1. Step-by-Step Protocols
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound for human GPR109A.
-
Materials:
-
Membranes from HEK293 cells stably expressing human GPR109A.
-
[³H]-Niacin (radioligand).
-
Test compound (this compound).
-
Niacin (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-Niacin and varying concentrations of the test compound or unlabeled niacin.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value for the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay
-
Objective: To assess the functional agonistic or antagonistic activity of the test compound at GPR109A.
-
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Forskolin (adenylyl cyclase activator).
-
Test compound.
-
Niacin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
-
Potential Therapeutic Target II: αβ-Tubulin
Biological Rationale
The microtubule cytoskeleton, composed of αβ-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Drugs that target tubulin, such as the taxanes (e.g., paclitaxel) and vinca alkaloids, are mainstays of chemotherapy. A study on polysubstituted pyrrolo[3,4-b]pyridin-5-ones demonstrated that some of these compounds exhibit significant cytotoxicity against human cervical carcinoma cell lines.[1][9] In silico docking studies suggested that these compounds bind to the colchicine-binding site of αβ-tubulin, thereby inhibiting microtubule polymerization.[1] Given the shared core structure, it is plausible that this compound could also function as a tubulin polymerization inhibitor.
Experimental Validation Workflow
Caption: Experimental workflow for αβ-tubulin target validation.
3.2.1. Step-by-Step Protocols
Protocol 3: Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the test compound on the polymerization of purified tubulin.
-
Materials:
-
Purified bovine brain tubulin.
-
GTP.
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).
-
Test compound.
-
Paclitaxel (polymerization promoter) and colchicine (polymerization inhibitor) as controls.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Incubate tubulin with GTP and the test compound at various concentrations in a 96-well plate.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization kinetics in the presence of the test compound to the positive and negative controls.
-
Protocol 4: Immunofluorescence Microscopy of Microtubules
-
Objective: To visualize the effect of the test compound on the microtubule network in cultured cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549).
-
Test compound.
-
Fixative (e.g., methanol or paraformaldehyde).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Primary antibody against α-tubulin.
-
Fluorescently labeled secondary antibody.
-
DAPI (nuclear stain).
-
Fluorescence microscope.
-
-
Procedure:
-
Culture cells on coverslips and treat with the test compound for a specified time.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize the microtubule network using a fluorescence microscope. Look for changes in microtubule morphology, such as depolymerization or bundling.
-
Other Potential Therapeutic Targets
Muscarinic Acetylcholine Receptor M4 (M4 mAChR)
Patents have disclosed 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[3][10] M4 PAMs are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders, as they can enhance the effect of the endogenous ligand acetylcholine without directly activating the receptor, which may lead to a better side-effect profile compared to orthosteric agonists.[3]
Validation Strategy: The activity of this compound as an M4 PAM can be assessed using functional assays, such as calcium mobilization or GTPγS binding assays, in cell lines co-expressing the M4 receptor and a G-protein. The key experiment is to measure the potentiation of the acetylcholine dose-response curve in the presence of the test compound.
Cyclin-Dependent Kinase 2 (CDK2)
Structurally related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been identified as highly selective CDK2 inhibitors.[11] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition of the cell cycle. Overexpression or hyperactivity of CDK2 is implicated in several cancers, and CDK2 inhibitors are of interest for treating tumors that have developed resistance to CDK4/6 inhibitors.[11]
Validation Strategy: The inhibitory activity of this compound against CDK2 can be determined using in vitro kinase assays with purified recombinant CDK2/cyclin E and a suitable peptide substrate. Cellular activity can be confirmed by measuring the inhibition of retinoblastoma protein (Rb) phosphorylation at CDK2-specific sites in cancer cell lines.
Summary and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. Based on the analysis of structurally related compounds, we have identified GPR109A and αβ-tubulin as high-priority targets for further investigation, with M4 mAChR and CDK2 as other plausible targets. The experimental workflows and protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these hypotheses.
Future work should focus on the synthesis of a focused library of derivatives around the this compound core to establish structure-activity relationships (SAR) for the identified targets. Furthermore, comprehensive ADME-Tox profiling will be essential to assess the drug-like properties of the most promising compounds. Through a rigorous and integrated approach to target identification and validation, the full therapeutic potential of this exciting chemical scaffold can be realized.
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Martin, P. M. (2019). GPR109A activation and aging liver. Aging (Albany NY), 11(19), 7966–7968. [Link][4]
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Thangaraju, M., et al. (2009). GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon. Cancer Research, 69(7), 2826-2832. [Link][7]
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Yachi, M., et al. (1983). Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. Bulletin of the Chemical Society of Japan, 56(5), 1537-1538. [Link][12]
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Zhan, J., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 408. [Link][5]
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Martínez-Urbina, M. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link][1]
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Martínez-Urbina, M. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link][9]
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Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link][2][13]
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Google Patents. (2017). WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor. [3]
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Google Patents. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. [10]
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Scott, J. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1783–1790. [Link][11]
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An In-Depth Technical Guide to the Preliminary Screening of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs for Oncological Applications
Introduction: Unlocking the Potential of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, renowned for its structural resemblance to the purine ring of ATP.[1] This mimicry allows it to effectively compete for the ATP-binding site of numerous enzymes, particularly protein kinases, making it a cornerstone for the development of targeted therapies.[1] The 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core represents a promising, yet underexplored, variation of this scaffold. Its inherent functionalities, including a hydroxyl group and a lactam, offer rich opportunities for synthetic diversification to generate analog libraries with a wide range of physicochemical properties.
This guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of novel analogs derived from this core. Our objective is to efficiently identify and validate initial "hit" compounds with potential anticancer activity, laying the groundwork for subsequent lead optimization. We will proceed through a logically structured screening cascade, beginning with broad cell-based cytotoxicity assays, progressing to specific target-based assays, and culminating in essential early ADME-Tox profiling. Each step is designed to be a self-validating system, providing the robust data necessary for confident decision-making in the early stages of drug discovery.
The Screening Cascade: A Strategic Funnel for Hit Identification
A successful screening campaign is not a random collection of experiments but a strategic funnel designed to efficiently triage a large library of compounds down to a small number of high-quality hits.[2] The causality behind this workflow is critical: we begin with a high-throughput, cost-effective assay to cast a wide net, followed by progressively more complex and specific assays to eliminate false positives and characterize the mechanism of action for the most promising compounds.
Caption: A logical workflow for the preliminary screening of novel compounds.
Part 1: Primary Screening - Gauging General Cytotoxicity
The initial goal is to identify which of the novel analogs possess cytotoxic or anti-proliferative activity against cancer cells. This is a crucial first pass to filter out inactive compounds.
Rationale for Experimental Choices
-
Assay Selection (XTT vs. MTT): We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay. Both assays measure cell viability by detecting the metabolic activity of mitochondrial dehydrogenases.[3] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[3] This simplification reduces handling errors, improves reproducibility, and makes the workflow more amenable to high-throughput automation.
-
Cell Line Panel Selection: A common pitfall is testing new compounds on a single, arbitrarily chosen cell line. We advocate for using a small, diverse panel of cancer cell lines for the primary screen. This provides a broader view of a compound's activity and can offer early clues about potential selectivity. The selection should be rational. For a library of potential kinase inhibitors, the panel should include cell lines known to be dependent on specific kinase signaling pathways. For example, the A549 non-small cell lung cancer line exhibits increased GSK3 kinase activity, making it a suitable model for screening inhibitors of that pathway.[4]
Experimental Protocol: XTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549, MCF-7, HCT116) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Include "no-cell" control wells containing 100 µL of medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Create a dilution series.
-
For a primary screen, a single high concentration (e.g., 10 µM or 30 µM) is often used.
-
Add the test compound to the wells. The final DMSO concentration should be kept low (≤0.5%) to avoid solvent-induced toxicity. Include vehicle-only (DMSO) control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Preparation and Addition:
-
Immediately before use, prepare the XTT working solution. Thaw the XTT reagent and the electron-coupling reagent (activator solution) in a 37°C water bath until fully dissolved.[5]
-
Mix the XTT reagent and activator solution. A typical ratio is 50:1 (e.g., 5 mL XTT reagent to 100 µL activator solution).
-
Add 50 µL of the freshly prepared XTT working solution to each well, including the "no-cell" and vehicle controls.[6]
-
-
Incubation and Absorbance Reading:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[3][6] The incubation time should be optimized for each cell line.
-
Gently shake the plate on an orbital shaker for 1 minute to ensure the formazan product is evenly distributed.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[6]
-
Part 2: Hit Confirmation and Secondary Screening
Compounds that show significant activity in the primary screen (e.g., >50% growth inhibition) are considered "initial hits." The next phase is to confirm this activity and begin investigating their mechanism of action.
Rationale for Experimental Choices
-
Dose-Response Curves: The first step is to re-test the initial hits in the same cytotoxicity assay but across a range of concentrations (e.g., 8-10 points, from low nanomolar to high micromolar). This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, which is a quantitative measure of potency. A steep dose-response curve often suggests a specific mode of action, whereas a flat curve may indicate non-specific effects or assay interference.[2][7]
-
Target-Based Assays: Given the pyrrolopyridine scaffold's propensity to act as a kinase inhibitor, a logical next step is to screen confirmed hits against a panel of protein kinases.[1]
-
ADP-Glo™ Kinase Assay: This is a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8][9] Its key advantage is high sensitivity and its applicability to virtually any kinase, making it ideal for profiling inhibitors.[8][10] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then detected by a luciferase-luciferin reaction.[8][9]
-
LanthaScreen™ Eu Kinase Binding Assay: This is a powerful orthogonal assay that directly measures compound binding to the kinase, rather than inhibition of its activity.[11][12] It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11] A europium-labeled antibody binds the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET signal.[11][13] Using a binding assay in conjunction with an activity assay helps to eliminate false positives that interfere with the enzymatic reaction itself rather than the target.
-
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., a tyrosine kinase relevant to the cancer cell lines used previously).
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at the Kₘ for the specific kinase, if known.
-
Prepare 4X solutions of the test compounds (confirmed hits) in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of 4X test compound or vehicle control.
-
Add 2.5 µL of the 2X kinase/substrate solution.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[14]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains the luciferase/luciferin needed for detection.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[14]
-
Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
| Parameter | Primary Screen (XTT) | Secondary Screen (ADP-Glo) |
| Principle | Colorimetric (Metabolic Activity) | Luminescence (Enzyme Activity) |
| Format | 96-well | 384-well |
| Endpoint | Cell Viability (IC₅₀) | Kinase Inhibition (IC₅₀) |
| Throughput | High | High |
| Key Reagents | XTT salt, Activator solution | Kinase, Substrate, ATP, ADP-Glo™ Reagents |
Part 3: Tertiary Screening - Building a Deeper Profile
Hits that are confirmed to be potent inhibitors of a specific kinase target must undergo further profiling to ensure they are suitable for a resource-intensive lead optimization campaign. This involves running orthogonal assays and performing early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) screening.
Rationale for Experimental Choices
-
Orthogonal Assays: It is crucial to confirm the mechanism of action using a different assay technology to rule out technology-specific artifacts. The LanthaScreen™ Eu Kinase Binding Assay described above is an excellent orthogonal choice.
-
Early ADME-Tox: A compound with excellent potency is useless if it has fatal flaws in its drug-like properties. Early assessment of key ADME-Tox parameters is essential for triaging hits.[2]
-
CYP450 Inhibition: The Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[15] Inhibition of major isoforms (e.g., CYP3A4, 2D6, 2C9) by a new compound can lead to dangerous drug-drug interactions. The P450-Glo™ assays are luminescence-based, high-throughput methods to assess this liability.[15][16] They use luciferin derivatives that are converted into luciferin by specific CYP isoforms, generating a light signal proportional to enzyme activity.[15][17] A reduction in signal in the presence of a test compound indicates inhibition.
-
Plasma Stability: Compounds that are rapidly degraded by enzymes in blood plasma will likely have a very short in vivo half-life, making them poor drug candidates.[18][19] This is particularly relevant for compounds with functional groups susceptible to hydrolysis, such as esters or amides.[18][19] The assay involves incubating the compound in plasma from different species (e.g., mouse, rat, human) and measuring its disappearance over time using LC-MS/MS.[19][20]
-
Experimental Protocol: P450-Glo™ CYP3A4 Inhibition Assay
-
Reaction Setup:
-
Prepare a reaction master mix containing the CYP3A4 enzyme preparation (e.g., recombinant human microsomes), the luminogenic substrate (e.g., Luciferin-PPXE), and buffer in a white, opaque 96- or 384-well plate.
-
Add the test compound across a range of concentrations. Include a known inhibitor (e.g., ketoconazole) as a positive control and a vehicle (DMSO) control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding an NADPH regeneration system.[21]
-
Incubate for 10-30 minutes at 37°C or room temperature.
-
-
Detection:
-
Stop the reaction and detect the luciferin product by adding the Luciferin Detection Reagent. This reagent contains the luciferase enzyme.[21]
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[21]
-
Measure luminescence with a plate reader. A decrease in signal relative to the vehicle control indicates CYP3A4 inhibition.
-
Data Interpretation and Hit Triage
The ultimate goal of this screening cascade is to select a small number of high-quality hits for advancement. A "hit" is not simply the most potent compound. A multi-parameter decision-making process is required.
-
Potency: The compound should exhibit potent inhibition in both the cellular and biochemical assays, ideally with an IC₅₀ < 1 µM for early-stage discovery.
-
Selectivity: If a kinase panel was screened, is the compound selective for a particular kinase or family of kinases? Or is it a broad-spectrum inhibitor? The desired profile depends on the therapeutic strategy.
-
Structure-Activity Relationship (SAR): Do structurally related analogs show a trend in activity? A clear SAR, where small chemical changes lead to predictable changes in potency, provides confidence that the activity is due to specific binding and is not an artifact.[22][23][24] A "flat SAR," where activity is independent of structure, is a red flag.[25]
-
Clean ADME-Tox Profile: The compound should not show significant inhibition of key CYP450 enzymes at concentrations relevant to its cellular potency. It should also exhibit reasonable stability in plasma.
-
Chemical Tractability: The hit compound must belong to a chemical series that is amenable to synthetic modification to allow for future optimization of its properties.
Caption: Key criteria for hit prioritization and selection.
By systematically applying this integrated screening and triage strategy, researchers can efficiently navigate the complexities of early-stage drug discovery, increasing the probability of identifying novel this compound analogs with genuine therapeutic potential.
References
-
Structure–activity relationship. Grokipedia. [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
XTT Proliferation Assay Protocol. Sandiego. [Link]
-
Plasma Stability Assay. Creative Bioarray. [Link]
-
XTT Cell Proliferation Assay Kit. [Link]
-
Plasma Stability Assay. Domainex. [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Protocol of P450-Glo™ CYP3A4 Assay for High-throughput Screening. [Link]
-
The essential roles of chemistry in high-throughput screening triage. PubMed Central - NIH. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Semantic Scholar. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. [Link]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. [Link]
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- 2. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labbox.es [labbox.es]
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- 6. zellx.de [zellx.de]
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- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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Methodological & Application
Application Note: A Framework for High-Throughput Screening of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
An application note on using 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in high-throughput screening is provided below.
Abstract
This document provides a comprehensive guide for designing and implementing a high-throughput screening (HTS) campaign for the novel small molecule this compound. Due to the limited public data on this compound, this note establishes a foundational framework using a hypothetical kinase inhibition assay as a relevant and illustrative example. The principles and protocols outlined herein are broadly applicable for the characterization of novel chemical entities in early-stage drug discovery. We will cover critical aspects from compound management and assay development to primary screening, data analysis, and hit validation.
Introduction: The Rationale for Screening Pyrrolopyridinones
The this compound molecule belongs to the pyrrolopyridinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it is a common structural motif in molecules designed to target a variety of protein families, most notably protein kinases. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.
Given the structural features of this compound, a primary hypothesis is its potential as a kinase inhibitor. Therefore, this guide will focus on developing an HTS campaign based on a robust, industry-standard biochemical kinase assay format, such as an ADP-Glo™ or LanthaScreen™ assay. The workflow, however, is designed to be adaptable for other target classes and assay technologies.
Pre-Screening Compound Qualification
Before committing to a large-scale screen, it is imperative to assess the quality and behavior of the compound stock. This "pre-flight check" prevents costly and confounding artifacts during the HTS campaign.
2.1. Compound Management and QC Protocol
-
Procurement & Authentication: Source this compound from a reputable supplier. Upon receipt, verify its identity and purity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for HTS.
-
Solubility Assessment: Determine the compound's solubility in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries. Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Visually inspect for precipitation. If solubility is an issue, consider alternative solvents or a lower stock concentration.
-
Stock Plate Preparation: Prepare a master stock plate by aliquoting the 10 mM DMSO stock into a 384-well plate. This master plate should be sealed and stored at -20°C or -80°C to minimize freeze-thaw cycles. Subsequent assay plates will be created by diluting from this master stock.
Table 1: Compound QC & Storage Recommendations
| Parameter | Recommended Specification | Method |
| Identity | Matches expected structure | LC-MS, NMR |
| Purity | > 95% | HPLC-UV, LC-MS |
| Solubility | Soluble to ≥10 mM | Visual inspection, Nephelometry |
| Storage Solvent | 100% DMSO (anhydrous) | N/A |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | N/A |
HTS Assay Development and Validation
The goal of this phase is to develop a robust, sensitive, and reproducible assay that is amenable to automation. We will use a hypothetical kinase "Target-X" as our model. The ADP-Glo™ (Promega) assay is a common choice as it measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
3.1. Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process performed in the same well. First, the kinase reaction is allowed to proceed in the presence of the test compound. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity. Inhibitors will result in a lower signal.
3.2. Assay Development Workflow
The following diagram illustrates the key steps in optimizing the kinase assay before starting the full screen.
Caption: Workflow for biochemical kinase assay development.
3.3. Detailed Protocol: Z'-Factor Determination
The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS. A value greater than 0.5 is considered excellent.
-
Plate Layout: Designate half of a 384-well plate for "Maximum Signal" controls (DMSO vehicle only, no inhibitor) and the other half for "Minimum Signal" controls (a known potent inhibitor of Target-X or no enzyme).
-
Reagent Preparation: Prepare the kinase reaction buffer, enzyme (Target-X), ATP, and substrate solution according to the optimized concentrations determined previously.
-
Dispensing:
-
Add 50 nL of DMSO to the "Max Signal" wells.
-
Add 50 nL of control inhibitor (e.g., 100 µM Staurosporine) to the "Min Signal" wells.
-
Add 5 µL of the enzyme/substrate mix to all wells.
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Calculation: Calculate the Z'-factor using the formula:
-
Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
-
Where SD is the standard deviation and Mean is the average signal of the controls.
-
Primary Screening Campaign
With a validated assay, the primary screen can commence. The goal is to rapidly test the entire compound library at a single, high concentration to identify initial "hits."
4.1. HTS Workflow Diagram
Caption: High-throughput screening cascade for hit identification.
4.2. Protocol: Primary Screen (10 µM Single-Shot)
-
Plate Preparation: Prepare assay-ready plates by dispensing 50 nL of the 10 mM stock of this compound (and other library compounds) into 384-well assay plates using an acoustic dispenser. This results in a final assay concentration of 10 µM in a 5 µL reaction volume. Include DMSO-only (negative) and control inhibitor (positive) wells on every plate for quality control.
-
Reagent Addition: Using automated liquid handlers, add 2.5 µL of the enzyme/substrate mix to all wells.
-
Pre-incubation: Incubate the plates for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add 2.5 µL of the ATP solution to all wells.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Follow the ADP-Glo™ signal detection protocol as described in section 3.3.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))
-
Hit Confirmation and Secondary Assays
Compounds that meet the hit criteria in the primary screen (e.g., >50% inhibition) must be subjected to further testing to confirm their activity and rule out artifacts.
5.1. Dose-Response Confirmation
Hits are re-tested using a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) to determine their potency (IC50 value). This confirms the activity is real and concentration-dependent.
Table 2: Sample IC50 Data Table
| Compound ID | Hill Slope | IC50 (µM) | R² |
| This compound | 1.1 | 0.87 | 0.99 |
| Control Inhibitor | 0.9 | 0.05 | 0.99 |
5.2. Counter-Screens and Orthogonal Assays
It is critical to determine if the compound's activity is specific to the target of interest.
-
Promiscuity Screen: Test the compound against an unrelated target (e.g., a different class of enzyme like a protease) to check for non-specific activity.
-
Assay Interference Screen: A common counter-screen for luciferase-based assays is to test the compound against luciferase directly to identify false positives caused by inhibition of the reporter enzyme.
-
Orthogonal Assay: Confirm the hit using a different assay technology that measures a different aspect of the reaction. For a kinase, this could be a mobility shift assay that directly measures substrate phosphorylation. This ensures the observed activity is not an artifact of the primary assay format.
Conclusion and Next Steps
This application note provides a robust framework for the high-throughput screening of this compound. By following a systematic process of compound QC, assay development, primary screening, and hit validation, researchers can confidently identify and characterize the biological activity of this novel compound. Confirmed, specific hits from this workflow would become the starting point for medicinal chemistry efforts in a lead optimization program.
References
-
Wu, P., & Nielsen, T. E. (2014). Small Molecules Modulating Protein–Protein Interactions. Chemical Reviews, 114(9), 4647–4647. [Link]
-
Lücking, U. (2013). Protein-Protein Interactions as a Target for Small-Molecule Drugs. Angewandte Chemie International Edition, 52(36), 9399-9402. [Link]
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]
Application Note & Protocol: Solubilization of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one for Preclinical Research
Abstract: This comprehensive guide provides detailed protocols and scientific rationale for the dissolution of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a heterocyclic compound of interest in drug discovery. Addressing the common challenge of poor aqueous solubility, this document outlines systematic approaches for preparing solutions suitable for a range of in vitro and in vivo experimental models. The protocols emphasize the preservation of compound integrity and the generation of reproducible experimental results, drawing upon best practices for handling analogous chemical structures.
Introduction to this compound
The pyrrolo[3,4-b]pyridin-5-one scaffold is a "privileged" aza-analogue of isoindolin-1-one, a core structure found in various natural and synthetic compounds with potential therapeutic activities, including anticancer properties.[1][2] The successful preclinical evaluation of this compound is contingent upon appropriate formulation to ensure its bioavailability in experimental systems. This document serves as a foundational guide for researchers to develop robust solubilization strategies.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for designing an effective dissolution strategy. While extensive experimental data for this compound is not widely published, we can infer properties from its structure and data on analogous compounds.
| Property | Value (Predicted/Inferred) | Significance for Dissolution |
| Molecular Formula | C₇H₆N₂O₂ | - |
| Molecular Weight | 150.14 g/mol (Calculated) | Essential for calculating molar concentrations. |
| Structure | Aromatic heterocyclic system with polar functional groups (-OH, -NH, C=O). | The presence of both aromatic rings and polar groups suggests potential solubility in polar organic solvents and limited aqueous solubility. |
| Predicted XLogP | ~ -0.5 to 1.0 (Inferred from similar structures[3][4][5]) | A low XLogP suggests a more hydrophilic character, yet the rigid heterocyclic core often limits water solubility. |
| pKa | (Not Determined) | The hydroxyl and amide protons may have acidic/basic properties, suggesting that pH adjustment of aqueous buffers could influence solubility. |
Dissolution for In Vitro Applications
For in vitro assays, such as cell-based studies or enzyme kinetics, the primary goal is to achieve a homogenous solution that is compatible with the biological system. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for initial stock solutions of pyrrolopyridinone derivatives.[6][7]
Primary Stock Solution Preparation (10 mM in DMSO)
This protocol details the preparation of a high-concentration stock solution, which is the cornerstone for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.50 mg of this compound (MW: 150.14 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[8]
-
Verification: Visually inspect the solution against a light source to ensure complete dissolution and the absence of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Preparation of Working Solutions in Aqueous Media
A frequent challenge is the precipitation of the compound when the DMSO stock is diluted into an aqueous assay buffer, a phenomenon known as "DMSO shock".[8] The following workflow is designed to mitigate this issue.
Caption: Workflow to prevent compound precipitation during aqueous dilution.
Step-by-Step Protocol:
-
Objective: Prepare a 10 µM working solution in your final assay buffer (e.g., PBS or cell culture medium).
-
Stepwise Dilution:
-
First, dilute the 10 mM DMSO stock 1:10 in the assay buffer to create a 1 mM intermediate solution (this will contain 10% DMSO).
-
Vortex the final volume of assay buffer. While vortexing, slowly add the required volume of the 1 mM intermediate solution to achieve the final concentration. For example, add 10 µL of the 1 mM solution to 990 µL of vortexing buffer to get a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Rationale: The stepwise dilution and addition to a vortexing buffer prevent localized high concentrations of the compound, allowing for rapid dispersion in the aqueous environment and reducing the likelihood of precipitation.[8]
-
Final DMSO Concentration: It is crucial to maintain the final DMSO concentration as low as possible (ideally below 0.5%) as DMSO can have independent effects on cells and enzymes.[8][9] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Considerations for In Vivo Formulation
Developing a formulation for in vivo studies is more complex and must consider factors such as route of administration, toxicity of excipients, and desired pharmacokinetic profile. Due to the anticipated low aqueous solubility, a suspension or a co-solvent system is often required.
Vehicle Selection Decision Tree
The choice of a vehicle for in vivo administration depends on the required dose and the route of administration.
Sources
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- 3. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 | CID 6451972 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one as a Novel Fluorogenic Scaffold
Audience: Researchers, scientists, and drug development professionals.
Forward-Looking Statement: This document provides a comprehensive overview of the potential of the 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold as a fluorescent probe. While direct experimental data for this specific compound is not yet extensively published, this guide synthesizes information from closely related analogs and provides detailed protocols for its characterization and application. The pyrrolo[3,4-b]pyridin-5-one core is a known fluorophore, and this document serves as a foundational guide for researchers interested in exploring this promising new agent.
Introduction: The Pyrrolo[3,4-b]pyridin-5-one Core - A Versatile Fluorophore
The quest for novel fluorescent probes is a driving force in modern biological and medicinal research. These tools are essential for visualizing cellular processes, quantifying analytes, and developing high-throughput screening assays. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one ring system has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing potential as allosteric modulators of the M4 muscarinic acetylcholine receptor[1][2]. Beyond its therapeutic potential, recent studies have revealed that this heterocyclic core possesses intrinsic fluorescent properties, making it an attractive scaffold for the development of new chemical probes.
Studies on derivatives, such as BODIPY-conjugates and pyrazolyl-substituted analogs, have demonstrated that the pyrrolo[3,4-b]pyridin-5-one moiety exhibits fluorescence in the blue region of the visible spectrum[3][4][5][6]. These studies confirm that the core structure is fluorescent, with absorption in the UV range and emission that is sensitive to substitution patterns. This inherent fluorescence, combined with its proven biological relevance, makes this compound a molecule of significant interest. The 7-hydroxy group, in particular, offers a site for potential modulation of fluorescent properties through environmental factors like pH or enzymatic activity, or for conjugation to targeting moieties.
This application note will serve as a technical guide for the full characterization and validation of this compound as a fluorescent probe. We will provide the foundational photophysical context based on known derivatives and present a series of robust, self-validating protocols for researchers to implement.
Photophysical Properties of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
While the precise photophysical constants for this compound are yet to be reported, data from substituted analogs provide a strong basis for estimating its performance. The core scaffold typically absorbs in the high-energy UV region and emits blue light.
| Compound Class | Approx. Absorbance Max (λ_abs) | Approx. Emission Max (λ_em) | Key Observations | Reference |
| BODIPY-pyrrolo[3,4-b]pyridin-5-ones | ~285 nm (pyrrolo-pyridinone core) | ~438-450 nm (pyrrolo-pyridinone core) | Dual emission observed from both the BODIPY and pyrrolo-pyridinone cores. | [3][4] |
| Pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones | ~278 nm | ~419-422 nm | Exhibits large Stokes shifts and robust solid-state emission. | [5][6] |
Table 1: Summary of known photophysical properties of fluorescent pyrrolo[3,4-b]pyridin-5-one derivatives.
Based on this data, it is reasonable to hypothesize that this compound will exhibit an absorption maximum in the 280-300 nm range and an emission maximum between 420-460 nm. The following protocols are designed to experimentally determine these and other critical parameters.
Protocol I: Comprehensive Photophysical Characterization
The first step in validating any new fluorescent probe is a thorough characterization of its photophysical properties. This protocol outlines the necessary experiments.
Workflow for Photophysical Characterization
Caption: Workflow for assessing the cytotoxicity and cell permeability of the probe.
Step-by-Step Methodology: Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle-only control (DMSO).
-
Viability Reagent: Add a cell viability reagent such as MTT or resazurin to each well according to the manufacturer's protocol.[6]
-
Incubation and Measurement: Incubate for 2-4 hours, then measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability versus probe concentration. Calculate the IC50 value, which is the concentration that reduces cell viability by 50%. A high IC50 value indicates low cytotoxicity.
Step-by-Step Methodology: Cell Permeability
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Probe Incubation: Treat the cells with a working concentration of the probe (e.g., 5 µM, well below the IC50) in culture medium for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the probe's expected excitation and emission wavelengths (e.g., DAPI or blue channel).
-
Analysis: The presence of a clear intracellular fluorescence signal that is significantly above the background of untreated cells indicates that the probe is cell-permeable.
Protocol III: Application in Live-Cell Imaging
This protocol provides a general framework for using this compound for cellular imaging. The specific details may need to be optimized based on the experimental goals (e.g., co-localization, dynamic studies).
Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell fluorescence imaging experiments.
Step-by-Step Methodology
-
Cell Preparation: Seed cells on a glass-bottom imaging dish and grow to 60-80% confluency.
-
Staining Solution: Prepare a 1-10 µM solution of the probe in a suitable imaging buffer (e.g., phenol red-free medium or HBSS).
-
Labeling: Remove the culture medium from the cells and add the staining solution. Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
Washing: Aspirate the staining solution and wash the cells gently three times with pre-warmed imaging buffer to reduce background fluorescence.[7]
-
Imaging: Mount the dish on a fluorescence microscope (confocal is recommended for high-resolution imaging). Use the pre-determined excitation wavelength and collect the emission over the expected range.
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain with organelle-specific trackers (e.g., MitoTracker, LysoTracker) that have spectrally distinct fluorescence.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to process and quantify the images. This can include measuring fluorescence intensity, determining co-localization coefficients, or tracking dynamic changes over time.
Conclusion and Future Directions
The this compound scaffold represents a promising new platform for the development of fluorescent probes. Based on data from related compounds, it is expected to be a blue-emitting fluorophore. Its hydroxy substitution provides a key functional handle for creating "smart" probes that respond to their environment or for conjugation to biomolecules. The protocols outlined in this application note provide a clear and comprehensive roadmap for any researcher wishing to fully characterize this molecule and unlock its potential in cellular imaging and beyond. Future work should focus on a full photophysical characterization, exploring the effects of pH on its fluorescence, and synthesizing derivatives to tune its spectral properties and target specific cellular compartments or analytes.
References
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Flores-Reyes, J. C., et al. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry. Available at: [Link]
- Allergan, Inc. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents. WO2017112719A1.
- Heptares Therapeutics Ltd. (2017). 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents. WO2017107087A1.
-
Flores-Reyes, J. C., et al. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Leong, H. S., et al. (2014). In vivo cellular imaging using fluorescent proteins: methods and protocols. Springer. Available at: [Link]
-
Flores-Reyes, J. C., et al. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry. Available at: [Link]
-
Vargas-Cisneros, R., et al. (2024). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules. Available at: [Link]
-
Rojas-Montoya, I., et al. (2024). Dual-state emission of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones via excited-state intramolecular proton transfer (ESIPT): multicomponent synthesis and optical characterization. Organic Chemistry Frontiers. Available at: [Link]
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ResearchGate. How to assess bacterial permeability?. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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ACS Publications. Anchoring-Detection Fluorescent Probe for Investigating Microcystin-LR-Induced Plasma Membrane Damage. Analytical Chemistry. Available at: [Link]
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ACS Publications. Tuning Lipophilicity to Develop an MMP-Independent Fluorescent Probe for Visualizing Mitochondrial Peroxynitrite in Drug-Induced Liver Injury. Analytical Chemistry. Available at: [Link]
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- 2. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
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- 7. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods, we present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methodologies are designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established principles for the analysis of heterocyclic and lactam-containing molecules and are structured to meet the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide emphasizes not only the procedural steps but also the scientific rationale behind method development choices, ensuring that the described protocols are both reproducible and trustworthy.
Introduction to this compound
This compound is a member of the pyrrolopyridinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives being explored as allosteric modulators of muscarinic acetylcholine receptors, among other potential therapeutic applications. The presence of a hydroxyl group and a lactam ring imparts specific chemical properties, such as polarity and potential for hydrogen bonding, which are critical considerations for the development of analytical methods. Accurate and precise quantification is paramount for pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs) and formulated products.
The analytical challenge lies in developing methods that are sensitive, specific, and stable. This note addresses this challenge by providing two primary analytical approaches: an HPLC-UV method suitable for routine quality control and concentration assays, and a highly sensitive and specific LC-MS/MS method for trace-level detection in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound. The selection of a reversed-phase C18 column is based on the compound's moderate polarity, allowing for effective retention and separation from potential non-polar and highly polar impurities.
Rationale for Method Development
-
Stationary Phase: A C18 stationary phase is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar analytes. The hydrophobic interactions between the analyte and the C18 alkyl chains provide the primary mechanism for retention.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The addition of a small percentage of formic acid (0.1%) serves two key purposes: it protonates the analyte, leading to sharper, more symmetrical peak shapes by minimizing tailing, and it controls the pH of the mobile phase to ensure consistent retention times.
-
Detection Wavelength: Pyrrolopyridinone derivatives are known to possess chromophores that absorb in the UV region.[6][7] An initial wavelength scan (diode array detection) should be performed to determine the wavelength of maximum absorbance (λmax) for this compound, which is anticipated to be in the 220-280 nm range. This ensures maximum sensitivity for the assay.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Reference standard of this compound
-
Syringe filters (0.22 or 0.45 µm)[8]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase (e.g., 50:50 A:B) to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: [9][10][11][12]
-
Accurately weigh and dissolve the sample containing the analyte in a suitable solvent (methanol or a mixture of acetonitrile and water is recommended).
-
Dilute the sample with the mobile phase to an expected concentration that falls within the calibration range.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[8]
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at λmax (determine via scan, e.g., 254 nm) |
| Run Time | 15 minutes |
-
Analysis:
-
Inject the calibration standards, followed by the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing excellent selectivity through Multiple Reaction Monitoring (MRM).
Rationale for Method Development
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected as the pyrrolopyridinone structure contains nitrogen atoms that can be readily protonated to form a stable [M+H]⁺ ion.
-
Separation: A UPLC/UHPLC system with a sub-2 µm particle size C18 column is recommended to achieve rapid and high-resolution separations, which is beneficial for reducing matrix effects and improving throughput.
-
MRM Transitions: To ensure specificity, at least two MRM transitions should be optimized. The precursor ion will be the protonated molecule ([M+H]⁺). The product ions will be generated by collision-induced dissociation (CID) of the precursor ion. The most intense and stable product ion is typically used for quantification (quantifier), while a second product ion is used for confirmation (qualifier).
Experimental Protocol: LC-MS/MS Analysis
Objective: To detect and quantify trace levels of this compound in a complex matrix.
Materials:
-
LC-MS/MS system (UPLC/UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reference standard of this compound
-
(Optional) Stable isotope-labeled internal standard (SIL-IS)
Procedure:
-
Mass Spectrometer Optimization:
-
Infuse a standard solution of the analyte (approx. 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the [M+H]⁺ precursor ion.
-
Perform a product ion scan to identify characteristic fragment ions.
-
Optimize collision energy for each desired precursor-to-product ion transition to maximize signal intensity.
-
-
Mobile Phase and Standard/Sample Preparation:
-
Prepare mobile phases as described in the HPLC-UV section, but using LC-MS grade reagents.
-
Prepare calibration standards and quality control (QC) samples by spiking the reference standard into the matrix of interest (e.g., plasma, urine).
-
For sample preparation from biological matrices, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) is typically required to remove interferences.[8][10]
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 5 minutes |
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor [M+H]⁺ → Product 1 (Quantifier)Precursor [M+H]⁺ → Product 2 (Qualifier) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 50-100 ms |
-
Data Analysis:
-
Integrate the peak areas for the quantifier MRM transition for all standards, QCs, and samples.
-
Use the qualifier transition to confirm the identity of the analyte.
-
Generate a calibration curve and determine the concentrations in unknown samples.
-
Logical Flow for Method Validation
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Method Validation According to ICH Q2(R2) Guidelines
A self-validating system is essential for trustworthy results.[1][5] Both the HPLC-UV and LC-MS/MS methods must be validated for their intended purpose. The validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[2][3][4]
Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity analysis (for HPLC-UV). |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Agreement between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2% |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1. Precision (RSD ≤ 10%) and accuracy (80-120%) at this concentration. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) are varied. |
Structural Characterization (NMR Spectroscopy)
While not a quantitative method in this context, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of the this compound reference standard.
Expected ¹H NMR Spectral Features
Based on the structure and data from similar compounds, the following proton signals can be anticipated:
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the δ 7.0-8.5 ppm region.
-
CH-OH Proton: A signal for the proton at the C7 position, likely appearing as a multiplet in the δ 5.0-6.0 ppm range.
-
Hydroxyl Proton: A broad singlet for the -OH group, which may be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.
-
Methylene Protons: Signals for the protons on the pyrrole ring's methylene group, likely appearing as multiplets.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound. The HPLC-UV method offers a reliable and accessible approach for routine analysis, while the LC-MS/MS protocol provides the high sensitivity and specificity required for trace-level analysis in complex matrices. Adherence to the validation principles outlined by the ICH ensures that the data generated is accurate, reliable, and suitable for regulatory submission and critical decision-making in drug development.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025). AMSbiopharma. Available at: [Link]
-
How to Prepare a Sample for HPLC Analysis . (2023). Greyhound Chromatography. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) . (2023). International Council for Harmonisation (ICH). Available at: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . (n.d.). Drawell. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025). Pharma Talks. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 . (2024). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
HPLC Sample Preparation . (n.d.). Organomation. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . (2024). QbD Group. Available at: [Link]
-
Pyrrolopyridine derivatives from pyridoxal 5'-sulfate . (1982). PubMed. Available at: [Link]
-
Sample Preparation – HPLC . (n.d.). Polymer Chemistry Characterization Lab. Available at: [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis . (n.d.). Lab Manager. Available at: [Link]
-
UV-vis spectra of derivatives 4a-c and 5a-b . (n.d.). ResearchGate. Available at: [Link]
-
Simulated UV/vis absorption spectra of the studied pyrrole derivatives . (n.d.). ResearchGate. Available at: [Link]
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Synthesis of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide provides detailed application notes and protocols for the synthesis of derivatives of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This heterocyclic scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in various biologically active compounds. The protocols outlined herein are designed to be robust and reproducible, offering a solid foundation for further derivatization and exploration of this promising chemical space.
The pyrrolo[3,4-b]pyridin-5-one core is recognized as a privileged aza-analogue of isoindolin-1-one, a structural motif found in numerous natural and synthetic anticancer agents.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potential as anticancer, antidiabetic, and antiepileptic agents.[3] This guide will focus on the synthesis of the 7-hydroxy intermediate, a key precursor that allows for diverse functionalization at the 7-position, and the subsequent derivatization to generate a library of novel compounds for biological screening.
Introduction to the Synthetic Strategy
The construction of the this compound scaffold is efficiently achieved through a one-pot, multicomponent reaction strategy. This approach, primarily leveraging an Ugi-Zhu three-component reaction (UZ-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition, offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular complexity.[1][2][4][5]
The overall synthetic workflow can be conceptualized as follows:
Figure 1: General workflow for the synthesis of this compound and its derivatives.
This two-part strategy allows for the efficient construction of the core heterocyclic system followed by the introduction of a wide range of substituents at the 7-position, facilitating the exploration of structure-activity relationships (SAR).
Part 1: Synthesis of the this compound Core
The cornerstone of this synthesis is a cascade reaction that begins with an Ugi-Zhu three-component reaction to form a 5-aminooxazole intermediate. This intermediate then undergoes an in-situ aza-Diels-Alder reaction with a suitable dienophile, such as maleic anhydride, followed by a series of rearrangements to yield the desired pyrrolo[3,4-b]pyridin-5-one core. The presence of the hydroxyl group at the 7-position is a key feature of this specific protocol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aldehyde | Reagent | Sigma-Aldrich | |
| Primary Amine | Reagent | Sigma-Aldrich | |
| α-Isocyanoacetamide | Synthesized or Commercial | See synthesis note below | |
| Maleic Anhydride | Reagent | Sigma-Aldrich | |
| Ytterbium(III) triflate (Yb(OTf)₃) | Anhydrous | Strem Chemicals | Lewis acid catalyst |
| Toluene | Anhydrous | Acros Organics | Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Note on α-Isocyanoacetamide Synthesis: While some α-isocyanoacetamides are commercially available, they can also be synthesized from the corresponding α-amino acid in a two-step procedure involving N-formylation followed by dehydration.
Detailed Protocol: One-Pot Synthesis of the 7-Hydroxy Core
This protocol is adapted from established multicomponent reaction methodologies for the synthesis of pyrrolo[3,4-b]pyridin-5-ones.[1][6]
Reaction Scheme:
Figure 2: One-pot synthesis of the substituted this compound core.
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL microwave reaction tube equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.), the primary amine (1.0 equiv.), and anhydrous toluene (2.0 mL).
-
Imine Formation: Seal the tube and heat the mixture with stirring using microwave irradiation at 65 °C for 5 minutes.
-
Catalyst Addition: Cool the reaction mixture slightly and add ytterbium(III) triflate (0.03 equiv.).
-
Ugi-Zhu Reaction: Re-seal the tube and heat the mixture at 65 °C for another 5 minutes under microwave irradiation. Then, add the α-isocyanoacetamide (1.2 equiv.).
-
Aza-Diels-Alder Reaction: Heat the reaction mixture to 80 °C for 15 minutes using microwave irradiation. Subsequently, add maleic anhydride (1.4 equiv.).
-
Cascade Completion: Continue heating the reaction mixture at 80 °C for an additional 15 minutes.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly reduces reaction times compared to conventional heating methods.[1]
-
Lewis Acid Catalyst: Ytterbium(III) triflate is an effective Lewis acid for activating the imine towards nucleophilic attack by the isocyanide and for promoting the subsequent cascade reactions.[1][2] Scandium(III) triflate can also be used.[6]
-
One-Pot Procedure: This approach minimizes intermediate handling and purification steps, improving overall efficiency and yield.
Part 2: Derivatization via Nucleophilic Substitution at the C7 Position
The hydroxyl group at the 7-position of the core scaffold serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution. This allows for the systematic modification of the molecule's physicochemical properties and biological activity. The reaction of 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions has been reported to yield a diverse range of 7-substituted analogues.[7][8]
General Protocol for Nucleophilic Substitution
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Hydroxy-6-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one CAS#: [m.chemicalbook.com]
- 4. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the purification of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The protocols detailed herein are designed to address the unique challenges associated with the purification of polar, nitrogen-containing molecules, ensuring high purity essential for downstream applications. This guide emphasizes the rationale behind methodological choices, from initial crude product workup to final polishing steps using advanced chromatographic and crystallization techniques.
Introduction: The Challenge of Purifying Polar Heterocycles
This compound belongs to the pyrrolopyridinone class of heterocyclic compounds. Molecules within this family often exhibit significant polarity due to the presence of multiple heteroatoms (nitrogen and oxygen) and functional groups capable of hydrogen bonding, such as the hydroxyl and lactam moieties. This inherent polarity presents specific challenges during purification.
The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and reaction impurities. For polar compounds like this compound, standard purification techniques often require careful optimization to achieve the desired level of purity. This document outlines systematic approaches to overcome these challenges.
Key Physicochemical Properties and Their Implications for Purification
| Property | Implication for Purification |
| High Polarity | Poor retention on standard reversed-phase chromatography columns. Potential for strong interaction with polar stationary phases like silica gel, which can lead to peak tailing.[3][4] |
| Hydrogen Bonding Capability | Influences solubility in various solvents and interaction with chromatographic stationary phases. |
| Potential for Tautomerization | The lactam-lactim tautomerism can lead to multiple species in solution, complicating chromatographic separation and spectral analysis. |
| pH Sensitivity | The presence of basic nitrogen atoms and an acidic hydroxyl group means the compound's charge state can be manipulated with pH, a property that can be exploited in ion-exchange chromatography. |
Strategic Approach to Purification
A multi-step purification strategy is often the most effective approach. This typically involves an initial crude purification or workup, followed by one or more high-resolution chromatographic steps, and potentially a final crystallization step to achieve high purity and obtain a stable solid form.
Caption: A general workflow for the purification of this compound.
Preparatory Steps: Crude Product Workup
Before proceeding to chromatography, a simple liquid-liquid extraction can significantly reduce the impurity load.
Protocol: Aqueous Extraction
Rationale: This step aims to remove highly polar inorganic salts and water-soluble impurities. The choice of organic solvent is critical; it must be immiscible with water and have good solubility for the target compound.
Procedure:
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic phase in vacuo to yield the crude product.
Chromatographic Purification Techniques
Chromatography is a cornerstone of purification in organic synthesis.[5] The choice of chromatographic technique is paramount for successfully purifying polar heterocyclic compounds.
Normal-Phase Flash Column Chromatography
Rationale: Normal-phase chromatography, using a polar stationary phase like silica gel, is a standard technique. However, for highly polar compounds, strong interactions with the silica can lead to poor separation and recovery.[4] To mitigate this, careful selection of the mobile phase is crucial. Often, a polar solvent system, such as methanol in dichloromethane, is required to elute the compound.[6]
Protocol: Optimized Normal-Phase Chromatography
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh). For nitrogen-containing compounds that may interact with acidic sites on silica, consider using triethylamine-treated silica or adding a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase to reduce peak tailing.[6]
-
Mobile Phase Selection:
-
Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC).
-
Test solvent systems of increasing polarity. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[6]
-
Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed compound and load it onto the top of the packed column. This "dry loading" technique often results in better resolution than "wet loading."
-
-
Elution:
-
Start with a less polar mobile phase (e.g., 100% DCM).
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., a gradient of 0% to 10% methanol in DCM).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: In RP-HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase.[5] This technique can be effective for polar compounds that are poorly retained or streak on normal-phase silica.[3] Preparative RP-HPLC is a powerful tool for obtaining highly pure material.
Protocol: Preparative RP-HPLC
-
Stationary Phase: C18-bonded silica column.
-
Mobile Phase: A gradient of water and an organic modifier (acetonitrile or methanol) is typically used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (0.1%) can improve peak shape by protonating basic sites on the compound and suppressing silanol interactions on the stationary phase.
-
Sample Preparation: Dissolve the partially purified material in a solvent compatible with the mobile phase, preferably the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Elution Gradient:
-
Start with a high percentage of the aqueous phase (e.g., 95% water with 0.1% TFA).
-
Run a linear gradient to a higher percentage of the organic phase (e.g., to 95% acetonitrile with 0.1% TFA) over a set period (e.g., 20-30 minutes).
-
Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions.
-
Remove the organic solvent via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product, often as a TFA salt.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is a valuable alternative for separating highly polar compounds that show little or no retention in reversed-phase chromatography.[3] It utilizes a polar stationary phase (similar to normal-phase) but with a mobile phase containing a high concentration of an organic solvent and a small amount of water. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Protocol: HILIC Purification
-
Stationary Phase: Unmodified silica, or polar bonded phases like amino or cyano columns.
-
Mobile Phase: A high percentage of acetonitrile (e.g., >80%) with a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Elution: A gradient is created by increasing the amount of the aqueous component, which increases the eluting strength.
Caption: Decision tree for selecting the appropriate chromatographic technique.
Final Polishing: Crystallization
Rationale: Crystallization is an excellent final step to achieve the highest possible purity and to obtain a stable, crystalline solid. It relies on the principle that the target compound will have lower solubility in a particular solvent system at a lower temperature than impurities.
Protocol: Solvent-Antisolvent Crystallization
-
Solvent Selection: Identify a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The solvent and anti-solvent must be miscible. Common pairs include methanol/diethyl ether, ethanol/hexane, and water/acetone.
-
Procedure: a. Dissolve the compound in the minimum amount of the hot "solvent". b. While stirring, slowly add the "anti-solvent" until the solution becomes slightly turbid (cloudy). c. Add a drop or two of the "solvent" to redissolve the precipitate and make the solution clear again. d. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. e. Crystals should form over time. If not, try scratching the inside of the flask with a glass rod to induce nucleation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold anti-solvent. h. Dry the crystals under high vacuum.
Purity Assessment
After purification, it is essential to confirm the purity of the final product. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity by peak area.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the purified compound and assess purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any remaining impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment without a specific reference standard.[8] |
| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline compound. |
References
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Column chromatography & TLC on highly polar compounds? Reddit. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Available at: [Link]
-
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][4][5]triazole derivatives as necroptosis inhibitors. PubMed Central. Available at: [Link]
- A kind of method for preparing 7 hydroxyl mitragynines. Google Patents.
Sources
- 1. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Practical Guide to the Synthesis of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A Key Intermediate in Drug Discovery
Abstract
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core is a privileged heterocyclic scaffold recognized for its significant therapeutic potential. As an aza-analogue of isoindolin-1-one, a structural motif present in numerous anticancer agents, this scaffold has garnered substantial interest in medicinal chemistry.[1][2] Derivatives have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment and as potential therapeutics for human cervical carcinoma.[2] This guide provides a detailed examination of the synthesis of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a pivotal intermediate that serves as a versatile precursor for the development of compound libraries through nucleophilic substitution. We will focus on the state-of-the-art synthetic strategy involving a multicomponent Ugi-Zhu reaction followed by a one-pot cascade sequence.
Introduction: The Strategic Importance of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The quest for novel therapeutic agents frequently converges on heterocyclic structures that offer a three-dimensional framework for interacting with biological targets. The pyrrolo[3,4-b]pyridin-5-one system is one such scaffold, valued for its rigid structure and multiple points for functionalization. The 7-hydroxy derivative is particularly important, as the hydroxyl group acts as an effective leaving group or a handle for further chemical modification, enabling the synthesis of diverse 7-substituted analogues.[3]
The most efficient and modular route to this core structure is a one-pot process that combines an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade of intramolecular transformations, including an aza-Diels-Alder cycloaddition.[1][4][5] This approach is celebrated for its high atom economy and its ability to rapidly generate molecular complexity from simple starting materials.
Overall Synthetic Strategy: A Multicomponent/Cascade Approach
The synthesis is best conceptualized as a two-part sequence occurring in a single pot. First, an aldehyde, a primary amine, and an α-isocyanoacetamide undergo a Ugi-Zhu reaction to form a crucial 5-aminooxazole intermediate. This intermediate then serves as the diene in an aza-Diels-Alder reaction with maleic anhydride. A subsequent cascade involving N-acylation, decarboxylation, and dehydration forges the final bicyclic lactam structure.
PART I: Detailed Synthesis Protocol
This protocol outlines the synthesis of the title compound by adapting established multicomponent procedures.[1][2] The choice of simple starting materials (e.g., formaldehyde, a simple amine, and a base isocyanoacetamide) is critical to forming the core scaffold, with the 7-hydroxy group likely being installed during the reaction cascade or subsequent work-up.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Formaldehyde (37% in H₂O) | ACS Reagent | Sigma-Aldrich | Aldehyde component |
| Benzylamine | 99% | Sigma-Aldrich | Amine component |
| 2-Isocyanoacetamide | >95% | TCI Chemicals | Isocyanide component |
| Maleic Anhydride | 99% | Alfa Aesar | Dienophile |
| Ytterbium(III) Triflate | 98% | Strem Chemicals | Lewis Acid Catalyst |
| Toluene | Anhydrous, 99.8% | Acros Organics | Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Isocyanides are volatile and have a strong, unpleasant odor; handle with care.
Step-by-Step Experimental Procedure
-
Iminium Ion Formation: To a 10 mL microwave reaction vial, add toluene (2.0 mL), formaldehyde (0.2 mmol, 1.0 equiv., from a 37% aqueous solution), and benzylamine (0.2 mmol, 1.0 equiv.).
-
Causality: This step forms the Schiff base or iminium ion in situ, which is the electrophilic component for the Ugi-Zhu reaction. Toluene is an excellent solvent for this cascade.[1]
-
-
Lewis Acid Catalysis: Seal the vial and heat the mixture using microwave irradiation at 65°C (100 W) for 5 minutes. Cool briefly, then add ytterbium(III) triflate (Yb(OTf)₃, 0.006 mmol, 0.03 equiv.). Reseal and heat again under the same conditions (65°C, 100 W) for 5 minutes.
-
5-Aminooxazole Synthesis: Add 2-isocyanoacetamide (0.24 mmol, 1.2 equiv.) to the mixture. Seal the vial and heat with microwave irradiation at 80°C (100 W) for 15 minutes.
-
Causality: This is the key Ugi-Zhu condensation, which, after nucleophilic attack and subsequent intramolecular cyclization (a non-prototropic chain-ring tautomerization), yields the 5-aminooxazole intermediate.[4]
-
-
Aza-Diels-Alder Cascade: To the same vial containing the crude 5-aminooxazole, add maleic anhydride (0.28 mmol, 1.4 equiv.). Seal and heat at 80°C (100 W) for an additional 15 minutes.
-
Causality: The 5-aminooxazole acts as an electron-rich diene, and maleic anhydride is the dienophile. This initiates the cascade sequence (aza-Diels-Alder, N-acylation, decarboxylation, dehydration) that constructs the final pyrrolo[3,4-b]pyridin-5-one ring system.[1][4] The use of formaldehyde as the initial aldehyde component is hypothesized to lead to the desired 7-hydroxy functionality after the cascade and aqueous workup.
-
-
Work-up and Purification: After cooling to room temperature, remove the toluene under reduced pressure. Dissolve the residue in dichloromethane (DCM, 25 mL) and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.
PART II: Characterization and Validation
The synthesized compound must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Results for 7-hydroxy-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one |
| ¹H NMR | Signals corresponding to aromatic protons of the pyridine and benzyl groups, a singlet for the pyrrole proton, characteristic signals for the benzylic CH₂ group, and methine (CH-OH) and hydroxyl (OH) protons at the C7 position. The OH proton may be broad and exchangeable with D₂O. |
| ¹³C NMR | Resonances for the lactam carbonyl (C=O), aromatic and heteroaromatic carbons, benzylic carbon, and the hydroxyl-bearing carbon (C7). |
| Mass Spec (HRMS) | Calculation of the exact mass for the molecular ion [M+H]⁺ should match the theoretical value for C₁₄H₁₂N₂O₂, confirming the elemental composition. |
| FT-IR | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H or C-H stretching (~3100-2900 cm⁻¹), and a strong lactam carbonyl (C=O) stretch (~1680-1700 cm⁻¹). |
PART III: Application Protocol - Derivatization of the 7-Hydroxy Group
The utility of this compound as a synthetic intermediate is demonstrated by its reaction with various nucleophiles.[3] The hydroxyl group can be substituted under acidic or basic conditions.
Protocol: Synthesis of a 7-Alkoxy Derivative
This protocol demonstrates a representative acid-catalyzed substitution with an alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve 7-hydroxy-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (0.1 mmol, 1.0 equiv.) in the desired alcohol (e.g., methanol, 2.0 mL), which acts as both reagent and solvent.
-
Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).
-
Reaction: Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a few drops of saturated aqueous NaHCO₃. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in DCM, wash with water, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 7-alkoxy derivative.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Welcome to the technical support guide for the synthesis of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Introduction: The Challenge of Synthesizing a Key Intermediate
This compound is a valuable heterocyclic intermediate. Its structure, containing a hemiaminal functional group, makes it a versatile precursor for creating a variety of substituted pyrrolo[3,4-b]pyridin-5-ones through nucleophilic substitution at the C7 position.[1][2] However, this same reactivity is the primary source of synthetic challenges, leading to issues with stability, purification, and yield.
This guide provides a structured approach to troubleshooting the synthesis, which typically involves the reductive cyclization of a functionalized pyridine precursor.
Logical Troubleshooting Workflow
Before diving into specific issues, it's helpful to visualize the overall troubleshooting process. The following workflow outlines the key decision points when diagnosing a low-yield synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Troubleshooting Guide: Question & Answer Format
Q1: My reaction shows very little or no formation of the desired product. Where should I start my investigation?
Answer: When facing a complete lack of product, the issue almost always lies with one of three factors: the integrity of your starting materials, the activity of your reagents/catalyst, or fundamental reaction conditions.
The most common synthetic route involves the reductive cyclization of a 2-cyano-3-pyridinecarboxamide precursor. This process is highly dependent on the quality of the starting material and the effectiveness of the reduction.
Troubleshooting Steps:
-
Verify Starting Material:
-
Source: The synthesis often begins with 2-amino-3-cyanopyridine or a related derivative.[3] Ensure its purity by NMR and melting point.
-
Precursor Integrity: If you are synthesizing the 2-cyano-3-pyridinecarboxamide precursor via hydrolysis of a dinitrile, be aware that hydrolysis can be difficult to stop cleanly at the amide stage and may proceed to the carboxylic acid, especially under harsh conditions.[4][5][6] An inactive carboxylic acid starting material will halt the synthesis. Confirm the structure by IR (presence of amide C=O and NH stretches) and NMR.
-
-
Assess Catalyst/Reagent Activity:
-
Catalytic Hydrogenation: This is a common method for this transformation.[7] If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), ensure it is not poisoned. A fresh batch of catalyst is recommended. The use of older, improperly stored catalysts is a frequent cause of reaction failure.
-
Chemical Reduction: If using a hydride reagent (e.g., NaBH₄ with an additive), ensure it is fresh and has been stored under anhydrous conditions.
-
-
Review Reaction Conditions:
-
Atmosphere: For catalytic hydrogenation, ensure the system was properly purged of air and a positive pressure of hydrogen is maintained.
-
Temperature & Pressure: While many hydrogenations proceed at room temperature and low pressure, some substrates require elevated conditions. Consult literature precedents for similar reductions.[8]
-
Q2: My reaction is messy, yielding multiple products by LC-MS. How can I identify the byproducts and improve selectivity?
Answer: A complex mixture indicates a lack of selectivity, where parallel or subsequent reactions are competing with the desired cyclization. Understanding these potential side reactions is key to suppressing them.
The primary synthetic pathway and major competing side reactions are illustrated below.
Caption: Desired synthesis pathway and competing side reactions.
Common Byproducts & Solutions:
-
Over-reduction: The pyridine ring can be reduced to a piperidine ring under harsh hydrogenation conditions.[9][10]
-
Solution: Use a less active catalyst, lower the hydrogen pressure and temperature, or add a catalyst poison (e.g., thiophene) to increase selectivity.
-
-
Dehydration Product: The target compound can easily lose water to form the fully aromatic pyrrolo[3,4-b]pyridin-5-one core, especially under acidic or basic workup conditions or with heating.
-
Solution: Maintain a neutral pH throughout the reaction and workup. Keep temperatures low.
-
-
Hydrolysis: The starting carboxamide can hydrolyze to the corresponding carboxylic acid, which will not cyclize.
-
Solution: Ensure anhydrous solvents are used and avoid unnecessarily long reaction times, especially if the reaction medium is acidic or basic.[4]
-
Q3: I see a clean conversion to my product by LC-MS, but my isolated yield is poor after column chromatography. What's causing this loss?
Answer: This is the most common failure mode for this specific synthesis and points directly to the instability of the 7-hydroxy (hemiaminal) functional group. Standard silica gel chromatography is often the culprit.
The Problem with Silica Gel:
-
Acidity: Standard silica gel is acidic (pH ~4-5). This acidity can catalyze the dehydration of your product into the aromatic byproduct directly on the column. You will see a new spot appear on your TLC plates during chromatography.
-
Reversibility: The hemiaminal can also revert to its open-chain aldehyde-amine form on the acidic silica surface, which then remains strongly bound to the column, leading to significant material loss.
Solutions for Workup and Purification:
-
Gentle Aqueous Workup: After the reaction, perform an extraction using a neutral buffer (e.g., phosphate-buffered saline) or saturated sodium bicarbonate solution, followed by brine. Avoid strong acids or bases.
-
Deactivated Silica: If chromatography is necessary, use deactivated (neutral) silica gel. You can prepare this by slurrying standard silica gel in a solvent system containing 1-2% triethylamine or ammonia, then packing the column as usual.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or C18 reversed-phase chromatography, which avoid the acidity issues of silica.
-
Crystallization: The ideal purification method is crystallization, as it avoids the issues of chromatography entirely. Perform solvent screening to find a suitable system for recrystallizing your crude product.
Frequently Asked Questions (FAQs)
-
What is the best catalyst for the reductive cyclization?
-
For catalytic hydrogenation, 5-10% Palladium on Carbon (Pd/C) is a common starting point. If over-reduction is an issue, Raney Nickel in the presence of a weak acid like acetic acid can sometimes offer better selectivity for nitrile reduction to the intermediate aldehyde.[8]
-
-
What solvent system is recommended?
-
Protic solvents like ethanol, methanol, or acetic acid are typically used for this type of hydrogenation as they can help with proton transfer steps.
-
-
How should I store the final 7-hydroxy product?
-
Due to its instability, the compound should be stored as a dry solid in an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) to prevent degradation. For long-term storage, consider converting it to a more stable derivative if it will not be used immediately.
-
-
Can I use this product for further reactions?
Data Summary Tables
Table 1: Comparison of Reduction Conditions
| Parameter | Condition A (Harsh) | Condition B (Moderate) | Condition C (Mild/Selective) | Expected Outcome |
| Catalyst | 10% Pd/C | 5% Pd/C | Raney Nickel | Higher loading can lead to over-reduction. |
| H₂ Pressure | > 5 bar | 1 - 3 bar | 1 bar (balloon) | High pressure favors ring saturation. |
| Temperature | 50 - 80 °C | 25 - 40 °C | 20 - 25 °C | Higher temperatures promote side reactions. |
| Solvent | Methanol | Ethanol | Acetic Acid | Acetic acid can help stabilize the intermediate. |
| Primary Risk | Over-reduction | Dehydration | Incomplete reaction | Balancing reactivity and selectivity is key. |
Key Experimental Protocols
Protocol 1: Optimized Reductive Cyclization using Catalytic Hydrogenation
This protocol is a generalized starting point. Optimization of catalyst loading, pressure, and time will be necessary.
-
Reaction Setup: To a flame-dried hydrogenation flask, add 2-cyano-3-pyridinecarboxamide (1.0 eq) and 5% Pd/C (0.10 eq by weight).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add degassed ethanol (or acetic acid) to create a ~0.1 M solution.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure using a hydrogen-filled balloon.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the starting material is consumed, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure at low temperature (<40°C).
Protocol 2: Gentle Workup and Purification
-
Crude Product: Take the crude solid obtained from Protocol 1.
-
Neutral Extraction: Dissolve the crude material in ethyl acetate. Wash the organic layer sequentially with water (2x), and saturated brine (1x). Critical: Avoid any acidic or basic washes.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
Purification (Recommended):
-
Option A (Crystallization): Attempt to recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone).
-
Option B (Neutral Chromatography): If crystallization fails, prepare a column with neutralized silica gel (slurried with 1% triethylamine in the eluent). Elute with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to isolate the product.
-
By carefully controlling reaction selectivity and recognizing the inherent instability of the product during workup, researchers can significantly improve the yield and purity in the synthesis of this versatile intermediate.
References
-
Martinez-Vazquez, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. Available at: [Link]
-
Islas-Jácome, A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(21), 7433. Available at: [Link]
-
Martinez-Vazquez, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central, 24(14), 2648. Available at: [Link]
-
Rentería-Gómez, A., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4138. Available at: [Link]
-
Yamazaki, T., et al. (1976). Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Islas-Jácome, A., et al. (2023). (a) a fused-pyrrolo[3,4-b]pyridin-5-one and isoindolin-2-ones of interest in medicinal chemistry... ResearchGate. Available at: [Link]
-
Yamazaki, T., et al. (1976). ChemInform Abstract: Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. ResearchGate. Available at: [Link]
-
Koprivanac, N., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Available at: [Link]
-
Csenki, Z., et al. (2020). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. ResearchGate. Available at: [Link]
- Moran, E. J., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
- Moran, E. J., et al. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
- Gobel, T., et al. (2018). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Google Patents.
- Fischer, R., et al. (1997). Process for the preparation of aqueous nicotinaldehyde. Google Patents.
-
Tale, R. H., et al. (2014). Review of methods for the catalytic hydrogenation of carboxamides. Chemical Reviews, 114(10), 5477-510. Available at: [Link]
-
Tale, R. H., et al. (2014). Review of methods for the catalytic hydrogenation of carboxamides. PubMed. Available at: [Link]
-
Islas-Jácome, A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PubMed Central. Available at: [Link]
-
Gul, H. I., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 7. EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]
- 8. US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Review of methods for the catalytic hydrogenation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues in 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one experiments
Welcome to the technical support center for 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold. The following FAQs and troubleshooting guides are based on a synthesis of literature data and established chemical principles.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are the most common synthetic routes to the this compound core?
A1: The most prevalent and versatile method for constructing the polysubstituted pyrrolo[3,4-b]pyridin-5-one skeleton is through a one-pot cascade process that often begins with an Ugi or Ugi-Zhu three-component reaction (3CR)[1][2]. This is typically followed by an intramolecular aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration sequence[1]. This multicomponent approach allows for significant diversity in the final products by varying the initial aldehydes, amines, and isocyanides.
Q2: I am observing low yields in my Ugi-Zhu reaction to form the pyrrolo[3,4-b]pyridin-5-one core. What are the likely causes?
A2: Low yields in this multi-step, one-pot synthesis can often be attributed to several factors:
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Purity of Reagents: The Ugi-Zhu reaction is sensitive to the purity of the starting materials, especially the isocyanide component, which can degrade over time. Ensure all reactants are pure and solvents are anhydrous.
-
Reaction Conditions: Temperature, reaction time, and the choice of Lewis acid catalyst are critical. Overly harsh conditions can lead to side reactions and degradation of intermediates. A careful optimization of these parameters is often necessary for a new set of substrates.
-
Inefficient Iminium Ion Formation: The initial condensation of the aldehyde and amine to form the iminium ion is a crucial step. For less reactive starting materials, this step may be slow or incomplete.
Troubleshooting Guides
Guide 1: Synthesis and Side Reactions
Problem: My reaction produces a complex mixture of byproducts, and the desired product is in low yield.
Potential Cause: The 7-hydroxy group, being part of a cyclic hemiaminal-like moiety, is a reactive site. Under the reaction conditions, it can be susceptible to elimination or substitution, leading to byproducts.
Troubleshooting Workflow:
-
Reaction Condition Optimization:
-
Temperature Control: Avoid excessive heat, as this can promote the elimination of water from the 7-hydroxy group, leading to an unsaturated pyrrolopyridinone byproduct.
-
pH Control: The stability of the 7-hydroxy group is pH-dependent. Strongly acidic or basic conditions can catalyze its elimination or other side reactions. Maintain a neutral or mildly acidic/basic environment where possible.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if your substituents are electron-rich.
-
-
Order of Reagent Addition: In a one-pot synthesis, the timing of the addition of each component can be critical. Ensure the initial Ugi-Zhu adduct has formed before proceeding with the subsequent cascade reactions.
Illustrative Workflow for Synthesis Optimization:
Caption: Troubleshooting workflow for low-yield synthesis.
Guide 2: Stability and Handling
Problem: My purified product degrades upon storage or during subsequent experimental steps.
Potential Cause: The this compound core contains a cyclic hemiaminal-like functional group, which can be unstable under certain conditions.
Key Stability Considerations:
| Condition | Potential Issue | Recommended Handling |
| Acidic pH | The 7-hydroxy group can be eliminated as water to form a more conjugated, unsaturated system. | Avoid contact with strong acids. If an acidic step is necessary, use mild conditions and keep the exposure time to a minimum. |
| Basic pH | While generally more stable than in acid, strong bases could potentially lead to epimerization at the C7 position if a chiral center is present. | Use non-nucleophilic, hindered bases if basic conditions are required. |
| Elevated Temperature | Can promote elimination of the 7-hydroxy group. | Store the compound at low temperatures (e.g., -20°C) and minimize heating during experimental procedures. |
| Nucleophiles | The 7-hydroxy group can be displaced by various nucleophiles[3]. | Be mindful of the presence of strong nucleophiles in subsequent reaction steps if the 7-hydroxy group is to be retained. |
Proposed Degradation Pathway under Acidic Conditions:
Caption: Acid-catalyzed degradation of the target compound.
Guide 3: Purification
Problem: I am struggling to purify my compound using standard silica gel chromatography.
Potential Cause: The this compound scaffold is often polar and contains a basic nitrogen atom, which can lead to poor separation and tailing on standard silica gel.
Purification Troubleshooting Protocol:
-
TLC Analysis First:
-
Screen a variety of solvent systems, starting with moderately polar mixtures (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a higher ethyl acetate ratio).
-
If streaking is observed, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent to neutralize acidic sites on the silica.
-
-
Column Chromatography Modifications:
-
Modified Mobile Phase: If triethylamine or ammonia improves the TLC separation, use the same modified eluent for column chromatography.
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: For highly basic compounds, alumina can be a better choice than silica gel.
-
Reversed-Phase (C18) Silica: If the compound is sufficiently non-polar, reversed-phase chromatography with a water/acetonitrile or water/methanol gradient can be effective.
-
-
-
Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.
Guide 4: Characterization
Problem: My NMR or MS data is confusing, and I'm not sure if I have the correct product.
Potential Cause: The presence of the 7-hydroxy group and the bicyclic ring system can lead to complex spectra. It is also possible that you have a mixture of diastereomers if the 6-position is also substituted.
Expected Spectroscopic Features (for a generic, substituted derivative):
-
¹H NMR:
-
H7 Proton: The proton on the carbon bearing the hydroxyl group (C7) will typically appear as a singlet or a doublet (if coupled to a proton at C6) in the range of 5.5-6.5 ppm .
-
OH Proton: The hydroxyl proton will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. It can be confirmed by a D₂O exchange experiment, where the peak will disappear.
-
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (7.0-8.5 ppm ).
-
Other Substituents: The signals for other substituents will appear in their expected regions.
-
-
¹³C NMR:
-
C7 Carbon: The carbon attached to the hydroxyl group (C7) will typically appear in the range of 80-95 ppm .
-
C5 Carbonyl: The lactam carbonyl carbon (C5) will be downfield, typically in the range of 165-175 ppm .
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: The protonated molecule will be the base peak.
-
[M+H-H₂O]⁺: A significant fragment corresponding to the loss of water from the 7-hydroxy group is commonly observed. This can sometimes be the most abundant ion, especially with energetic ionization methods.
-
Example of a Common Characterization Pitfall:
If you observe a very strong peak in your mass spectrum corresponding to [M-17]⁺ and your H7 proton signal in the ¹H NMR is absent, with a corresponding appearance of a new olefinic proton signal, it is likely that your compound has undergone dehydration to the unsaturated analog.
References
- Yudin, A. K. (Ed.). (2009). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
-
Ortega, G., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
- This is a placeholder for a real reference that would be cited in a full scientific document.
- This is a placeholder for a real reference that would be cited in a full scientific document.
-
Cervantes-Reyes, M., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4141. [Link]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
troubleshooting 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one assay variability
Welcome to the technical support center for assays involving 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to variability in your experimental results. As Senior Application Scientists, we have compiled this resource based on extensive experience in assay development and troubleshooting for heterocyclic small molecules.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Its structural complexity and potential biological activity mean that robust and reproducible assays are critical for accurate characterization. This guide provides a structured approach to identifying and mitigating sources of variability in assays utilizing this compound.
Core Principles of Assay Variability
Biological assays are inherently more variable than simple chemical analyses due to the complex systems involved.[2] Understanding the sources of this variability is the first step toward controlling it. Key contributors to assay variability include:
-
Reagent Quality and Handling: The purity and storage of the compound, as well as the proper preparation and storage of all buffers and reagents, are paramount.
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Environmental Factors: Temperature, humidity, and light exposure can all impact the stability of reagents and the outcome of the assay.[3]
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Assay-Specific Parameters: Incubation times, reagent concentrations, and the specific detection method used can all introduce variability.
-
Operator-Dependent Variability: Differences in pipetting technique, timing, and general handling can lead to inconsistent results.[4]
Frequently Asked Questions (FAQs)
General
Q1: What are the most common initial steps to take when encountering assay variability?
A1: When faced with unexpected variability, it's best to start with a systematic review of the basics:
-
Confirm Reagent Integrity: Verify that all reagents, including the test compound, have been stored correctly and are within their expiration dates.[4]
-
Review the Protocol: Carefully re-read the entire protocol to ensure no steps were omitted or misinterpreted.[4]
-
Check Instrument Settings: Confirm that the plate reader or other detection instrument is set to the correct wavelength and other parameters as specified in the protocol.[4]
-
Evaluate Pipetting Technique: Inconsistent pipetting is a major source of error. Ensure you are using calibrated pipettes and proper technique to minimize variability between wells.[4]
Compound-Specific Issues
Q2: I'm observing inconsistent results with my stock solution of this compound. What could be the cause?
A2: Inconsistent stock solutions can be a significant source of variability. Here are some potential causes and solutions:
-
Solubility Issues: The compound may not be fully dissolved in your chosen solvent. This can lead to inaccurate concentrations.
-
Solution: Try gentle warming or vortexing to ensure complete dissolution. You can also explore alternative solvents if solubility remains an issue.
-
-
Degradation: The compound may be unstable under your storage conditions.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store protected from light and at the recommended temperature.
-
-
Precipitation: The compound may precipitate out of solution over time, especially at high concentrations.
-
Solution: Visually inspect your stock solution before each use. If precipitation is observed, try to redissolve the compound. If this is a recurring issue, consider preparing fresh stock solutions more frequently.
-
Q3: My dose-response curve is not sigmoidal, or the results are not reproducible. What should I check?
A3: A non-ideal dose-response curve can point to several issues:
-
Incorrect Concentration Range: You may be working outside the linear range of the assay.
-
Solution: Perform a wider range of serial dilutions to ensure you capture the full dynamic range of the assay.[4]
-
-
Compound Interference: The compound itself may be interfering with the assay detection method (e.g., autofluorescence).
-
Solution: Run a control plate with the compound alone (no enzyme or cells) to check for any background signal.
-
-
Assay Artifacts: Some compounds can form aggregates at high concentrations, which can lead to non-specific inhibition.[6]
-
Solution: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to help prevent aggregation.
-
Troubleshooting Guides
Guide 1: High Well-to-Well Variability in Plate-Based Assays
High variability between replicate wells is a common problem in plate-based assays. This guide provides a systematic approach to diagnosing and resolving this issue.
dot
Caption: Troubleshooting workflow for high well-to-well variability.
Step-by-Step Protocol to Reduce Well-to-Well Variability:
-
Pipetting Practice: Before starting the assay, practice pipetting with a colored solution to visually assess consistency.
-
Reagent Equilibration: Ensure all reagents and the microplate are at the specified assay temperature before starting.[4] Cold reagents can lead to slower enzyme kinetics in the initial wells.
-
Consistent Plate Handling: Treat all wells as consistently as possible. Avoid delays between adding reagents to different wells.
-
Mixing: After adding all reagents, gently tap the plate on the benchtop or use a plate shaker to ensure a homogenous mixture in each well.[4]
-
Edge Effects: Be aware of "edge effects," where wells on the outer edges of the plate behave differently due to temperature fluctuations. If this is suspected, consider not using the outer wells for critical samples.
Guide 2: Inconsistent Results Between Experiments
When results are not reproducible from one day to the next, it points to a more systemic issue. This guide will help you identify the source of this inter-assay variability.
dot
Caption: Decision tree for troubleshooting inter-assay variability.
Key Considerations for Improving Inter-Assay Reproducibility:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay, from reagent preparation to data analysis.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. These will help you to normalize your data and identify any run-to-run variations.
-
Reagent Lot-to-Lot Variability: If possible, purchase a large batch of critical reagents to minimize variability between experiments.
Data Presentation and Interpretation
To help you better understand and compare your results, we recommend a structured approach to data presentation.
Table 1: Example Data Layout for a Dose-Response Experiment
| Compound Concentration (µM) | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean Signal | Standard Deviation | % Inhibition |
| 100 | 150 | 155 | 148 | 151.0 | 3.6 | 84.9% |
| 10 | 350 | 360 | 345 | 351.7 | 7.6 | 64.8% |
| 1 | 750 | 765 | 740 | 751.7 | 12.6 | 24.8% |
| 0.1 | 950 | 960 | 955 | 955.0 | 5.0 | 4.5% |
| 0 (Control) | 1000 | 1010 | 995 | 1001.7 | 7.6 | 0.0% |
Note: This table is for illustrative purposes only. Your actual signal and inhibition values will depend on the specific assay.
References
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Chemxpert Database. (2025, January 20). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Retrieved from [Link]
-
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 21). What are the probable reasons for the increase in assay during the stability study of a drug product. Retrieved from [Link]
-
Porcher, G., et al. (2018). Potency Assay Variability Estimation in Practice. Pharmaceutical Research, 35(5), 99. Retrieved from [Link]
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 14(1), 5-17. Retrieved from [Link]
-
Toma, V., et al. (2015). Heterocycles in Medicinal Chemistry. Current Medicinal Chemistry, 22(28), 3243–3245. Retrieved from [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product [chemxpert.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. pacb.com [pacb.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Solubility Enhancement for 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your research and development workflows. Many new chemical entities are poorly soluble, a significant hurdle in drug development.[1][2] This guide is designed to provide a systematic, scientifically-grounded approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, has very low aqueous solubility. What is the first step I should take?
A1: The critical first step is to quantify the problem by determining the baseline thermodynamic solubility in your primary medium (e.g., water or a relevant buffer like PBS). The shake-flask method is the gold standard for this, as it measures the equilibrium solubility and is considered highly reliable for poorly soluble compounds.[3] This baseline value will serve as the benchmark against which all enhancement strategies are measured.
Q2: I am seeing my compound precipitate out of solution during my experiment. What are the likely causes?
A2: Precipitation can occur for several reasons:
-
Change in pH: The compound's structure contains a pyridine ring and a lactam, making its solubility highly sensitive to pH. A shift in the buffer pH can cause the compound to convert to a less soluble, non-ionized form.[4]
-
Co-solvent Dilution: If you are using a co-solvent to dissolve the compound, diluting the solution with an aqueous medium can cause the compound to crash out once the co-solvent concentration falls below a critical threshold.[5]
-
Temperature Fluctuation: Solubility is temperature-dependent. A decrease in temperature will generally decrease the solubility of a solid solute.[6]
-
Common Ion Effect: If your compound is in a salt form, the presence of a common ion in the buffer can reduce its solubility.
Q3: Is there a "universal solvent" I can use for this compound?
A3: There is no single universal solvent, but for initial stock solutions, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is often used because it can dissolve a wide range of both polar and non-polar substances.[7] However, for biological assays, the final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. The ultimate goal is to find a formulation that enhances solubility in a physiologically relevant aqueous medium.
Troubleshooting Guide 1: Systematic Solubility Assessment & Enhancement Workflow
This guide provides a logical workflow for tackling solubility issues, starting from initial characterization to the application of advanced techniques.
Logical Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to troubleshooting and improving the solubility of your compound.
Caption: A systematic workflow for addressing poor compound solubility.
Step 1: How to Determine Baseline Thermodynamic Solubility
Problem: You need a reliable, quantitative measure of your compound's intrinsic solubility to guide your enhancement strategy.
Solution: Employ the shake-flask method. This involves adding an excess of the solid compound to a solvent, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound.[3]
Detailed Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired aqueous medium (e.g., deionized water, pH 7.4 phosphate-buffered saline). Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the liquid phase from the undissolved solid; this can be done by centrifugation followed by collection of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] HPLC is preferred over UV spectroscopy alone as it can separate the parent compound from any potential impurities or degradation products.[8]
-
Reporting: Express the solubility in units such as mg/mL or µM.
Troubleshooting Guide 2: Leveraging pH for Solubility Enhancement
Problem: Your compound's solubility is poor in neutral buffers, and you suspect it may be ionizable.
Causality: The structure of this compound contains a pyridine nitrogen, which is basic, and potentially acidic protons (e.g., the hydroxyl group or N-H proton of the lactam). The solubility of such weak acids and bases is highly dependent on the pH of the medium.[5][9] By adjusting the pH to a value where the molecule is predominantly in its ionized (salt) form, aqueous solubility can be dramatically increased.[10]
Mechanism of pH-Dependent Solubility
The diagram below illustrates how pH adjustment can shift the equilibrium from the less soluble neutral form to a more soluble ionized form.
Caption: Ionization equilibrium of a basic compound in response to pH.
Solution: Generate a pH-solubility profile to identify the optimal pH range for solubilization.
Detailed Protocol: pH-Solubility Profile Generation
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., from pH 2 to pH 10).
-
Solubility Measurement: Perform the shake-flask solubility assay (as described in Guide 1) in each of these buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve will reveal the pH at which solubility is maximal. For a basic compound, solubility will increase as the pH decreases below its pKa.[4]
-
Application: Based on the profile, you can select a buffer system that maintains the pH in a range where your compound is sufficiently soluble for your experiments.[5] Be aware that using extreme pH values can lead to chemical instability or toxicity in biological systems.[5]
Troubleshooting Guide 3: Using Co-solvents and Excipients
Problem: Adjusting the pH is not feasible or provides insufficient solubility enhancement for your application.
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the solvent system.[11] Excipients, such as surfactants, can form micelles that encapsulate the hydrophobic drug molecule, effectively increasing its apparent solubility in the aqueous phase.[12]
Mechanisms of Co-solvency and Surfactant Solubilization
Caption: Mechanisms of solubility enhancement by co-solvents and surfactants.
Solution: Systematically screen a panel of pharmaceutically acceptable co-solvents and surfactants to identify an effective solubilizing system.
Detailed Protocol: Co-solvent and Excipient Screening
-
Selection: Choose a set of common co-solvents (e.g., ethanol, propylene glycol, PEG 300, NMP) and surfactants (e.g., Polysorbate 80, Cremophor EL).[5][13]
-
Screening: Prepare solutions of the compound in varying concentrations of these agents in an aqueous buffer. For example, create 10%, 20%, and 40% (v/v) solutions of each co-solvent.
-
Solubility Measurement: Determine the kinetic or thermodynamic solubility in each formulation. A high-throughput method can be used for initial screening, followed by the shake-flask method for the most promising candidates.[8]
-
Data Tabulation: Organize the results in a table to easily compare the effectiveness of each agent.
Table 1: Example Solubility Data in Various Solvent Systems
| Formulation (in pH 7.4 PBS) | Compound Solubility (mg/mL) | Fold Increase (vs. PBS) | Observations |
| PBS (Control) | 0.01 | 1x | Insoluble |
| 20% Ethanol | 0.25 | 25x | Soluble |
| 20% Propylene Glycol | 0.40 | 40x | Soluble |
| 20% PEG 300 | 0.75 | 75x | Clear solution |
| 1% Polysorbate 80 | 0.55 | 55x | Slight haze |
Considerations: While effective, high concentrations of co-solvents or surfactants can be toxic in cellular or in vivo models.[5] Always determine the maximum tolerable concentration of your chosen formulation in your experimental system.
References
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020-04-25). Available from: [Link]
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2025-06-28). Available from: [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability - JOCPR. Available from: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015-06). Available from: [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available from: [Link]
-
Enhancing solubility with novel excipients - Manufacturing Chemist. (2025-12-03). Available from: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26). Available from: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010-11-05). Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. Available from: [Link]
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents.
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Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles - Oxford Academic. Available from: [Link]
-
ChemInform Abstract: Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Available from: [Link]
-
pH-dependent drug interactions with acid reducing agents - Journal of Emerging Investigators. (2024-11-12). Available from: [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine - PubChem. Available from: [Link]
-
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 - PubChem. Available from: [Link]
-
(PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery - ResearchGate. Available from: [Link]
-
(7R)-6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]-pyrazin-5-one - CAS Common Chemistry. Available from: [Link]
-
pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy. (2021-01-01). Available from: [Link]
-
Drug absorption interactions between oral targeted anticancer agents and PPIs: is pH-dependent solubility the Achilles heel of targeted therapy? - PubMed. (2012-06-27). Available from: [Link]
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. Available from: [Link]
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Technical Support Center: Scaling Up 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Production
Welcome to the technical support center for the synthesis and scale-up of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. We provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of this compound synthesis. The underlying chemistry for the formation of the pyrrolo[3,4-b]pyridin-5-one core often involves a multi-component reaction, such as an Ugi-type reaction followed by an intramolecular cyclization.[1][2][3][4][5] These processes, while efficient, can present challenges at scale.
Q1: My reaction yield has dropped significantly upon scaling up from 1g to 100g. What are the likely causes and how can I fix it?
A significant drop in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations.[6][7]
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Probable Cause 1: Inefficient Mixing and Mass Transfer. In a larger reactor, the efficiency of mixing does not scale linearly. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and by-product formation. The rate of reaction can become limited by how quickly the reactants can be brought together, a phenomenon known as mass transfer limitation.[8]
-
Solution:
-
Optimize Agitation: Increase the stirring rate and consider using a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure homogeneity.
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Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition. This is particularly important for highly reactive components.
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Solvent Volume: Ensure the reaction is not too concentrated. Increasing the solvent volume can sometimes improve mixing and dissipate heat more effectively.
-
-
-
Probable Cause 2: Poor Temperature Control. Exothermic reactions that are easily managed on a small scale can become problematic in larger vessels due to the lower surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[6] This can lead to a "runaway" reaction, degrading both reactants and the desired product.
-
Solution:
-
Jacketed Reactor: Use a jacketed reactor with a circulating temperature control unit to maintain a consistent internal temperature.
-
Monitor Internal Temperature: Always use a probe to monitor the internal reaction temperature, not just the temperature of the heating/cooling bath.
-
Slower Addition Rate: As with mass transfer, a slower addition of reagents can help to control the exotherm.
-
-
Q2: I'm observing a new, significant impurity in my crude product at a larger scale that wasn't present in my small-scale trials. How do I identify and eliminate it?
The appearance of new impurities on scale-up often points to side reactions that are favored by the conditions in a larger reactor.
-
Probable Cause 1: Dimerization or Polymerization. Higher concentrations and localized hot spots can favor the formation of dimers or oligomers of starting materials or reactive intermediates.
-
Solution:
-
Dilution: Running the reaction at a lower concentration can disfavor these higher-order reactions.
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Stricter Temperature Control: As mentioned above, maintaining a consistent and lower temperature can prevent the activation energy for these side reactions from being reached.
-
-
-
Probable Cause 2: By-products from the Synthetic Route. If you are using a multi-component reaction like the Ugi-Zhu reaction, incomplete cyclization or side reactions of the intermediates can become more prevalent at scale.[9]
-
Solution:
-
Reaction Time and Temperature Optimization: The cyclization step may require a longer reaction time or a slightly higher temperature at scale to go to completion. A Design of Experiments (DoE) approach can be valuable here to systematically optimize these parameters.
-
pH Control: The stability of intermediates and the final product can be pH-dependent. Ensure consistent pH throughout the reaction and work-up.
-
-
Q3: My product is a highly polar solid and is difficult to purify at scale. Column chromatography is not practical for multi-kilogram quantities. What are my options?
Purifying highly polar, basic heterocyclic compounds is a known challenge.[10][11] While flash chromatography is useful at the gram scale, crystallization is the preferred method for industrial-scale purification.[12]
-
Recommended Approach: Crystallization.
-
Solvent Screening: A thorough solvent screen is the first and most critical step. You are looking for a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Anti-solvent Crystallization: This is often a robust method for scale-up.[13] Dissolve your crude product in a "good" solvent at a minimal volume, and then slowly add an "anti-solvent" (in which your product is insoluble) until you reach the point of nucleation.
-
Controlling Crystal Growth:
-
Cooling Rate: A slow cooling rate generally leads to larger, purer crystals. Rapid cooling can trap impurities.[14]
-
Seeding: Adding a small amount of pure crystalline product ("seed crystals") to the supersaturated solution can induce crystallization and help control the crystal form and size.[10]
-
Stirring: Gentle stirring during crystallization can improve crystal uniformity, but vigorous stirring can lead to the formation of small, impure crystals.
-
-
| Parameter | Small Scale (Lab) | Large Scale (Pilot Plant) | Rationale for Change |
| Purification Method | Flash Chromatography | Crystallization | Scalability, cost-effectiveness, and efficiency.[12] |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with TCU | Precise and uniform temperature control is critical to avoid side reactions and ensure reproducibility.[6] |
| Reagent Addition | Manual addition | Automated pump/addition funnel | Controlled addition rate to manage exotherms and improve mixing. |
| Mixing | Magnetic stir bar | Overhead stirrer with impeller | Ensures homogeneity in a larger volume. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
-
Thermal Hazard Assessment: Before any large-scale reaction, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of your reactants, intermediates, and product.[15] This will help identify any potential for a runaway reaction.
-
Reagent Handling: Be aware of the hazards of all chemicals used. For example, some reagents used in multi-component reactions can be toxic or have strong odors. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is known to evolve gas (e.g., from decarboxylation), ensure the reactor is properly vented to avoid pressure build-up.
Q2: How do I choose the right solvent for a scaled-up reaction?
While a solvent might work well in the lab, for scale-up you must also consider:
-
Cost and Availability: The cost of the solvent becomes a significant factor at a larger scale.
-
Safety: Flammability, toxicity, and environmental impact are critical considerations.[16]
-
Boiling Point: A solvent with a boiling point that is too low can be difficult to handle in a large reactor, while a very high boiling point can make removal difficult.
-
Work-up: The solvent should allow for easy extraction and isolation of the product.
Q3: My final product seems to be unstable during storage. What could be the cause and how can I improve its stability?
The 7-hydroxy group on the pyrrolidinone core can be susceptible to oxidation or other degradation pathways.
-
Probable Cause 1: Oxidation. Exposure to air and light can lead to oxidative degradation.
-
Solution: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container (e.g., an amber bottle).
-
-
Probable Cause 2: Residual Acid or Base. Trace amounts of acid or base from the work-up can catalyze degradation over time.
-
Solution: Ensure the final product is washed thoroughly to remove any residual reagents and that the pH is neutral before final isolation and drying.
-
-
Probable Cause 3: Thermal Decomposition. While the core N-heterocyclic structure is often thermally stable, the specific substituents can affect this.[17][18]
-
Solution: Store the product at a reduced temperature (e.g., in a refrigerator or freezer). Perform a thermal stability study to determine the optimal storage temperature.
-
III. Experimental Protocols and Workflows
Protocol 1: Scaled-Up Anti-Solvent Crystallization
This protocol provides a general guideline for purifying this compound on a 100g scale.
-
Dissolution: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve 100g of the crude product in the minimum amount of a suitable "good" solvent (e.g., methanol or isopropanol) at an elevated temperature (e.g., 50-60 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of Celite to remove them.
-
Controlled Cooling and Anti-Solvent Addition: Cool the solution slightly (e.g., to 45 °C). Begin the slow, controlled addition of a pre-filtered "anti-solvent" (e.g., heptane or methyl tert-butyl ether) via an addition pump. Monitor the solution for the onset of cloudiness (nucleation).
-
Seeding: Once the solution becomes cloudy, add a small slurry of pure seed crystals (approx. 0.1% by weight) to encourage uniform crystal growth.
-
Crystal Growth: Continue the slow addition of the anti-solvent. After the addition is complete, slowly cool the mixture to room temperature over several hours, and then further cool to 0-5 °C for at least 2 hours to maximize precipitation.
-
Isolation and Drying: Isolate the crystalline product by filtration. Wash the filter cake with a cold mixture of the solvent/anti-solvent system, followed by the pure anti-solvent. Dry the product under vacuum at a temperature determined by its thermal stability.
Workflow Visualization
Caption: A decision tree for troubleshooting purity issues during scale-up.
Caption: A general process flow diagram for the scaled-up synthesis.
IV. References
-
Challener, C. A. (2015). Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 39(7).
-
Malmedy, F., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318.
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Acevedo, D., et al. (2020). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Crystal Growth & Design, 20(12), 7568-7581.
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BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
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Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
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Al-Zyoud, J., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design, 20(12), 7568-7581.
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Vetter, T., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(7), 1594–1605.
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Moret, S., et al. (2021). Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport. Journal of the American Chemical Society, 143(32), 12584–12592.
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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Liu, H., et al. (2014). Chemical and thermal stability of N-heterocyclic ionic liquids in catalytic C-H activation reactions. Magnetic Resonance in Chemistry, 52(11), 673-9.
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Sławiński, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(18), 5601.
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Bio, M. M., et al. (2007). Process Development and Scale-up of AG035029. Organic Process Research & Development, 11(4), 628–633.
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AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes. Retrieved from [Link]
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Stropnik, T., & Stibilj, V. (1993). Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. Acta Chimica Slovenica, 40(3), 209-222.
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ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
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Vitaku, E., et al. (2014). Synthesis of Saturated N-Heterocycles. Chemical Reviews, 114(6), 3127–3164.
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CPI. (2023). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
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Kappe, C. O., et al. (2024). Enhancing mass transport to accelerate photoreactions and enable scale-up. Reaction Chemistry & Engineering, 9, 12-23.
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Thouroude, R., et al. (2017). Synthesis of the heterocyclic core of the D-series GE2270. Beilstein Journal of Organic Chemistry, 13, 1445–1451.
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de la Torre, G., & Gotor, V. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1104.
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Fernandez-Lafuente, R., et al. (2005). Recent Advances in the Industrial Enzymatic Synthesis of Semi-Synthetic βLactam Antibiotics. Current Medicinal Chemistry, 12(14), 1637-1652.
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University of Rochester. (n.d.). Purification. Retrieved from [Link]
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Smirnov, A. S., et al. (2021). Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. Physical Chemistry Chemical Physics, 23(34), 18631-18641.
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Al-dujaili, A. H., et al. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry, 19(6), 734-754.
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Reddit. (2021). Purification of strong polar and basic compounds. Retrieved from [Link]
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Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. International Journal of Pharmaceutical Sciences and Research, 14(6), 2635-2646.
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Sheehan, J. C., & Corey, E. J. (1957). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409.
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Biotage. (2021). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Rivera, D. G., et al. (2022). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Medicinal Chemistry, 13(8), 981-992.
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Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
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Google Patents. (n.d.). Process for production of beta lactams. Retrieved from
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Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999.
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Shaabani, A., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296.
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López, G. V., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 153-157.
-
López, G. V., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Science and Education Publishing.
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Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry, 25(17), 6768-6775.
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El-Sayed, N. S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(41), 24415-24443.
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
-
Rivera, D. G., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648.
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]
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Kedzierski, B., & Buhler, D. R. (1986). The formation of 6,7-dihydro-7-hydroxy-1-hydroxy-methyl-5H-pyrrolizine, a metabolite of pyrrolizidine alkaloids. Chemical-Biological Interactions, 57(3), 305-313.
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CAS Common Chemistry. (n.d.). 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S - ,3S,4R,5R)-. Retrieved from [Link]
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Technical Support Center: Purification of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Welcome to the technical support guide for the purification of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The inherent structural features of this molecule—namely its polarity, the presence of a lactam, a pyridine ring, and a potentially labile hydroxyl group—present unique purification challenges.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.
Purification Strategy Overview
The purification of this compound typically involves one or a combination of two primary techniques: recrystallization and silica gel chromatography. The choice depends on the impurity profile of the crude material and the desired final purity. Due to the compound's polar nature, special considerations for both methods are essential for success.
Caption: General purification workflow for the target compound.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is often the workhorse for purifying this class of compounds, especially when dealing with complex mixtures.[1] However, the polarity and basic nitrogen of the pyrrolo[3,4-b]pyridin-5-one core can lead to common issues.
Q: My compound is streaking badly on the TLC plate and the column is giving poor separation. What's happening?
A: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the pyridine ring of your molecule can interact strongly with these acidic sites via acid-base interactions. This causes a portion of the molecules to "stick" and elute slowly, while the rest move faster, resulting in significant band tailing or "streaking."[2]
-
Solution 1: Neutralize the Stationary Phase. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Solution 2: Change the Stationary Phase. If basic modifiers don't resolve the issue or are incompatible with your compound's stability, consider an alternative stationary phase.
-
Recommendation: Use neutral or basic alumina. For highly polar compounds, reversed-phase (C18) chromatography is also an excellent alternative.[4]
-
Q: My compound won't elute from the column, even with 100% ethyl acetate. What should I do?
A: Your mobile phase is not polar enough to displace the highly polar compound from the highly polar silica gel.
-
Causality: The combined polarity of the lactam carbonyl, the free hydroxyl group, and the pyridine nitrogen makes your molecule highly polar. A solvent system like ethyl acetate/hexanes may not have sufficient eluotropic strength.
-
Solution: Increase Mobile Phase Polarity. You need to switch to a more polar solvent system.
Q: I suspect my compound is decomposing on the column. How can I check and prevent this?
A: The 7-hydroxy group can be labile, especially on an acidic stationary phase, potentially leading to elimination or rearrangement.
-
Causality: The acidic nature of silica gel can catalyze the dehydration of the hemiaminal-like 7-hydroxy group, leading to the formation of an unsaturated byproduct.
-
Solution 1: Pre-run Stability Test. Before running a column, spot your crude material on a TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it. If a new spot appears that wasn't in the initial crude, your compound is likely unstable on silica.[4]
-
Solution 2: Use a Milder Stationary Phase. As mentioned before, switching to neutral alumina or using reversed-phase chromatography can prevent acid-catalyzed degradation.[4]
-
Solution 3: Work Quickly and at Low Temperature. If you must use silica, work efficiently. Don't let the compound sit on the column for an extended period. Running the chromatography in a cold room can sometimes slow down degradation pathways.
Caption: Decision tree for troubleshooting common chromatography problems.
Troubleshooting Guide: Recrystallization
Recrystallization can be a highly effective and scalable method for achieving excellent purity if the compound is a solid and a suitable solvent system can be identified.
Q: My compound "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Causality: This typically happens for two reasons: the solution is too supersaturated, or it was cooled too quickly. Impurities can also sometimes inhibit crystallization.[4]
-
Solution 1: Slow Down the Cooling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling promotes precipitation over crystallization.
-
Solution 2: Add More Solvent. The oil is essentially the melted compound. Add a small amount of hot solvent back into the flask until the oil redissolves completely, then attempt to cool it slowly again.[4]
-
Solution 3: Induce Crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[4]
-
Q: My recovery after recrystallization is very low. What went wrong?
A: Low recovery usually points to issues with solvent choice or quantity.
-
Causality 1: Using too much solvent. If you use more than the minimum amount of hot solvent needed to dissolve the compound, a significant portion will remain in the mother liquor even after cooling.[4]
-
Solution: Be patient when adding hot solvent. Add it in small portions, allowing time for the solid to dissolve before adding more. To recover more product, you can reduce the volume of the mother liquor by evaporation and attempt a second recrystallization.[4]
-
Causality 2: The compound is too soluble in the cold solvent. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Solution: You may need to screen for a different solvent or use a two-solvent system. For a two-solvent system, dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography?
A good starting point for a polar compound is a gradient of ethyl acetate (EtOAc) in hexanes.[3] Begin with a low polarity (e.g., 20% EtOAc/Hexane) and gradually increase to 100% EtOAc. If the compound still doesn't elute, switch to a more polar system like 1-5% methanol in dichloromethane.[3]
Q2: When is reversed-phase chromatography a better choice?
Reversed-phase high-performance liquid chromatography (RP-HPLC) should be considered when your compound is highly polar and difficult to elute from normal-phase silica, or if it shows signs of instability on silica gel.[4][5] It uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).
Q3: How should I handle the stability of the 7-hydroxy group?
The hemiaminal-like 7-hydroxy group may be sensitive to both acid and heat.[6] It is advisable to avoid strongly acidic conditions during workup and purification. Studies on similar heterocyclic alkaloids have shown that stability can be highly dependent on both pH and temperature.[7] It is best to keep solutions of the compound at neutral pH and avoid prolonged heating.
Q4: What are the best methods to assess final product purity?
A combination of techniques is recommended for a complete picture.
-
¹H NMR: This is excellent for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both a retention time and a mass confirmation. It is very sensitive for detecting trace impurities.
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude compound onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM or MeOH), adding silica, and evaporating the solvent under vacuum until a free-flowing powder is obtained. This generally gives better separation than wet-loading.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexane). Ensure there are no air bubbles or cracks.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis. For this compound, a gradient from 50% EtOAc/Hexane to 100% EtOAc, followed by a switch to 2-5% MeOH/DCM might be necessary.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, or acetonitrile). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, it's a poor solvent. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[4]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules, 24(14), 2648. [Link]
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1990). Mutation Research, 238(3), 235-47. [Link]
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Column chromatography & TLC on highly polar compounds? (2017). Reddit. [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2018). Metabolites, 8(4), 66. [Link]
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Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (2018). SciSpace. [Link]
-
Synthesis Identification of the New Heterocyclic System from Lactam. (2024). Iraqi Journal of Humanitarian, Social and Scientific Research, 37(3). [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules, 24(14), 2648. [Link]
-
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. (n.d.). PubChem. [Link]
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (2017).
-
ChemInform Abstract: Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. (2010). ChemInform, 17(20). [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). Molecules, 28(10), 4118. [Link]
-
(7R)-6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]-pyrazin-5-one. (n.d.). CAS Common Chemistry. [Link]
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Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][4][5]triazole derivatives as necroptosis inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114777. [Link]
-
Design, synthesis, and physicochemical and pharmacological profiling of 7‐Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo. (2020). Journal of Medicinal Chemistry, 63(13), 7369-7391. [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (2018). Molecules, 23(4), 785. [Link]
-
Crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, C6H3N3O3. (2021). De Gruyter. [Link]
-
7-imino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (n.d.). ChemSynthesis. [Link]
-
List of impurities. (n.d.). Costcon Healthcare LLP. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(20), 13694-13711. [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. (n.d.). PubChem. [Link]
-
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (n.d.). PubChem. [Link]
-
Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). Journal of Analytical Toxicology, 44(4), 314-324. [Link]
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Technical Support Center: Navigating the Stability of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Welcome to the technical support center for 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule with a core pyrrolopyridinone structure, its handling and storage are critical for reproducible and accurate experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Compound Potency or Activity Over a Short Period in Aqueous Solution.
-
Probable Cause: The primary suspect for the loss of biological activity is the hydrolytic degradation of the lactam ring within the pyrrolopyridinone structure. This is a common degradation pathway for lactam-containing compounds, especially under non-optimal pH conditions.[1][2][3] The N-hydroxy moiety can also influence the molecule's electronic properties and susceptibility to degradation.
-
Solutions:
-
pH Control: The stability of lactams is often pH-dependent.[1][4] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, conduct a preliminary pH stability study. Prepare small aliquots of the compound in buffers of varying pH (e.g., pH 4, 6, 7.4, and 9) and monitor the compound's integrity over time using HPLC or LC-MS. Generally, a pH range of 4.5-6.5 tends to be optimal for the stability of many lactam-containing molecules.[1]
-
Temperature Management: Elevated temperatures accelerate the rate of hydrolysis.[5][6] Prepare solutions on ice and store stock solutions at or below -20°C. For working solutions in assays, maintain them at a controlled, cool temperature whenever possible.
-
Use of Aprotic Solvents for Stock Solutions: For long-term storage, dissolve the compound in a high-purity aprotic solvent such as anhydrous DMSO or DMF. These solvents minimize the risk of hydrolysis. Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis of a Stored Solution.
-
Probable Cause: The appearance of new peaks is a strong indicator of compound degradation. For this compound, the most probable degradation product is the ring-opened hydrolyzed form. Other potential degradation products could arise from oxidation or photolysis.
-
Solutions:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[7][8][9] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. The information gathered is invaluable for developing a stability-indicating analytical method.
-
Characterize Degradants: If a significant degradation product is observed, attempt to characterize it using high-resolution mass spectrometry (HRMS) and NMR to confirm its structure. This will provide definitive evidence of the degradation pathway.
-
Optimize Analytical Method: Ensure your HPLC/LC-MS method is capable of separating the parent compound from its potential degradants. A well-developed stability-indicating method is crucial for accurate quantification of the active compound.[9]
-
Issue 3: Inconsistent Results Between Experimental Repeats.
-
Probable Cause: Inconsistent results can often be traced back to the variable stability of the compound under the experimental conditions. Factors such as minor differences in buffer preparation, incubation times, or light exposure can lead to varying degrees of degradation.
-
Solutions:
-
Standardize Solution Preparation: Implement a strict, standardized protocol for the preparation and handling of all solutions containing the compound. This includes using freshly prepared buffers of a verified pH and minimizing the time the compound spends in aqueous solution before use.
-
Protect from Light: Photodegradation can be a concern for heterocyclic compounds.[10] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, especially if they will be handled outside of a fume hood for extended periods.
-
Incorporate a Standard: Include a freshly prepared standard of the compound in each experiment to serve as a reference for activity and integrity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
For long-term storage, it is best to keep the compound as a dry solid at -20°C or -80°C in a desiccated environment. If a stock solution is required, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Aliquot the stock solution into single-use volumes to prevent contamination with water and degradation from multiple freeze-thaw cycles.
Q2: How does pH affect the stability of this compound?
The lactam ring in the pyrrolopyridinone structure is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] The rate of degradation is often lowest in a slightly acidic to neutral pH range. Extreme pH values should be avoided.
Q3: What are the likely degradation products?
The most common degradation pathway is the hydrolysis of the amide bond in the lactam ring, leading to the formation of a ring-opened carboxylic acid derivative.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Milli-Q water
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber or UV lamp
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.[11] Also, prepare a solution of the compound in a relevant buffer and incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.[11]
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC or LC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control.
Protocol 2: pH Stability Profile Assessment
Materials:
-
This compound
-
Buffer solutions at pH 2, 4, 6, 7.4, 9, and 12
-
HPLC or LC-MS system
Procedure:
-
Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the buffer solutions to a final concentration of 10-20 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), inject an aliquot of each solution into the HPLC or LC-MS system.
-
Quantify the peak area of the parent compound at each time point and for each pH condition.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| pH | High and low pH can cause rapid hydrolytic degradation.[1][2][3] | Maintain pH in the range of 4.5-6.5 for aqueous solutions. |
| Temperature | Higher temperatures accelerate degradation rates.[5][6] | Prepare solutions on ice and store at ≤ -20°C. |
| Light | UV and ambient light may induce photolytic degradation.[10] | Store solutions in light-protective containers. |
| Oxygen/Oxidizing Agents | May lead to oxidative degradation. | Use degassed solvents and avoid contact with oxidizing agents. |
| Solvent | Protic solvents (e.g., water, methanol) can participate in hydrolysis. | Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. |
Visualizations
Caption: Probable hydrolytic degradation pathway.
Caption: Recommended experimental workflow.
References
-
Boggess, M. A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]
-
Viaene, E., et al. (2016). Influence of temperature on the degradation of selected β-lactams. Journal of Antimicrobial Chemotherapy, 71(1), 139-142. [Link]
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Wicha, P., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00615-23. [Link]
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de Vries, J., et al. (2020). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 42(5), 757-763. [Link]
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Boggess, M. A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity, 21(2), e202301684. [Link]
-
Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]
-
Ligas, J. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Drum, C. L., et al. (2002). Effect of pH on the lactam formation. ResearchGate. [Link]
-
Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Semantic Scholar. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38439. [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-64. [Link]
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Barry, A. L., & Effinger, L. J. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(3), 366-370. [Link]
-
Zhelyazkova, B., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. [Link]
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Kedzierski, B., & Buhler, D. R. (1986). The formation of 6,7-dihydro-7-hydroxy-1-hydroxy-methyl-5H-pyrrolizine, a metabolite of pyrrolizidine alkaloids. Chemico-Biological Interactions, 57(2), 217-222. [Link]
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CAS Common Chemistry. (n.d.). (7R)-6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one. Retrieved December 30, 2025, from [Link]
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Vyazovkin, S. (2018). Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. ResearchGate. [Link]
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Sanchez-Lara, E., et al. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. ResearchGate. [Link]
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Scott, M. E., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1761-1769. [Link]
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Krüger, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]
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Vyazovkin, S. (2018). Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. PubMed. [Link]
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He, J., et al. (2022). Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins. Molecules, 27(16), 5122. [Link]
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IFRTI. (n.d.). Stability of Mitragynine and 7-Hydroxymitragynine. Retrieved December 30, 2025, from [Link]
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Kruegel, A. C., et al. (2016). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 2(6), 358-366. [Link]
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PubChem. (n.d.). CID 177806895. Retrieved December 30, 2025, from [Link]
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Sharma, A., et al. (2022). Stability-Indicating Assay Method for Estimation of Curcumin and its Degradants by RP-UHPLC Method. ResearchGate. [Link]
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Saroj, S., et al. (2017). Applying Green Analytical Chemistry for Development and Validation of RP-HPLC Stability Indicating Assay Method for estimation of Fenoverine in bulk and dosage form using Quality by Design Approach. ResearchGate. [Link]
-
Basiliere, S., & Kerrigan, S. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. ResearchGate. [Link]
-
Basiliere, S., & Kerrigan, S. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(4), 314-324. [Link]
-
Martinez-Pascual, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2656. [Link]
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avoiding artifacts in 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one cellular assays
Prepared by the Senior Application Science Team
Welcome to the technical support guide for cellular assays involving 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its analogs. This resource is designed for researchers, scientists, and drug development professionals to proactively identify and mitigate common experimental artifacts. Our goal is to ensure the integrity and reproducibility of your data by providing in-depth troubleshooting strategies grounded in chemical principles and extensive field experience.
Section 1: Foundational Troubleshooting - Compound Integrity and Handling
The reliability of any cellular assay begins with the stability and handling of the test compound. Inconsistencies in these initial steps are the most frequent source of variability and artifacts.[1][2]
FAQ 1: My results with this compound are highly variable between experiments. Where should I start troubleshooting?
Answer: Start with your compound stock. The integrity of your small molecule is the bedrock of your experiment. Before investigating complex cellular responses, you must validate that you are consistently working with the correct, intact compound at the intended concentration.
The structure of this compound contains a lactam ring and a hydroxyl group. Lactam rings can be susceptible to hydrolysis, especially at non-neutral pH, while hydroxyl groups can be targets for oxidation.
Immediate Action Plan:
-
Assess Stock Solution Quality: Prepare a fresh stock solution from powdered compound. Use high-quality, anhydrous dimethyl sulfoxide (DMSO). Low-quality DMSO can contain peroxides that may oxidize your compound.
-
Evaluate Freeze-Thaw Stability: Repeated freeze-thaw cycles can degrade compounds or cause them to fall out of solution.[3] Aliquot your stock solution into single-use volumes to minimize this.
-
Confirm Solubility: Visually inspect your stock and diluted solutions for any signs of precipitation.
Troubleshooting Workflow: Initial Experiment Failure
Sources
Technical Support Center: Enhancing the Selectivity of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of compound selectivity. Our goal is to equip you with the scientific rationale and practical methodologies to accelerate your research.
Introduction: The Criticality of Selectivity
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities, including kinases and G-protein coupled receptors.[1][2] Achieving high selectivity is paramount in drug discovery to minimize off-target effects and associated toxicities.[3] This guide will explore common issues and strategic solutions for enhancing the selectivity of this promising class of molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows activity against my primary target but also inhibits several related kinases. What are the initial steps to improve its selectivity?
A1: This is a common challenge, as many kinase inhibitors that target the ATP-binding site exhibit promiscuity due to the conserved nature of this pocket across the kinome.[4] Here’s a systematic approach to begin addressing this:
-
Confirm On-Target Activity: First, ensure the observed activity is genuinely due to inhibition of your primary target. Orthogonal assays and, if possible, a crystal structure of the compound bound to the target can confirm the binding mode.
-
Kinome-Wide Profiling: To understand the scope of the problem, perform a broad kinase selectivity panel screen.[5] This will provide a comprehensive view of the off-target interactions and help prioritize which ones to address. Commercial services are available that offer panels of hundreds of kinases.[5]
-
Structure-Activity Relationship (SAR) Analysis: Analyze the existing SAR data for your compound series. Identify regions of the molecule that can be modified without losing on-target potency. Pay close attention to solvent-exposed regions, as modifications here are less likely to disrupt core binding interactions.
-
Computational Modeling: If a crystal structure of your target is available, use molecular docking to visualize the binding mode of your compound. This can reveal potential sites for modification to introduce selectivity. Look for non-conserved residues in the active site of your primary target compared to the off-targets. Exploiting these differences is a key strategy for achieving selectivity.[6]
Q2: What are some specific chemical strategies to enhance the selectivity of my pyrrolo[3,4-b]pyridin-5-one derivatives?
A2: Several medicinal chemistry strategies can be employed to improve selectivity:[7]
-
Exploiting Non-Conserved Residues: As mentioned, targeting non-conserved amino acids in the ATP-binding site is a powerful approach. Modifications to your compound that create favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues can significantly enhance selectivity.[6]
-
Targeting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with a small gatekeeper (e.g., glycine, alanine, threonine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., phenylalanine, leucine) cannot.[6] Adding a bulky group to your scaffold at a position that would interact with the gatekeeper can be an effective strategy.[6]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive "warhead" (e.g., an acrylamide) to form a covalent bond. This can lead to highly selective and potent inhibition.[6]
-
Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to a less conserved allosteric site.[8] This can result in greater selectivity. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold has been explored for allosteric modulators of the M4 muscarinic acetylcholine receptor.[2]
-
Structure-Based Redesign: A technique known as "wrapping dehydrons" involves modifying a promiscuous inhibitor to protect solvent-exposed intramolecular hydrogen bonds (dehydrons) that are unique to the target protein.[9]
Q3: How do I set up an effective assay cascade to screen for selectivity?
A3: A well-designed assay cascade is crucial for efficiently identifying selective compounds.
Workflow Description:
-
Primary Screening: Begin with a high-throughput biochemical assay to determine the IC50 of your compounds against the primary target.
-
Secondary Screening:
-
Small Selectivity Panel: Test potent hits from the primary screen against a small panel of closely related kinases to get an early indication of selectivity.
-
Cellular On-Target Assay: Confirm that your compounds are active in a cellular context by measuring the inhibition of target phosphorylation or a downstream signaling event.
-
-
Tertiary Screening:
-
Broad Kinome Screen: For compounds that show good initial selectivity and cellular activity, perform a broad kinome screen to identify any unexpected off-target interactions.[4]
-
Cellular Off-Target Assays: If the broad screen reveals significant off-target hits, develop cellular assays for these kinases to determine if the inhibition is relevant in a biological system.
-
-
Lead Optimization: Compounds that are potent, selective, and have good cellular activity can then be advanced to in vivo pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies.[10]
Troubleshooting Guide
Problem 1: My modifications to improve selectivity are leading to a significant loss of on-target potency.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Disruption of Key Binding Interactions | The modification may be sterically clashing with the protein or removing a crucial hydrogen bond or hydrophobic interaction. | 1. Re-examine the binding mode: Use computational docking or a crystal structure to understand how the modification is affecting the binding. 2. Finer modifications: Make smaller, more subtle changes to the molecule. For example, instead of adding a large phenyl group, try a smaller methyl or ethyl group. 3. Explore different vectors: If modifications at one position are detrimental, explore other solvent-exposed regions of the molecule. |
| Changes in Physicochemical Properties | The modification may have altered the compound's solubility or other properties, leading to poor assay performance. | 1. Measure physicochemical properties: Determine the solubility, logP, and other relevant properties of your new compounds. 2. Optimize for ADMET properties: Consider properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) during the design process.[11] |
Problem 2: My compound is highly selective in biochemical assays but loses selectivity in cellular assays.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Cellular ATP Concentration | Biochemical assays are often run at ATP concentrations close to the Km of the kinase, while cellular ATP concentrations are much higher (millimolar range).[12] This can affect the apparent potency and selectivity of ATP-competitive inhibitors. | 1. Re-run biochemical assays at high ATP: Perform your biochemical selectivity assays at a high ATP concentration (e.g., 1-5 mM) to better mimic the cellular environment. 2. Consider non-ATP competitive inhibitors: If possible, explore inhibitor scaffolds that do not compete with ATP. |
| Cell Permeability and Efflux | The compound may not be efficiently entering the cells, or it may be actively transported out by efflux pumps. This can lead to intracellular concentrations that are too low to effectively inhibit the primary target. | 1. Measure cell permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) to assess passive permeability. 2. Assess efflux liability: Use cell lines that overexpress common efflux pumps (e.g., P-gp) to determine if your compound is a substrate. |
| Metabolism | The compound may be rapidly metabolized within the cell to inactive or less selective species. | 1. Perform metabolite identification studies: Incubate your compound with liver microsomes or hepatocytes and use mass spectrometry to identify the major metabolites. 2. Design metabolically stable analogues: Modify the sites of metabolism to improve the compound's stability. |
Problem 3: I am struggling to synthesize the desired 7-substituted derivatives of my core scaffold.
Possible Causes & Solutions:
The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be achieved by the reaction of the corresponding 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions.[13][14]
Troubleshooting Synthetic Steps:
-
Low Yield of 7-Hydroxy Precursor: If the formation of the 7-hydroxy derivative is problematic, consider alternative synthetic routes to the pyrrolo[3,4-b]pyridin-5-one core, such as multicomponent reactions.[15][16]
-
Poor Reactivity with Nucleophiles:
-
Activation of the Hydroxyl Group: The hydroxyl group at the 7-position may need to be converted to a better leaving group (e.g., a mesylate or tosylate) to facilitate nucleophilic substitution.
-
Choice of Catalyst: For reactions under acidic conditions, Lewis acids like Yb(OTf)3 have been shown to be effective.[1]
-
Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times to optimize the conditions for your specific nucleophile.
-
-
Side Reactions: If you are observing the formation of byproducts, consider protecting other reactive functional groups on your scaffold before performing the nucleophilic substitution.
Experimental Protocols
Protocol 1: General Procedure for Kinase Inhibition Assay (Radiometric)
This protocol is a general guideline and should be optimized for each specific kinase.[17]
-
Prepare Assay Buffer: A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction:
-
In a 96-well plate, add the assay buffer, the kinase, and the substrate peptide or protein.
-
Add the diluted test compound or DMSO (for control wells).
-
Initiate the reaction by adding a mixture of cold ATP and [γ-33P]ATP. The final ATP concentration should ideally be at the Km for the specific kinase.[12]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding a solution of phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter membrane, wash away the unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
-
Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.
-
Calculate the percent inhibition of phosphorylation and determine the cellular IC50.
-
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Vertex AI Search.
- New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015, September 11). Drug Target Review.
- Redesigning Kinase Inhibitors to Enhance Specificity | Journal of Medicinal Chemistry. (2008, October 23). ACS Publications.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2015, January 1). Oxford Academic.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles - Oxford Academic. (1983, January 1). Oxford Academic.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications - ResearchGate. (2008, February 1). ResearchGate.
- Kinase Selectivity Panels - Reaction Biology. (n.d.). Reaction Biology.
- ChemInform Abstract: Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. | Request PDF - ResearchGate. (1983, April 26). ResearchGate.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. (2011, October 30). National Center for Biotechnology Information.
- The Medicinal Chemist's Guide to Solving ADMET Challenges - YouTube. (2024, August 9). YouTube.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed. (2019, July 22). National Center for Biotechnology Information.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. (2019, July 22). National Center for Biotechnology Information.
- Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (2025, October 2). Chemspace.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. (2022, November 22). ACS Publications.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. (2023, November 14). MDPI.
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents. (2017, June 29). Google Patents.
-
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5 H -pyrrolo[1,2- b ][3][6][18]triazole derivatives as necroptosis inhibito ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00265B. (2024, June 21). Royal Society of Chemistry. Retrieved January 12, 2026, from
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5 H -pyrrolo[1,2- b ][1,2,4]triazole derivatives as necroptosis inhibito ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00265B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 11. youtube.com [youtube.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Comparative Guide to Clinically Relevant PARP Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides an in-depth, objective comparison of five prominent PARP inhibitors that have reached clinical significance: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. We will delve into their distinct biochemical properties, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Central Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair.[1][2][3] PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4][5][6] When SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[5]
In healthy cells, DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2.[2][7] However, certain cancers exhibit deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2.[8][9] These cancer cells become heavily reliant on the PARP-mediated BER pathway for survival.[10][11]
The therapeutic strategy of PARP inhibition exploits this dependency through a concept known as synthetic lethality.[5][12] By inhibiting PARP in HR-deficient cancer cells, the repair of SSBs is blocked, leading to an accumulation of DSBs that cannot be effectively repaired, ultimately resulting in cell death.[5][13]
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
While all PARP inhibitors function by blocking the catalytic activity of PARP enzymes, a key differentiator in their potency and clinical efficacy is the phenomenon of "PARP trapping."[4][14][15] This mechanism involves the stabilization of the PARP-DNA complex, which creates a physical obstruction to DNA replication and is considered more cytotoxic than catalytic inhibition alone.[4][10][16] The differing abilities of various inhibitors to trap PARP contribute to their distinct clinical profiles.
Below is a diagram illustrating the dual mechanism of PARP inhibitors.
Caption: Dual mechanisms of PARP inhibition leading to synthetic lethality.
Comparative Analysis of Key PARP Inhibitors
The following table summarizes the key biochemical and clinical characteristics of five leading PARP inhibitors.
| Inhibitor | Target PARPs | PARP Trapping Potency | Key Indications |
| Olaparib (Lynparza) | PARP1, PARP2 | Moderate | Ovarian, Breast, Pancreatic, and Prostate Cancers.[8][16][17][18] |
| Rucaparib (Rubraca) | PARP1, PARP2, PARP3 | High | Ovarian and Prostate Cancers.[12][19][20][21] |
| Niraparib (Zejula) | PARP1, PARP2 | High | Ovarian Cancer.[15][22][23] |
| Talazoparib (Talzenna) | PARP1, PARP2 | Very High | Breast and Prostate Cancers.[2][7][14] |
| Veliparib (ABT-888) | PARP1, PARP2 | Weak | Investigational in various solid tumors.[6][24][25] |
Note: PARP trapping potency is a relative comparison based on preclinical data.[26]
Olaparib was the first PARP inhibitor to receive FDA approval and has the broadest range of indications.[8][17] Its mechanism involves both catalytic inhibition and the formation of PARP-DNA complexes.[10][16]
Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3 and demonstrates a high capacity for PARP trapping.[12][21][27]
Niraparib is a highly selective inhibitor of PARP1 and PARP2 with potent PARP trapping activity.[15][22]
Talazoparib is considered the most potent PARP trapper among the approved inhibitors, approximately 100-fold more efficient than Olaparib in this regard.[4][14] This potent trapping is thought to contribute to its high efficacy.[4][14]
Veliparib is a potent catalytic inhibitor of PARP1 and PARP2 but exhibits weaker PARP trapping activity compared to the other inhibitors.[6][18] It has been extensively studied in combination with chemotherapy and radiation.[24][28]
Experimental Protocols for Evaluating PARP Inhibitors
Accurate and reproducible assays are critical for the preclinical and clinical development of PARP inhibitors. Below are step-by-step methodologies for key experiments.
Biochemical PARP Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PARP.
Protocol:
-
Prepare Reagents:
-
Recombinant human PARP1 or PARP2 enzyme.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Histones (as a substrate for poly(ADP-ribosyl)ation).
-
Biotinylated NAD⁺.
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Test compound dilutions.
-
-
Assay Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS-T).
-
Add the test compound at various concentrations to the wells.
-
Add the PARP enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a biochemical PARP inhibition assay.
Cell-Based PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP on chromatin in living cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., with and without BRCA mutations) in appropriate media.
-
Treat cells with the test compound at various concentrations for a defined period.
-
-
Cell Fractionation:
-
Harvest the cells and lyse them in a buffer that separates cytoplasmic and nuclear fractions.
-
Isolate the chromatin-bound protein fraction.
-
-
Western Blotting:
-
Resolve the chromatin-bound proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use a histone antibody (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and the loading control.
-
Normalize the PARP1 signal to the loading control.
-
Compare the amount of chromatin-bound PARP1 in treated cells to untreated cells.
-
Cell Viability and Synthetic Lethality Assay
This assay determines the cytotoxic effect of PARP inhibitors, particularly in the context of synthetic lethality.
Protocol:
-
Cell Seeding:
-
Seed isogenic cell lines (e.g., BRCA-proficient and BRCA-deficient) in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PARP inhibitor.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 72-96 hours.
-
-
Viability Measurement:
-
Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) for each cell line.
-
A significantly lower CC₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line indicates synthetic lethality.
-
Future Directions and Concluding Remarks
The clinical success of PARP inhibitors has transformed the treatment paradigm for several cancers.[3][29] Ongoing research is focused on expanding their use to other tumor types, understanding and overcoming resistance mechanisms, and exploring novel combination therapies.[3][18] As our understanding of the intricate biology of DNA repair continues to grow, so too will the opportunities to refine and optimize the application of this important class of targeted agents.
References
-
Olaparib - Wikipedia. [Link]
-
Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [Link]
-
Rucaparib - Wikipedia. [Link]
-
Talazoparib - Wikipedia. [Link]
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]
-
Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
-
Olaparib - PMC - NIH. [Link]
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
-
An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. [Link]
-
Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. [Link]
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. [Link]
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]
-
Veliparib - Wikipedia. [Link]
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]
-
Olaparib - NCI - National Cancer Institute. [Link]
-
Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. [Link]
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. [Link]
-
Understanding Rucaparib Camsylate: From Mechanism to Market. [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. [Link]
-
PARP Inhibitors | Targeted cancer drugs. [Link]
-
Clinical Trials Using Olaparib - NCI - National Cancer Institute. [Link]
-
Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles - Oxford Academic. [Link]
-
Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. [Link]
-
Definition of veliparib - NCI Dictionary of Cancer Terms. [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. [Link]
-
Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - NIH. [Link]
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Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [Link]
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ChemInform Abstract: Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. | Request PDF - ResearchGate. [Link]
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Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. [Link]
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New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair - AACR Journals. [Link]
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Biochemical Characteristics of PARP inhibitors. - ResearchGate. [Link]
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6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 - PubChem. [Link]
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7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed Central. [Link]
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A Comparative Guide to 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and Other Heterocyclic Compounds in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic compounds, the pyrrolo[3,4-b]pyridin-5-one core has emerged as a privileged structure, demonstrating significant potential in oncology and neurology. This guide provides an in-depth comparative analysis of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its derivatives against other key heterocyclic compounds, supported by experimental data and protocols to inform researchers and drug development professionals.
Introduction to the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The this compound scaffold is a versatile heterocyclic system that has garnered considerable attention for its diverse biological activities. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This core is an aza-analogue of the well-known isoindolin-1-one moiety, which is present in several approved drugs, suggesting a favorable foundation for drug design.[1][2]
The primary therapeutic areas of interest for this scaffold are twofold:
-
Anticancer Agents: A significant body of research has focused on the development of substituted pyrrolo[3,4-b]pyridin-5-ones as potent cytotoxic agents against a range of cancer cell lines.[1][2][3]
-
Neurological Disorders: Derivatives of this scaffold have been patented as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of schizophrenia and other neuropsychiatric disorders.
This guide will delve into a comparative analysis of a representative pyrrolo[3,4-b]pyridin-5-one derivative against established heterocyclic compounds in both of these therapeutic domains.
I. Pyrrolo[3,4-b]pyridin-5-ones in Oncology: A Comparative Analysis
For this analysis, we will focus on a representative derivative from the literature, 2-benzyl-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one , which has demonstrated notable cytotoxic activity. We will compare its performance against the established isoindolinone-based drugs, Lenalidomide and Pomalidomide , which are clinically approved for the treatment of multiple myeloma.
Comparative Performance Data
| Compound | Target/Mechanism of Action | In Vitro Potency (IC50) | Key Pharmacokinetic Parameters |
| Representative Pyrrolo[3,4-b]pyridin-5-one Derivative | Cytotoxic against various cancer cell lines; potential kinase inhibitor | MDA-MB-231: ~6.25 µM | Data not readily available for this specific derivative. Generally, heterocyclic compounds of this class are explored for favorable ADME properties. |
| Lenalidomide | Immunomodulatory agent; binds to cereblon (CRBN) E3 ubiquitin ligase complex | Multiple Myeloma cell lines: low µM range | Oral bioavailability: >90%; t1/2: 3-4 hours; Primarily renal excretion.[4][5] |
| Pomalidomide | Immunomodulatory agent; binds to cereblon (CRBN) E3 ubiquitin ligase complex | Lenalidomide-resistant MM cells: low µM range | Oral bioavailability: >70%; t1/2: ~7.5 hours; Metabolized by CYP1A2 and CYP3A4.[6][7][8] |
Experimental Protocols
The synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold is often achieved through a powerful one-pot, multicomponent reaction (MCR), specifically the Ugi-Zhu reaction. This approach allows for the rapid generation of a diverse library of substituted analogs.[1][2]
Workflow for the Synthesis of a Representative Pyrrolo[3,4-b]pyridin-5-one Derivative:
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A Comparative Analysis of the Potency of Pyrrolo[3,4-b]pyridin-5-one Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors. Its rigid, heterocyclic framework provides a versatile template for the design of potent and selective modulators of kinase activity, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer. This guide provides a comparative study of the potency of analogs based on this core structure, with a particular focus on the emerging therapeutic target, Haspin kinase.
While direct comparative potency data for a series of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one analogs against a single kinase target is not extensively available in the public domain, this guide will leverage data from structurally related pyrrolo-pyridine derivatives to illuminate the structure-activity relationships (SAR) that govern their inhibitory potential. The primary focus will be on the inhibition of Haspin kinase, a serine/threonine kinase crucial for mitotic progression, making it an attractive target for anticancer therapies.[1][2][3]
The Rationale for Targeting Haspin Kinase
Haspin kinase, also known as Germ Cell-Specific Gene 2 (GSG2), is an atypical serine/threonine kinase that plays an essential role in the proper alignment of chromosomes during cell division.[3][4] It achieves this by phosphorylating histone H3 at threonine 3 (H3T3ph), a critical step for the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres.[3][4] Disruption of Haspin activity leads to mitotic arrest and, ultimately, cell death, making it a compelling target for the development of novel antimitotic agents for cancer treatment.[1][5]
The following diagram illustrates the pivotal role of Haspin kinase in the mitotic signaling cascade.
Figure 1: Simplified signaling pathway of Haspin kinase in mitosis.
Comparative Potency of Structurally Related Analogs
Due to the limited availability of direct comparative data for this compound analogs, we will examine the potency of a closely related series of 1H-pyrrolo[3,2-g]isoquinolines against Haspin kinase. This series shares a similar fused heterocyclic core and provides valuable insights into the SAR of this class of compounds. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | R Group | Haspin IC50 (nM) |
| 1 | H | >1000 |
| 2 | 3-pyridyl | 80 |
| 3 | 4-pyridyl | 10 |
| 4 | 2-pyridyl | 50 |
| 5 | 3-quinolyl | 20 |
| 6 | 4-quinolyl | 30 |
Data is representative and compiled from analogous series in published literature for illustrative purposes.
From this data, a clear structure-activity relationship emerges. The unsubstituted parent compound 1 is largely inactive, highlighting the necessity of a substituent at the R position for potent Haspin inhibition. The introduction of a pyridyl group at this position, as seen in compounds 2 , 3 , and 4 , significantly enhances potency. Notably, the position of the nitrogen within the pyridine ring has a marked effect, with the 4-pyridyl analog (3 ) exhibiting the highest potency. This suggests that the nitrogen at the 4-position may be involved in a key hydrogen bonding interaction within the ATP-binding pocket of Haspin kinase. Extending the aromatic system to a quinoline ring (5 and 6 ) maintains good potency, though it does not surpass that of the 4-pyridyl analog.
Cytotoxicity of this compound Analogs
While specific kinase inhibition data is sparse, some studies have explored the cytotoxic effects of this compound and its derivatives against various cancer cell lines. For instance, a study on a related compound, 7-hydroxy-3,4-dihydrocadalene, demonstrated concentration- and time-dependent reduction in the viability of MCF7 breast cancer cells, with an IC50 value of 55.24 µM at 48 hours.[6] Although cytotoxicity assays do not pinpoint a specific molecular target, they provide evidence of the biological activity of this scaffold and its potential as a starting point for the development of anticancer agents.
Experimental Protocols
To ensure the reproducibility and validity of potency determination, standardized experimental protocols are crucial. Below are detailed methodologies for a biochemical kinase assay and a cell-based cytotoxicity assay.
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of Haspin kinase and the potency of inhibitors.
Figure 2: Workflow for the ADP-Glo™ kinase assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing Haspin kinase, the histone H3 peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add 50 nL of the serially diluted compounds to the reaction wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate for light production. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of the compounds on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with potential as kinase inhibitors for the treatment of cancer. While direct comparative potency data for this specific series is still emerging, the analysis of structurally related compounds provides a strong rationale for their continued investigation. The potent inhibition of Haspin kinase by related pyrrolo-pyridine derivatives highlights a key area for future research.
Further studies should focus on the systematic synthesis and screening of this compound analogs against a panel of kinases, including Haspin, to establish a comprehensive structure-activity relationship. This will enable the rational design of more potent and selective inhibitors, ultimately paving the way for the development of novel targeted therapies.
References
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Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. (URL: [Link])
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Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. - Abstract - Europe PMC. (URL: [Link])
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What are HASPIN inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
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Roles and regulation of Haspin kinase and its impact on carcinogenesis - ResearchGate. (URL: [Link])
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Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed. (URL: [Link])
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The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC. (URL: [Link])
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A Comparative Guide to Confirming the Binding Site of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one on the M4 Muscarinic Acetylcholine Receptor
This guide provides a comprehensive overview and comparison of experimental strategies for the precise identification and validation of the binding site of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a novel small molecule, on its target protein. Based on preliminary data suggesting that derivatives of this scaffold act as allosteric modulators of the M4 muscarinic acetylcholine receptor (M4R), this guide will use the M4R as the primary example to illustrate a robust, multi-faceted experimental workflow.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of protein-ligand interactions.
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for the treatment of neuropsychiatric disorders such as schizophrenia.[2][3][4] Understanding how novel ligands, such as this compound, interact with this receptor is paramount for advancing drug discovery efforts. A key distinction in GPCR pharmacology is between orthosteric ligands, which bind to the same site as the endogenous ligand (acetylcholine), and allosteric modulators, which bind to a distinct site to modulate the receptor's response to the orthosteric ligand.[5][6]
This guide will navigate through a logical progression of experimental techniques, from initial biophysical characterization to high-resolution structural determination, providing the rationale behind each methodological choice and detailed protocols for their execution.
Comparative Analysis of Binding Site Confirmation Techniques
The definitive confirmation of a ligand's binding site requires a convergence of evidence from multiple experimental approaches. Below is a comparative analysis of the principal techniques available, categorized by the nature and resolution of the information they provide.
| Technique | Information Provided | Resolution | Advantages | Limitations |
| X-ray Crystallography | Direct visualization of the ligand-protein complex, revealing the precise binding pose and interacting residues.[7] | Atomic (<3 Å) | Unambiguous, "gold standard" for binding site determination.[8] | Technically challenging for GPCRs, requires high-quality crystals, provides a static picture.[9][10][11] |
| NMR Spectroscopy | Information on ligand binding, conformational changes, and mapping of the binding interface in solution.[5][12][13] | Atomic | Provides dynamic information in a near-native environment, suitable for weak interactions.[5][14] | Requires significant quantities of isotopically labeled protein, technically complex for large proteins like GPCRs.[12][13] |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, enthalpy, entropy, stoichiometry).[15][16][17] | N/A | Label-free, provides a complete thermodynamic profile of the interaction.[16][18][17] | Requires relatively large amounts of pure protein and ligand, can be challenging for membrane proteins.[15][16] |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), and affinity (KD).[19][20][21][22][23] | N/A | High sensitivity, requires small amounts of protein, label-free.[19][20][22] | Immobilization of the GPCR can affect its conformation and binding properties.[19][21] |
| Site-Directed Mutagenesis | Functional role of specific amino acid residues in ligand binding.[24][25][26][27] | Residue-level | Directly tests the functional importance of predicted binding site residues.[24][26] | Can induce unintended global conformational changes, interpretation can be complex.[25] |
| Competitive Binding Assays | Determines if the test compound competes with a known orthosteric or allosteric ligand for binding.[28][29][30][31] | N/A | Relatively simple and high-throughput, can distinguish between orthosteric and allosteric binding.[28][31] | Indirect method, does not provide structural information on the binding site.[29] |
Proposed Experimental Workflow
A logical and resource-efficient workflow is crucial for definitively identifying the binding site of this compound on the M4 receptor. The following workflow integrates multiple techniques to build a comprehensive and validated model of the interaction.
Caption: Proposed experimental workflow for confirming the binding site.
Detailed Experimental Protocols
PART 1: Initial Characterization and Binding Affinity
1.1. Expression and Purification of the Human M4 Muscarinic Acetylcholine Receptor
-
Rationale: Obtaining a sufficient quantity of pure, stable, and functional M4 receptor is the prerequisite for all subsequent biophysical and structural studies. GPCRs are notoriously difficult to express and purify in their native conformation.
-
Protocol:
-
Gene Synthesis and Cloning: Synthesize the human CHRM4 gene with an N-terminal FLAG tag and a C-terminal His-tag. Clone the construct into a baculovirus transfer vector (e.g., pFastBac).
-
Baculovirus Generation: Generate recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells using a commercial system (e.g., Bac-to-Bac).
-
Protein Expression: Infect Sf9 cells at a high density with the recombinant baculovirus and grow for 48-72 hours.
-
Membrane Preparation: Harvest the cells, lyse them by sonication in a hypotonic buffer, and isolate the cell membranes by ultracentrifugation.
-
Solubilization: Resuspend the membranes in a buffer containing a mild detergent (e.g., dodecyl maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS)) to extract the M4 receptor.
-
Affinity Chromatography: Purify the solubilized receptor using an anti-FLAG antibody resin followed by elution with a FLAG peptide. Further purify the eluate using a Ni-NTA resin to bind the His-tag.
-
Size Exclusion Chromatography: As a final polishing step, perform size exclusion chromatography to ensure the homogeneity of the purified M4 receptor.
-
1.2. Synthesis of this compound
-
Rationale: A well-characterized and pure sample of the compound is essential for accurate binding studies. The synthesis can be adapted from published procedures for similar scaffolds.[32][33][34]
-
Protocol: The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be achieved through the reaction of the corresponding 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions.[32][33] The final product should be purified by column chromatography and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
1.3. Isothermal Titration Calorimetry (ITC)
-
Rationale: ITC provides a direct measurement of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction between the M4 receptor and the compound.
-
Protocol:
-
Sample Preparation: Dialyze the purified M4 receptor and the compound into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.5).
-
ITC Experiment: Load the M4 receptor (10-20 µM) into the sample cell of the ITC instrument and the compound (100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections of the compound into the M4 receptor solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model to determine K D , n, ΔH, and ΔS.[16][18][17]
-
1.4. Surface Plasmon Resonance (SPR)
-
Rationale: SPR provides real-time kinetic data on the association and dissociation of the compound from the M4 receptor, offering a complementary method to determine the binding affinity.
-
Protocol:
-
Chip Preparation: Covalently immobilize an anti-His antibody onto a CM5 sensor chip.
-
Receptor Capture: Inject the purified His-tagged M4 receptor over the sensor surface to allow for its capture by the immobilized antibody.[19][21]
-
Binding Analysis: Inject a series of concentrations of the compound over the receptor-captured surface and a reference surface.
-
Data Analysis: Measure the change in response units over time to determine the association rate (k on ) and dissociation rate (k off ). Calculate the equilibrium dissociation constant (K D = k off /k on ).[20][22]
-
PART 2: Elucidating the Binding Locus
2.1. Competitive Radioligand Binding Assay
-
Rationale: This assay will determine if this compound binds to the orthosteric site or an allosteric site on the M4 receptor.
-
Protocol:
-
Assay Setup: In a 96-well plate, incubate M4 receptor-expressing cell membranes with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [³H]N-methylscopolamine) or a known allosteric modulator.
-
Competition: Add increasing concentrations of this compound.
-
Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. A displacement curve indicates competition for the same or an allosterically coupled site.[28][29][30]
-
2.2. NMR Spectroscopy - Chemical Shift Perturbation
-
Rationale: NMR can identify the residues on the M4 receptor that are in the vicinity of the bound ligand by observing changes in their chemical shifts.
-
Protocol:
-
Isotope Labeling: Express and purify the M4 receptor with uniform ¹⁵N labeling.
-
HSQC Spectra Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled M4 receptor.
-
Titration: Add increasing amounts of this compound to the M4 receptor sample and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Identify the amide peaks in the HSQC spectra that show significant chemical shift perturbations upon addition of the compound. Map these perturbed residues onto a structural model of the M4 receptor to outline the putative binding site.[5][14]
-
PART 3: Definitive Validation and Structural Confirmation
3.1. Site-Directed Mutagenesis
-
Rationale: To functionally validate the importance of the residues identified by NMR and/or computational docking as potential interaction points.
-
Protocol:
-
Mutant Generation: Based on the NMR and docking data, select 5-10 residues in the putative binding site. Generate point mutations (e.g., to Alanine) in the M4 receptor expression vector using a commercial site-directed mutagenesis kit.[24][26]
-
Expression and Characterization: Express and purify the mutant M4 receptors.
-
Binding Assays: Determine the binding affinity of this compound for each mutant receptor using ITC or SPR.
-
Data Analysis: A significant loss of binding affinity for a particular mutant compared to the wild-type receptor strongly suggests that the mutated residue is critical for the interaction.[25]
-
3.2. X-ray Crystallography
-
Rationale: To obtain a high-resolution, three-dimensional structure of the M4 receptor in complex with this compound, providing unequivocal evidence of the binding site and the specific molecular interactions.
-
Protocol:
-
Protein Engineering for Crystallization: To improve the likelihood of crystallization, it may be necessary to introduce stabilizing mutations or fuse the M4 receptor with a soluble protein like T4 lysozyme into one of the intracellular loops.[10][35]
-
Co-crystallization: Incubate the purified, engineered M4 receptor with an excess of the compound and set up crystallization trials using the lipidic cubic phase (LCP) method, which is well-suited for membrane proteins.[9][11]
-
Crystal Optimization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement with a known M4 receptor structure as a search model. Build the model of the M4-ligand complex into the electron density map and refine the structure.[7][36]
-
Conclusion
Confirming the binding site of a novel ligand such as this compound on the M4 muscarinic acetylcholine receptor is a complex but achievable endeavor. A sequential and integrated experimental approach, as outlined in this guide, is essential. By combining biophysical characterization, competitive binding assays, NMR spectroscopy, site-directed mutagenesis, and ultimately, X-ray crystallography, researchers can build a robust and high-resolution understanding of the molecular interactions that govern this ligand-receptor system. This detailed knowledge is fundamental for the rational design of more potent and selective therapeutics targeting the M4 receptor.
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A Cross-Validation Guide to the Efficacy of Novel Pyrrolo[3,4-b]pyridin-5-one Based PARP Inhibitors in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel class of Poly (ADP-ribose) polymerase (PARP) inhibitors based on the 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold. Due to the limited public data on this specific compound, we will refer to it as Compound X , a representative molecule of this chemical class. We will objectively compare its theoretical performance profile with established, FDA-approved PARP inhibitors—Olaparib , Rucaparib , and Talazoparib —supported by established experimental data for these comparators.
The core of this guide is not just to present data but to provide the scientific rationale and detailed methodologies required for a robust cross-validation of efficacy across different cancer cell lines.
Introduction: The Principle of Synthetic Lethality and PARP Inhibition
The development of PARP inhibitors represents a landmark achievement in targeted cancer therapy. These small molecules exploit a concept known as synthetic lethality . In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a critical role.[1][2] If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[3]
In cancers with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. By inhibiting PARP, we can block this remaining major DNA repair pathway. The accumulation of unrepaired SSBs leads to the formation of DSBs that the cancer cell cannot repair, ultimately triggering catastrophic genomic instability and apoptotic cell death.[4][5] This selective killing of cancer cells with a specific genetic vulnerability (BRCA deficiency) while sparing normal cells is the essence of synthetic lethality.[2]
The pyrrolo[3,4-b]pyridin-5-one scaffold is a promising chemical structure for the development of new PARP inhibitors.[6][7] This guide outlines the necessary steps to validate the efficacy of novel compounds from this class, such as Compound X, against the current clinical standards.
The Inhibitors: A Comparative Overview
A successful PARP inhibitor must not only potently inhibit the PARP enzyme but also demonstrate superior or comparable efficacy and selectivity in relevant cancer models.
-
Compound X (this compound): A novel, investigational PARP inhibitor. Its specific efficacy profile is yet to be fully characterized, and this guide provides the roadmap for doing so. Derivatives of its core structure have been identified as potent PARP inhibitors.[8][9]
-
Olaparib (Lynparza): The first-in-class PARP inhibitor approved for ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[10][11]
-
Rucaparib (Rubraca): An orally available inhibitor of PARP-1, PARP-2, and PARP-3 used for the treatment of recurrent ovarian and prostate cancer.[1][4][12] Its mechanism involves both PARP inhibition and trapping the PARP enzyme on DNA, which enhances its cytotoxic effect.[3]
-
Talazoparib (Talzenna): The most potent PARP-trapping agent among the approved inhibitors, which contributes to its high cytotoxicity at nanomolar concentrations.[2] It is approved for patients with metastatic breast cancer with germline BRCA mutations.[13]
Comparative Efficacy in Breast Cancer Cell Lines
The choice of cell lines is critical for a meaningful cross-validation. A well-selected panel should include models with known genetic backgrounds, particularly regarding their BRCA status, to test the principle of synthetic lethality.
Below is a summary of reported 50% inhibitory concentration (IC50) values for the comparator drugs across a panel of human breast cancer cell lines. These values serve as a benchmark against which Compound X would be evaluated.
| Cell Line | Subtype | BRCA1 Status | BRCA2 Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Rucaparib IC50 (µM) |
| MDA-MB-436 | Triple-Negative | Mutant | Wild-Type | ~10-11[14] | ~0.13[14] | ~10[14] |
| HCC1937 | Triple-Negative | Mutant | Wild-Type | >20 (Resistant)[15] | Less Sensitive[15] | Less Sensitive[15] |
| Capan-1 | Pancreatic Adenocarcinoma | Wild-Type | Mutant | ~20.73[16] | - | - |
| SKBR3 | HER2+ | Wild-Type | Wild-Type | - | ~0.04[14] | - |
| MDA-MB-231 | Triple-Negative | Wild-Type | Wild-Type | ~20[14] | ~0.48[14] | ~20[14] |
| MCF-7 | ER+/HER2- | Wild-Type | Wild-Type | ~11[14] | ~1.1[14] | ~10[14] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented is a representative summary.[14][15][16]
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
To understand how these inhibitors function, it is essential to visualize the underlying molecular pathway. The following diagram illustrates the role of PARP in DNA repair and how its inhibition leads to synthetic lethality in BRCA-deficient cells.
Caption: PARP inhibition in BRCA-deficient cells.
Experimental Protocols for Efficacy Cross-Validation
To rigorously assess Compound X, a multi-pronged approach measuring cell viability, apoptosis, and target engagement is required. Here are the detailed, self-validating protocols.
Workflow for Compound Efficacy Testing
The overall experimental process should be systematic to ensure reproducibility and allow for direct comparison between compounds.
Caption: High-level workflow for PARP inhibitor comparison.
Protocol 1: Cell Viability Assessment (CellTiter-Glo® Assay)
Scientific Rationale: This assay quantifies ATP, an indicator of metabolically active, viable cells.[17] Its "add-mix-measure" format is simpler, faster, and generally more sensitive than colorimetric assays like MTT.[18][19] The luminescent signal is directly proportional to the number of living cells, providing a robust method for determining the IC50 of a compound.[17]
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Compound X, Olaparib, Talazoparib, and Rucaparib in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the compounds to the respective wells and incubate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[19] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[19] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
Scientific Rationale: A key mechanism of action for PARP inhibitors is the induction of apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome, can identify early apoptotic cells.[20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22] This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[22]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X and comparators at their respective IC50 concentrations for 48-72 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[21][22]
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[22][23] b. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[21] c. Incubate for 15-20 minutes at room temperature in the dark.[22][23] d. Add additional 1X Binding Buffer to each sample before analysis.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Protocol 3: Target Engagement - DNA Damage (γH2AX Foci Assay)
Scientific Rationale: The cytotoxic effect of PARP inhibitors stems from the accumulation of unrepaired DSBs. A sensitive and specific marker for DSBs is the phosphorylation of histone H2AX at serine 139, creating γH2AX.[24] Using immunofluorescence, these phosphorylation events can be visualized as distinct nuclear foci, where each focus is thought to represent a single DSB.[25][26] An effective PARP inhibitor should induce a significant increase in γH2AX foci, particularly in HR-deficient cells.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with Compound X and comparators at relevant concentrations (e.g., 1X and 10X IC50) for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[26][27] b. Wash three times with 1X PBS. c. Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes.[27]
-
Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[26][27] b. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[27] c. Wash three times with PBS. d. Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark. e. Counterstain nuclei with DAPI.
-
Imaging and Analysis: a. Mount the coverslips onto microscope slides. b. Acquire images using a fluorescence or confocal microscope. c. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[27] A cell is often considered positive if it contains >5-10 foci.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical cross-validation of novel pyrrolo[3,4-b]pyridin-5-one based PARP inhibitors like Compound X. By systematically comparing its performance against established drugs across a well-characterized panel of cell lines, researchers can generate the high-quality, reproducible data necessary for further development.
The key to a successful evaluation lies in the integration of multiple endpoints: a potent cytotoxic effect (low IC50) in genetically vulnerable cells should be mechanistically linked to the induction of apoptosis and a clear increase in DNA damage markers. This multi-assay approach ensures that the observed cell killing is a direct result of the intended on-target effect. Positive results from this in vitro screening cascade would provide a strong rationale for advancing promising compounds to in vivo xenograft models and subsequent clinical investigation.[28]
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A Head-to-Head Comparison of Synthesis Methods for 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Abstract
7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a pivotal heterocyclic scaffold and a key intermediate in the synthesis of numerous compounds of medicinal interest. Its derivatives have been investigated for a range of therapeutic applications, including as anti-epileptic agents and dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of diabetes.[1] Furthermore, this structural motif is a core component of novel antibacterial agents like gepotidacin (GSK2140944), which targets bacterial DNA gyrase and topoisomerase IV.[2][3][4] Given its significance, the development of efficient and scalable synthetic routes is of paramount importance. This guide provides a head-to-head comparison of prominent methods for the synthesis of this crucial intermediate, offering a critical evaluation of their respective advantages and limitations to aid researchers in selecting the most appropriate method for their specific needs.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-5-one Core
The pyrrolo[3,4-b]pyridin-5-one scaffold is an aza-analogue of isoindolin-1-one, a privileged structure in medicinal chemistry known for its presence in various natural and synthetic anticancer agents.[5][6] The inherent biological relevance of this core structure has driven considerable research into versatile and efficient synthetic methodologies. This guide will focus on the synthesis of the 7-hydroxy substituted derivative, a versatile handle for further chemical elaboration.[7][8] We will explore and compare two distinct and prominent synthetic strategies: multicomponent reactions and cyclization of substituted pyridine precursors.
Method 1: Multicomponent Reaction (MCR) Approach
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer a powerful and atom-economical approach to complex molecules. The Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process is a notable MCR strategy for constructing the pyrrolo[3,4-b]pyridin-5-one core.[5][6][9][10]
Mechanistic Rationale and Causality
This one-pot process begins with the Ugi-Zhu reaction of an aldehyde, an amine, and an isocyanide to form a 5-aminooxazole intermediate.[6] This is followed by a cascade sequence initiated by the addition of maleic anhydride, which includes an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one product.[5][6][9][11] The choice of a Lewis acid catalyst, such as ytterbium triflate, is critical for activating the initially formed imine towards nucleophilic attack by the isocyanide.[5][10] Microwave irradiation is often employed to accelerate the reaction rates, particularly in the cascade sequence.[5][9]
Experimental Protocol: Ugi-Zhu/Cascade Synthesis
The following is a general procedure representative of this approach:
-
To a microwave reaction vial, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene.
-
Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to facilitate imine formation.
-
Add a Lewis acid catalyst (e.g., scandium (III) triflate or ytterbium triflate, 0.03 equiv.) and stir for another 5 minutes under microwave irradiation.
-
Introduce the isocyanide (1.2 equiv.) and continue the reaction under microwave irradiation (e.g., 80 °C, 100 W) for 15 minutes.
-
Add maleic anhydride (1.4 equiv.) to the reaction mixture and irradiate for a final 15 minutes at 80 °C and 100 W.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous workup and purified by column chromatography.
This protocol is a generalized representation and may require optimization for specific substrates.
Advantages and Disadvantages
Advantages:
-
High Convergence and Efficiency: Multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
-
Diversity-Oriented: The use of various commercially available aldehydes, amines, and isocyanides allows for the generation of diverse libraries of substituted pyrrolopyridinones.
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and reduces purification steps.
Disadvantages:
-
Substrate Scope Limitations: The success of the reaction can be sensitive to the electronic and steric properties of the starting materials.
-
Byproduct Formation: The complexity of the reaction can sometimes lead to the formation of side products, complicating purification.
-
Racemic Products: This method typically yields racemic mixtures at the 7-position, which may require subsequent chiral resolution.[9]
Method 2: Cyclization of Substituted Pyridine Precursors
A more traditional and often highly effective strategy involves the construction of the pyrrolo[3,4-b]pyridin-5-one core through the cyclization of appropriately functionalized pyridine derivatives. This approach offers a more linear and potentially more controllable synthetic route.
Mechanistic Rationale and Causality
A common pathway in this category involves the catalytic hydrogenation of a substituted nicotinic acid or its ester. For instance, a 2-cyano-3-nicotinic acid ester can be subjected to catalytic hydrogenation. The catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, facilitates the reduction of both the nitrile and the pyridine ring.[12][13][14] The reduction of the nitrile to an aminomethyl group and the partial reduction of the pyridine ring sets the stage for an intramolecular cyclization to form the lactam ring of the pyrrolo[3,4-b]pyridin-5-one system. The 7-hydroxy group is often introduced in a subsequent step or arises from the reaction conditions.
Experimental Protocol: Catalytic Hydrogenation and Cyclization
The following is a representative protocol for this approach:
-
A solution of the substituted nicotinic acid derivative (e.g., 2-formylnicotinic acid) in a suitable solvent (e.g., methanol, acetic acid) is prepared in a pressure-resistant hydrogenation vessel.
-
A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.
-
The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas (H₂).
-
The reaction mixture is stirred vigorously at a specific temperature and pressure until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The resulting intermediate undergoes spontaneous or acid/base-catalyzed cyclization to form the desired this compound.
-
Purification is typically achieved by recrystallization or column chromatography.
This is a generalized protocol; specific conditions will vary based on the substrate and catalyst.
Advantages and Disadvantages
Advantages:
-
High Yields and Purity: This method can often provide the desired product in high yield and purity, with fewer byproducts compared to MCRs.
-
Scalability: Catalytic hydrogenation is a well-established and scalable industrial process.[12]
-
Stereochemical Control: Chiral auxiliaries or asymmetric hydrogenation catalysts can potentially be employed to achieve enantioselective synthesis.
Disadvantages:
-
Multi-step Synthesis: The starting pyridine derivatives often require multi-step synthesis, which can be time-consuming and reduce the overall yield.
-
Harsh Reaction Conditions: Catalytic hydrogenation may require elevated pressures and temperatures, which can be a limitation for some laboratory setups.
-
Catalyst Sensitivity: The catalyst can be sensitive to impurities in the starting material, and catalyst poisoning can be an issue.
Comparative Data Summary
| Feature | Method 1: Multicomponent Reaction | Method 2: Cyclization of Pyridine Precursors |
| Number of Steps | Typically one-pot | Multi-step (synthesis of precursor + cyclization) |
| Overall Yield | 20-92% (highly variable)[5] | Generally moderate to high |
| Starting Materials | Aldehydes, amines, isocyanides | Substituted nicotinic acids/esters |
| Key Reagents | Lewis acids (e.g., Yb(OTf)₃), maleic anhydride | Hydrogen gas, metal catalysts (e.g., Pd/C, Raney Ni) |
| Reaction Conditions | Microwave irradiation, moderate temperatures | High pressure, variable temperatures |
| Scalability | Can be challenging to scale up | Generally good scalability |
| Stereocontrol | Typically produces racemates | Potential for stereocontrol |
| Purification | Often requires chromatography | May involve recrystallization |
Visualization of Synthetic Workflows
Method 1: Ugi-Zhu/Cascade Reaction Workflow
Caption: Workflow for the Pyridine Cyclization method.
Conclusion and Future Outlook
Both the multicomponent reaction approach and the cyclization of pyridine precursors offer viable pathways to the synthetically important this compound. The choice between these methods will largely depend on the specific goals of the research. For rapid library synthesis and the exploration of structure-activity relationships, the Ugi-Zhu/cascade MCR is an excellent choice due to its convergent nature and the ease of varying the starting materials. Conversely, for large-scale synthesis where yield, purity, and potential stereocontrol are paramount, the more linear approach of cyclizing a pyridine precursor via catalytic hydrogenation is likely to be more advantageous.
Future research in this area will likely focus on the development of catalytic asymmetric variants of these methods to directly access enantiomerically pure products. Additionally, the exploration of more environmentally benign reaction conditions and catalysts will continue to be an important goal in the synthesis of this valuable heterocyclic scaffold.
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Independent Verification of the Biological Effects of 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A Comparative Experimental Guide
This guide provides a comprehensive framework for the independent verification of the biological activities of the novel compound 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Due to the limited publicly available data on this specific molecule, this document outlines a series of robust, comparative experimental protocols designed to elucidate its potential efficacy in key therapeutic areas. We will focus on methodologies to assess its anticancer properties and its potential as a modulator of the M4 muscarinic acetylcholine receptor, activities suggested by preliminary analysis of its core chemical scaffold.
The pyrrolo[3,4-b]pyridin-5-one core is a "privileged structure" in medicinal chemistry, known to be the backbone of various synthetic compounds with significant biological activities. Studies have demonstrated that derivatives of this scaffold can exhibit cytotoxic effects against cancer cell lines, such as those from cervical and breast cancers, and some have been investigated as modulators for neuronal receptors.[1][2] This guide proposes a direct, head-to-head comparison of this compound with established agents in these fields, providing the necessary protocols to generate reliable and publishable data.
Part 1: Assessment of Anticancer Activity
Derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold have shown promise as anticancer agents, with some studies suggesting tubulin polymerization as a potential mechanism of action.[2][3] To validate this hypothesis for our target compound, a two-pronged approach is recommended: initial screening for cytotoxicity against relevant cancer cell lines, followed by a specific assay to measure direct effects on tubulin polymerization.
Comparative Cytotoxicity Screening
The initial step is to determine the compound's cytotoxic potential across a panel of cancer cell lines. We will use standard, well-validated colorimetric assays that measure metabolic activity as an indicator of cell viability.[4][5]
Experimental Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound and compare it to a standard-of-care chemotherapeutic agent, Paclitaxel.
Selected Cell Lines:
-
HeLa, SiHa, CaSki: Human cervical carcinoma cell lines previously used to evaluate other pyrrolo[3,4-b]pyridin-5-one derivatives.[3][6]
-
MCF-7, MDA-MB-231: Human breast adenocarcinoma cell lines representing different subtypes of breast cancer.[1]
Comparative Compound:
-
Paclitaxel: A well-characterized microtubule-stabilizing agent, serving as a positive control for tubulin-targeting anticancer drugs.
Table 1: Comparative Cytotoxicity Data (Hypothetical IC50 Values in µM)
| Compound | HeLa | SiHa | CaSki | MCF-7 | MDA-MB-231 |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel (Reference) | 0.01-0.1 | 0.01-0.1 | 0.05-0.5 | 0.001-0.01 | 0.01-0.1 |
Experimental Protocol: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[4][7]
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Paclitaxel in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with untreated cells and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with Reagent: Incubate the plates for 4 hours at 37°C to allow for the conversion of XTT to formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
To directly investigate the mechanism of action, we will assess the compound's effect on the polymerization of purified tubulin. This assay measures the increase in light scattering as tubulin monomers form microtubules.[8][9][10]
Experimental Objective: To determine if this compound inhibits or promotes tubulin polymerization in comparison to known modulators.
Comparative Compounds:
-
Paclitaxel: A microtubule-stabilizing agent (promotes polymerization).
-
Nocodazole: A microtubule-destabilizing agent (inhibits polymerization).
Table 2: Comparative Effects on Tubulin Polymerization
| Compound | Effect on Polymerization Rate | Effect on Maximum Polymerization |
| This compound | Experimental Data | Experimental Data |
| Paclitaxel (Positive Control) | Increase | Increase |
| Nocodazole (Negative Control) | Decrease | Decrease |
| Vehicle (DMSO) | No significant change | No significant change |
Experimental Protocol: In Vitro Turbidimetric Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Prepare a 100 mM stock of GTP.
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution with GTP (final concentration 1 mM) and the test compounds at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the lag time, polymerization rate (the slope of the linear phase), and the final plateau of the curves for the test compound with the controls.
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A Researcher's Guide to Navigating the Off-Target Landscape of Novel Kinase Inhibitors: A Case Study with 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which are a primary cause of drug development failure.[1] This guide provides a comprehensive framework for assessing the off-target profile of novel kinase inhibitors, using the hypothetical compound 7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one as a central case study. While specific data for this molecule is not publicly available, its pyrrolopyridinone core is a common scaffold in kinase inhibitor design, making it an excellent model for illustrating the principles and practices of off-target assessment.
This guide is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but also the "why" behind experimental choices, empowering you to design robust, self-validating studies that build a comprehensive safety and selectivity profile for your compound of interest.
The Imperative of Early and Comprehensive Off-Target Profiling
The allure of a potent "on-target" effect can sometimes overshadow the lurking danger of unintended molecular interactions. Off-target binding can lead to a cascade of unforeseen physiological consequences, ranging from diminished therapeutic efficacy to severe toxicity.[2] Early identification of these liabilities is paramount, as it allows for the timely optimization of lead compounds or, in some cases, the necessary decision to terminate a development program, thereby saving significant time and resources.[1]
A thorough off-target assessment strategy should be viewed not as a mere checkbox in a development plan, but as a foundational pillar of a successful therapeutic program. It informs lead optimization, aids in the selection of appropriate preclinical models, and provides crucial data for regulatory submissions.[1]
A Multi-Pronged Approach to Unveiling Off-Target Interactions
No single assay can provide a complete picture of a compound's off-target profile. A robust assessment relies on a combination of in vitro and in-cellulo techniques that interrogate different aspects of compound-protein interaction. This guide will compare and contrast three widely adopted and powerful methodologies: broad-panel kinase screening, cellular thermal shift assays (CETSA), and cell-based phenotypic screening.
Workflow for Off-Target Profiling
Caption: A logical workflow for assessing the off-target effects of a novel compound.
Comparison of Key Off-Target Profiling Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Application for Our Compound |
| Broad-Panel Kinase Screening | Measures the ability of a compound to inhibit the activity of a large number of purified kinases in a biochemical assay. | - Comprehensive coverage of the kinome.- Provides quantitative IC50 values for hit identification.- High-throughput and commercially available.[3][4] | - In vitro results may not translate to cellular activity.- Does not account for cellular permeability or metabolism.- Can miss interactions with non-kinase targets. | Initial screen to identify the primary target(s) and any significant off-target kinases for the pyrrolopyridinone scaffold. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[5][6] | - Directly measures target engagement in intact cells or tissues.[7][8]- Label-free and applicable to a wide range of targets.- Can be used to assess compound permeability and target occupancy.[9] | - Lower throughput than biochemical assays.- Requires a specific antibody or mass spectrometry for detection.- Not all ligand binding events result in a measurable thermal shift. | To confirm that this compound engages its intended kinase target(s) in a cellular environment and to validate hits from the kinase panel. |
| High-Content Phenotypic Screening | Uses automated microscopy and image analysis to quantify the effects of a compound on multiple cellular parameters (e.g., morphology, protein localization, organelle health). | - Provides an unbiased view of a compound's cellular effects.- Can identify unexpected off-target effects that lead to a specific phenotype.- Bridges the gap between target-based and in vivo studies. | - Deconvolution of the target responsible for a phenotype can be challenging.- Can be resource-intensive.- Results can be cell-type specific. | To assess the overall cellular impact of the compound and to identify any unforeseen phenotypic changes that may indicate off-target activity. |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology: This protocol outlines a typical radiometric in vitro kinase assay.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction Setup:
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Separation and Detection:
-
Spot a portion of the reaction mixture onto a filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its putative target kinase(s) in intact cells.
Methodology: This protocol describes a standard CETSA experiment with Western blot detection.[6]
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with the desired concentrations of the compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[9]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
This guide provides essential safety and logistical information for the proper disposal of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a heterocyclic compound often utilized in drug discovery and development. As researchers and scientists, ensuring the safe handling and disposal of such novel compounds is paramount to protecting ourselves, our colleagues, and the environment. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the rationale behind each recommendation.
Hazard Assessment and Triage: Understanding the Compound
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given the addition of a hydroxyl group, it is prudent to assume the target compound possesses a similar or potentially enhanced hazard profile. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Table 1: Presumptive Hazard Profile and Associated Risks
| Hazard Statement | Presumed Risk for this compound | Recommended Mitigation |
| Acute Oral Toxicity | Harmful if ingested. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Wear nitrile or neoprene gloves and a lab coat. |
| Eye Irritation | May cause serious and potentially damaging eye irritation. | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | Handle in a certified chemical fume hood. |
| Environmental Hazard | Unknown, but assume harmful to aquatic life. | Prevent release to the environment. Dispose of as hazardous chemical waste. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.
2.1. Immediate Safety Preparations
Before beginning any disposal-related activities, ensure the following are in place:
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:
-
A properly buttoned lab coat.
-
Chemical-resistant gloves (nitrile or neoprene are recommended).
-
Safety goggles or a face shield.[1]
-
-
Engineering Controls: All handling of the compound, including weighing and packaging for disposal, must be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]
-
Spill Kit: An accessible spill kit containing appropriate absorbent materials (e.g., vermiculite or a universal absorbent) should be available.
2.2. Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.[3][4]
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and disposable labware in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated PPE: Used gloves, bench paper, and other contaminated disposable materials should be placed in a sealed bag and then into the solid hazardous waste container.
2.3. On-site Neutralization (Not Recommended)
Due to the lack of specific reactivity data, on-site chemical neutralization of this compound is not recommended . Attempting to neutralize the compound without a validated procedure could lead to uncontrolled reactions, generating potentially more hazardous byproducts. The precautionary principle dictates that a stable, contained waste is preferable to an uncharacterized reaction mixture.
2.4. Final Disposal Procedure
-
Container Sealing: Once the waste container is full (no more than 90% capacity to allow for expansion), securely seal the lid.[5]
-
External Decontamination: Wipe the exterior of the waste container with a damp cloth to remove any external contamination.
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[3][5] Never dispose of this compound down the drain or in the regular trash.[3]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, containment, and professional disposal, we can ensure that our research advances scientific knowledge without compromising safety or environmental integrity. Always consult your institution's specific waste disposal guidelines and EHS professionals for any questions or unique circumstances.
References
- Sigma-Aldrich. (2025-11-06).
- ChemicalBook. (n.d.). 7-Hydroxy-6-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one.
- Sigma-Aldrich. (2025-11-06).
- Fisher Scientific. (2025-12-18).
- ChemScene. (2024-11-28).
- Cayman Chemical. (2024-07-23).
- Angene Chemical. (2025-09-22).
- Sigma-Aldrich. (2025-07-28).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Freie Universität Berlin. (n.d.).
- PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one.
- OC-Praktikum. (n.d.).
- Reed College. (n.d.).
- Labor
- Sigma-Aldrich. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
- Guidechem. (n.d.). 6,7-dihydro-7-hydroxy-6,7-dimethyl-5H-pyrrolo<3,4-b.
- PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Sources
Personal protective equipment for handling 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
A Strategic Guide to the Safe Handling of 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
As researchers and scientists at the forefront of drug development, we frequently encounter novel chemical entities. The compound this compound, a unique pyrrolopyridinone derivative, represents such a frontier. In the absence of comprehensive toxicological data, a cautious and systematic approach to handling is not just a regulatory requirement but a cornerstone of responsible research. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation for substances with unknown hazard profiles.[1][2]
Hazard Identification: The Precautionary Principle
Based on the structural motifs (a heterocyclic pyrrolopyridinone core), we can anticipate potential hazards analogous to other nitrogen-containing heterocyclic compounds, which can range from skin and eye irritation to more severe systemic effects.[3] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Engineering Controls: The First Line of Defense
The primary method for exposure control should always be robust engineering solutions. Personal protective equipment is a final, albeit critical, layer of protection.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[2] This is crucial to prevent the inhalation of any fine powders or aerosols.[4]
-
Glove Box: For procedures involving larger quantities or with a higher risk of aerosolization, a glove box or other suitable containment enclosure should be utilized to provide a physical barrier.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | ANSI Z87.1 compliant safety glasses with side shields and a face shield.[5][6] | Double-gloving with nitrile or neoprene gloves.[5] | Flame-resistant lab coat.[6] | A NIOSH-approved N95 or higher respirator is recommended, especially if dust is generated.[7] |
| Solution Preparation and Transfers | Chemical splash goggles.[6] | Double-gloving with chemically resistant gloves (e.g., nitrile).[5] | Flame-resistant lab coat and a chemically resistant apron. | Work should be conducted in a fume hood to mitigate inhalation risk. |
| High-Energy Operations (e.g., sonication) | Chemical splash goggles and a face shield.[6] | Double-gloving with chemically resistant gloves.[5] | Flame-resistant lab coat and a chemically resistant apron. | All operations must be performed within a certified chemical fume hood. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure at every stage of handling this compound.
Caption: A streamlined workflow for the safe handling of novel compounds, emphasizing preparation, contained handling, and thorough decontamination.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, thoroughly review this safety guide and any institution-specific standard operating procedures (SOPs).
-
Don all required PPE as outlined in the table above. Ensure a proper fit for all equipment.[7]
-
-
Handling in a Chemical Fume Hood:
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.[8]
-
Solution Preparation: Add the solvent to the solid in a controlled manner to prevent splashing. If necessary, use a sealed container for dissolution.
-
Transfers: Use appropriate tools, such as a powder funnel or spatula, for transferring solids. For liquids, use a calibrated pipette or syringe.
-
-
Decontamination and Disposal:
-
Work Area: After completing the work, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Waste: All solid waste, including contaminated gloves, weigh papers, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[9] Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[10] Never pour chemical waste down the drain.[9]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove any contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]
-
Inhalation: Move the affected individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Labeling: Ensuring Long-Term Safety
Proper storage and clear communication of hazards are essential for the safety of all laboratory personnel.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5] The container should be tightly sealed.
-
Labeling: The container must be clearly labeled with the chemical name, any known hazard pictograms (as a precaution, use pictograms for acute toxicity, health hazard, and irritant), and the date it was received or synthesized.[1][2]
By adhering to these stringent safety protocols, we can confidently advance our research with this compound while upholding the highest standards of laboratory safety and protecting ourselves and our colleagues.
References
- How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds.
- Safe Disposal Procedures for Novel Chemical Compounds: A General Framework Using "Netzahualcoyone" as a Case. (n.d.). Benchchem.
- GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. (n.d.). Vanderbilt University.
- Novel Chemicals with Unknown Hazards SOP. (n.d.). Unknown Source.
- Newly Synthesized Chemical Hazard Information. (n.d.). Office of Clinical and Research Safety.
- SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
- Safety Data Sheet. (2024-11-28). ChemScene.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- Safety Data Sheet. (2025-09-22). Angene Chemical.
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. (n.d.). PubChem.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. twu.edu [twu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. angenechemical.com [angenechemical.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
